1-Fluoro-2-iodo-4,5-dimethoxybenzene
Description
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Properties
IUPAC Name |
1-fluoro-2-iodo-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAQUOLSOWIOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Fluoro-2-iodo-4,5-dimethoxybenzene CAS number and properties
An In-Depth Technical Guide to 1-Fluoro-2-iodo-4,5-dimethoxybenzene: Synthesis, Properties, and Applications
Introduction
Polysubstituted aromatic compounds are foundational to modern chemistry, particularly in the realms of pharmaceutical sciences and materials development. The strategic placement of various functional groups on a benzene ring can exquisitely tune a molecule's electronic, steric, and pharmacokinetic properties. Within this diverse chemical space, halogenated dimethoxybenzene derivatives represent a class of particularly valuable synthetic intermediates. The presence of methoxy groups often enhances solubility and can direct further chemical transformations, while the inclusion of fluorine and iodine atoms opens a vast potential for tailored applications. Fluorine, with its high electronegativity and small size, is known to improve metabolic stability and binding affinity in drug candidates.[1][2] Concurrently, the carbon-iodine bond serves as a versatile handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4]
This technical guide focuses on a specific, yet potentially under-documented isomer: 1-Fluoro-2-iodo-4,5-dimethoxybenzene . While a dedicated CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-common research chemical, its structural motifs are present in a variety of well-characterized molecules. By drawing upon the established chemistry of its constituent parts and related isomers, this document aims to provide a comprehensive overview of its inferred properties, plausible synthetic routes, expected reactivity, and potential applications for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties (Inferred)
The properties of 1-Fluoro-2-iodo-4,5-dimethoxybenzene can be predicted with a reasonable degree of accuracy based on its molecular structure and data from analogous compounds.
| Property | Inferred Value/Characteristic | Rationale and Comparative Data |
| CAS Number | Not readily available | Searches of major chemical databases did not yield a specific CAS number for this isomer. |
| Molecular Formula | C₈H₈FIO₂ | Derived from the chemical structure. |
| Molecular Weight | 282.05 g/mol | Calculated from the atomic weights of the constituent elements. A similar compound, 1-Fluoro-2-iodo-3,4-dimethoxybenzene, has a molecular weight of 282.05 g/mol .[5] |
| Appearance | Likely a solid at room temperature | Many substituted iodobenzenes are solids. For instance, 1-Fluoro-4-iodo-2-methoxybenzene is a solid.[6] |
| Melting Point | Estimated in the range of 40-80 °C | This is a broad estimation based on related isomers. The exact value is sensitive to the substitution pattern and crystal packing. |
| Boiling Point | > 250 °C (with potential decomposition) | Based on related compounds like 2-Fluoro-4-iodo-1-methoxybenzene (237.3°C).[4] The additional methoxy group would likely increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | The aromatic nature and the presence of methoxy groups suggest solubility in organic solvents, while the overall nonpolar character predicts poor water solubility. |
Spectroscopic Profile
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¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons would be influenced by the neighboring substituents. Two singlets corresponding to the two methoxy groups would also be present, likely in the range of 3.8-4.0 ppm.
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¹³C NMR: The spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the iodine and fluorine would show characteristic chemical shifts and, in the case of the fluorine-bound carbon, C-F coupling.
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¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of a fluorine atom attached to an electron-rich aromatic ring.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 282. The isotopic pattern would be characteristic of a mono-iodinated compound.
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IR Spectroscopy: Characteristic peaks for C-F, C-I, C-O (methoxy), and aromatic C-H and C=C bonds would be present.
Synthesis and Elucidation
A plausible synthetic route to 1-Fluoro-2-iodo-4,5-dimethoxybenzene can be designed starting from the commercially available 1,2-dimethoxybenzene (veratrole). The synthesis would likely proceed via electrophilic aromatic substitution reactions. The directing effects of the methoxy groups (ortho-, para-directing) must be carefully considered.
Proposed Synthetic Pathway
A potential two-step synthesis could involve the iodination of 1-fluoro-3,4-dimethoxybenzene.
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Fluorination of 1,2-Dimethoxybenzene: This step can be challenging due to the high reactivity of the starting material. A mild electrophilic fluorinating agent would be required to achieve mono-fluorination.
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Iodination of 1-Fluoro-3,4-dimethoxybenzene: The subsequent iodination would be directed by the existing substituents. The strongly activating methoxy groups and the moderately activating fluoro group will direct the incoming iodine electrophile.
A more controlled and likely successful approach would be a multi-step synthesis starting from a pre-functionalized precursor to ensure the desired regiochemistry. A plausible route is outlined below:
Caption: Proposed synthetic workflow for 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 1,2-Dimethoxybenzene
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To a stirred solution of 1,2-dimethoxybenzene in a suitable solvent (e.g., acetic acid) at 0°C, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid).
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Maintain the temperature below 10°C during the addition.
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After the addition is complete, allow the reaction to stir for a specified time until completion (monitored by TLC).
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Pour the reaction mixture into ice water and collect the precipitated 4-nitro-1,2-dimethoxybenzene by filtration.
Step 2: Reduction of the Nitro Group
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Suspend the 4-nitro-1,2-dimethoxybenzene in a mixture of ethanol and concentrated hydrochloric acid.
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Add a reducing agent, such as tin(II) chloride, portion-wise while stirring.
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Heat the mixture at reflux until the reaction is complete.
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Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the 4-amino-1,2-dimethoxybenzene.
Step 3: Balz-Schiemann Reaction for Fluorination
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Dissolve the 4-amino-1,2-dimethoxybenzene in an aqueous solution of fluoroboric acid at 0-5°C.
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Slowly add an aqueous solution of sodium nitrite to form the diazonium tetrafluoroborate salt.[7]
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Isolate the salt and thermally decompose it to yield 4-fluoro-1,2-dimethoxybenzene.
Step 4: Iodination of 4-Fluoro-1,2-dimethoxybenzene
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Dissolve the 4-fluoro-1,2-dimethoxybenzene in a suitable solvent, such as acetic acid.
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Add an iodinating agent, such as a mixture of iodine and an oxidizing agent (e.g., iodic acid or nitric acid), to the solution.
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Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
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Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and extract the product into an organic solvent.
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Purify the crude product by chromatography or recrystallization to obtain 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-Fluoro-2-iodo-4,5-dimethoxybenzene is governed by the interplay of its functional groups.
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The Carbon-Iodine Bond: This is the most reactive site for many synthetic transformations. The C-I bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Heck Coupling: Reaction with alkenes.
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Sonogashira Coupling: Reaction with terminal alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. This makes the iodo group a key strategic element for elaborating the molecular structure, which is a cornerstone of modern drug discovery.[4]
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The Aromatic Ring: The two methoxy groups are strongly electron-donating and activating, while the fluorine atom is deactivating through its inductive effect but activating through resonance. The iodine is weakly deactivating. Overall, the ring is expected to be electron-rich and susceptible to further electrophilic aromatic substitution, although the steric hindrance from the existing substituents will play a significant role in directing incoming electrophiles.
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The Carbon-Fluorine Bond: The C-F bond is generally very strong and unreactive under standard conditions. However, in specific cases, particularly if activated by other electron-withdrawing groups, it can undergo nucleophilic aromatic substitution (SNAr).[8][9] In this molecule, the electron-donating nature of the methoxy groups would likely render the C-F bond less susceptible to SNAr.
Applications in Research and Drug Development
While specific applications for this exact isomer are not documented, its structural features suggest significant potential in several areas:
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Medicinal Chemistry: As a highly functionalized aromatic scaffold, it can serve as a starting point for the synthesis of complex molecules with potential biological activity. The incorporation of fluorine is a well-established strategy to enhance the metabolic stability and bioavailability of drug candidates.[2][10] The ability to perform cross-coupling reactions at the iodine position allows for the systematic exploration of structure-activity relationships by introducing a variety of substituents. Dimethoxybenzene derivatives are known to possess a range of biological activities, including antioxidant and antibiotic properties.[11][12]
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Materials Science: Fluorinated and iodinated aromatic compounds are used in the synthesis of advanced materials such as polymers and liquid crystals.[13] The specific substitution pattern of this molecule could lead to materials with unique electronic and optical properties.
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¹⁹F NMR Probe: Molecules containing a single fluorine atom can be used as probes in ¹⁹F NMR studies to investigate molecular interactions, particularly in fragment-based drug discovery.[14]
Safety and Handling
No specific safety data exists for 1-Fluoro-2-iodo-4,5-dimethoxybenzene. However, based on the data for structurally related compounds such as 1-fluoro-2-iodobenzene and other halogenated aromatics, the following precautions should be taken:
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Hazard Classification (Predicted): Likely to be harmful if swallowed, and cause skin and serious eye irritation.[15][16][17] May also cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Handling and Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[15] Keep the container tightly closed.
Conclusion
1-Fluoro-2-iodo-4,5-dimethoxybenzene, while not a commonly cataloged chemical, represents a potentially valuable and versatile building block for synthetic chemistry. Its combination of an electron-rich, dimethoxy-substituted aromatic ring with two distinct halogen atoms—a metabolically robust fluorine and a synthetically versatile iodine—makes it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The inferred physicochemical properties and a plausible, regioselective synthetic route outlined in this guide provide a solid foundation for its preparation and further investigation. The true potential of this and other similarly polysubstituted aromatic compounds lies in the hands of researchers who can leverage their unique reactivity to construct the next generation of complex and functional molecules.
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A Technical Guide to the Spectral Analysis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Introduction: Elucidating the Structure of a Highly Substituted Benzene Derivative
In the landscape of pharmaceutical and materials science research, the precise structural characterization of organic molecules is paramount. Halogenated and methoxy-substituted benzene rings are common motifs in pharmacologically active compounds and functional materials. 1-Fluoro-2-iodo-4,5-dimethoxybenzene is one such molecule, presenting a unique substitution pattern that gives rise to distinct spectral signatures. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As experimental spectra for this specific isomer are not widely published, this document will leverage established principles of spectroscopy and data from closely related analogues to predict and interpret its spectral characteristics. This approach mirrors the real-world challenges faced by researchers in drug development and chemical synthesis when encountering novel chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For 1-fluoro-2-iodo-4,5-dimethoxybenzene, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: Deciphering Proton Environments
The ¹H NMR spectrum of 1-fluoro-2-iodo-4,5-dimethoxybenzene is expected to be relatively simple, exhibiting signals for the two aromatic protons and the two methoxy groups.
-
Aromatic Protons: The two protons on the benzene ring are in different chemical environments and will appear as distinct signals. The proton at the C3 position will be influenced by the adjacent iodine and methoxy group, while the proton at the C6 position will be influenced by the adjacent fluorine and methoxy group. Both protons will likely appear as doublets due to coupling with the ¹⁹F nucleus. The proton at C6, being ortho to the fluorine, will exhibit a larger coupling constant (JHF) than the proton at C3, which is meta to the fluorine.
-
Methoxy Protons: The two methoxy groups at the C4 and C5 positions are not chemically equivalent and are therefore expected to appear as two distinct singlets in the spectrum.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~ 7.2 | d | JHF ≈ 2-4 |
| H-6 | ~ 6.9 | d | JHF ≈ 8-10 |
| OCH₃-4 | ~ 3.9 | s | - |
| OCH₃-5 | ~ 3.8 | s | - |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-fluoro-2-iodo-4,5-dimethoxybenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Logical Relationship of ¹H NMR Splitting:
Caption: Predicted ¹H-¹⁹F coupling in 1-fluoro-2-iodo-4,5-dimethoxybenzene.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom attached to the fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (around 240-250 Hz)[1]. The other aromatic carbons will also exhibit smaller couplings to the fluorine (²JCF, ³JCF, etc.).
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (J, Hz) |
| C-1 | ~ 155 | d | ¹JCF ≈ 245 |
| C-2 | ~ 90 | d | ²JCF ≈ 20 |
| C-3 | ~ 115 | d | ³JCF ≈ 5 |
| C-4 | ~ 150 | d | ⁴JCF ≈ 2 |
| C-5 | ~ 148 | d | ⁵JCF ≈ 1 |
| C-6 | ~ 105 | d | ²JCF ≈ 25 |
| OCH₃-4 | ~ 56 | s | - |
| OCH₃-5 | ~ 56 | s | - |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for a better signal-to-noise ratio in a shorter acquisition time.
-
Instrument Setup: Record the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for accurate integration of signals from quaternary carbons.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-fluoro-2-iodo-4,5-dimethoxybenzene will be characterized by absorption bands corresponding to C-H, C=C, C-O, C-F, and C-I vibrations.
Characteristic IR Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H (methoxy) | 2950-2850 | Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| C-O (ether) | 1275-1200 (asymmetric) and 1075-1020 (symmetric) | Stretch |
| C-F | 1250-1000 | Stretch |
| C-I | 600-500 | Stretch |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 1-fluoro-2-iodo-4,5-dimethoxybenzene, Electron Ionization (EI) would be a common technique.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₈FIO₂ = 282.05 g/mol ). The presence of iodine (¹²⁷I) will result in a monoisotopic peak.
-
Fragmentation Pattern: The molecule is expected to undergo fragmentation upon electron impact. Common fragmentation pathways would include the loss of a methyl group (-CH₃, M-15), a methoxy group (-OCH₃, M-31), an iodine atom (-I, M-127), and potentially a molecule of formaldehyde (-CH₂O) from a methoxy group.
Predicted Mass Spectrometry Data (EI):
| m/z | Proposed Fragment |
| 282 | [M]⁺ |
| 267 | [M - CH₃]⁺ |
| 251 | [M - OCH₃]⁺ |
| 155 | [M - I]⁺ |
Experimental Workflow for Mass Spectrometry:
Caption: A typical workflow for obtaining an EI mass spectrum.
Conclusion: A Synergistic Approach to Structural Verification
References
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MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]
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NIST WebBook. 1-Fluoro-3-iodo-5-nitrobenzene. Available at: [Link]
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Physical and chemical properties of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
An In-Depth Technical Guide to 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-2-iodo-4,5-dimethoxybenzene (CAS No. 900175-06-6), a highly functionalized aromatic building block with significant potential in synthetic chemistry. Its unique substitution pattern, featuring an ortho-positioned fluorine and iodine, along with two activating methoxy groups, makes it a strategic intermediate for the synthesis of complex molecular architectures. This document details its physicochemical properties, outlines a logical synthetic pathway, explores its reactivity in key cross-coupling reactions, and discusses its applications, particularly in the fields of drug discovery and materials science. The insights provided are intended to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively utilize this versatile compound in their research endeavors.
Introduction: A Strategic Synthetic Intermediate
In the landscape of modern synthetic chemistry, the rational design of building blocks is paramount for the efficient construction of target molecules. 1-Fluoro-2-iodo-4,5-dimethoxybenzene emerges as a scaffold of considerable interest due to the orthogonal reactivity of its functional groups. The carbon-iodine bond serves as a primary handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom and methoxy groups modulate the electronic properties and metabolic stability of derivative compounds.
The incorporation of fluorine is a well-established strategy in medicinal chemistry, often leading to enhanced pharmacokinetic and pharmacodynamic properties such as improved metabolic stability, increased binding affinity, and better bioavailability.[1][2] The dimethoxy substituents are electron-donating, activating the ring and influencing the regioselectivity of further synthetic transformations. This guide delves into the core attributes of this compound, providing both foundational knowledge and practical, field-proven insights into its application.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is the bedrock of successful and safe experimentation. The key data for 1-Fluoro-2-iodo-4,5-dimethoxybenzene are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 900175-06-6 | [3] |
| Molecular Formula | C₈H₈FIO₂ | [3] |
| Molecular Weight | 282.05 g/mol | [3] |
| Appearance | White to light yellow solid/powder (predicted) | Inferred from related compounds[4] |
| Melting Point | 41 - 45 °C (for isomer 1,2-Difluoro-4,5-dimethoxybenzene) | [4] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DMSO, DMF, THF, Toluene) | Inferred from related compounds[5][6] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from structurally related compounds such as 4-fluoro-1,2-dimethoxybenzene and various fluoroiodobenzenes allow for a reliable hazard assessment.[5][7][8]
-
Hazard Statements: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8][9]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves, eye protection, and face protection.[10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]
Synthesis and Mechanistic Considerations
The targeted synthesis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene can be logically achieved via electrophilic iodination of the readily available precursor, 1-fluoro-3,4-dimethoxybenzene (4-fluoroveratrole). The directing effects of the substituents are key to the regioselectivity of this transformation.
The two methoxy groups are strongly activating, ortho-, para-directing groups. The fluorine atom is deactivating but is also ortho-, para-directing. The C2 position is ortho to both the fluorine and the C4-methoxy group, and para to the C5-methoxy group, making it the most electron-rich and sterically accessible position for electrophilic attack.
Caption: Proposed synthetic route via electrophilic iodination.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis of the title compound.
-
Reaction Setup: To a solution of 1-fluoro-3,4-dimethoxybenzene (1.0 eq) in glacial acetic acid, add iodine (I₂, 0.5 eq) and periodic acid (HIO₃, 0.2 eq).
-
Initiation: Add concentrated sulfuric acid (catalytic amount, ~5 mol%) dropwise to the stirred solution at room temperature. The causality here is the in-situ generation of the potent electrophilic iodine species (I⁺).
-
Reaction Progress: Heat the mixture to 60-70 °C and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a stirred solution of saturated aqueous sodium thiosulfate to quench any unreacted iodine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers. The self-validating aspect of this step is the visual confirmation of the purple iodine color disappearing from the organic phase.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Chemical Reactivity and Synthetic Utility
The primary utility of 1-Fluoro-2-iodo-4,5-dimethoxybenzene lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the C-F or C-O bonds of the methoxy groups, allowing for highly selective transformations at the C2 position.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11][12] For our substrate, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C2 position, providing access to complex biaryl structures.
The choice of palladium catalyst, ligand, and base is critical for achieving high yields. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
4.1.1. Representative Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. The presence of water is often crucial for the transmetalation step.
-
Reaction: Heat the mixture to reflux (80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup and Isolation: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the coupled product.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[13][14] This reaction allows for the coupling of our substrate with a vast range of primary and secondary amines, amides, or carbamates.
The mechanism is similar to the Suzuki coupling but involves the formation of a palladium-amido complex. The choice of a sterically hindered phosphine ligand is often essential to promote the final reductive elimination step and prevent catalyst decomposition.[15][16]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
4.2.1. Representative Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).
-
Reagent Addition: Add 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 eq) and the desired amine (1.2 eq) to the vessel.
-
Solvent and Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and heat to 80-110 °C. The reaction is self-validating as the formation of insoluble salt byproducts often indicates progress.[17]
-
Workup and Isolation: Upon completion (monitored by GC-MS or LC-MS), cool the mixture, filter through a pad of celite to remove the palladium catalyst and inorganic salts, and rinse with an organic solvent. Concentrate the filtrate and purify the crude product via column chromatography.
Conclusion: A Versatile Tool for Innovation
1-Fluoro-2-iodo-4,5-dimethoxybenzene represents more than just a chemical intermediate; it is an enabling tool for innovation in molecular design. Its well-defined reactivity profile allows for selective and predictable C-C and C-N bond formation, providing a reliable pathway to novel compounds with tailored properties. For researchers in drug discovery, the ability to strategically introduce a fluorinated, dimethoxylated phenyl moiety is invaluable for lead optimization and the development of next-generation therapeutics. In materials science, this building block can be used to construct specialized polymers and organic electronic materials. The robust and reproducible protocols outlined in this guide serve as a foundation for its effective application, empowering scientists to push the boundaries of chemical synthesis.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
CAS号查询. (n.d.). 1-Fluoro-2-iodo-4,5-dimethoxybenzene. Retrieved from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Vapourtec. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic results of the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
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Unknown. (n.d.). Interpreting simple 1H-NMR spectra. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-Fluoro-4-iodo-2-methoxybenzene. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]
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MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]
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Jasperse, J. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
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Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]
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FooDB. (2010). Showing Compound 1,4-Dimethoxybenzene (FDB000855). Retrieved from [Link]
-
ResearchGate. (2024). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. Retrieved from [Link]
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An In-depth Technical Guide to the Material Safety of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Strategic Importance
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a polysubstituted aromatic compound. Its structure, featuring a fluorine atom, an iodine atom, and two methoxy groups on a benzene ring, makes it a valuable intermediate in synthetic organic chemistry. Halogenated and methoxylated phenyl rings are common pharmacophores and key building blocks in the synthesis of complex molecular architectures for pharmaceuticals and advanced materials.[1][2] The presence of both fluorine and iodine offers orthogonal reactivity, allowing for selective functionalization in multi-step syntheses, such as cross-coupling reactions. Given its likely role as a precursor in drug discovery and material science, a thorough understanding of its safe handling is paramount.
Hazard Identification and Classification
Based on the hazard profiles of closely related compounds like 1-fluoro-2-iodobenzene, 1-fluoro-4-iodo-2-methoxybenzene, and other substituted dimethoxybenzenes, 1-Fluoro-2-iodo-4,5-dimethoxybenzene is anticipated to be a hazardous substance.[3][4][5] The primary hazards are associated with irritation and acute toxicity.
The probable GHS classification is summarized below:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
Precautionary Statements (Anticipated):
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313[3][6]
-
Storage: P403+P233, P405[6]
-
Disposal: P501[6]
Physicochemical Properties (Estimated)
No experimental data is available for the target compound. The properties below are estimated based on its structure and data from similar compounds.
| Property | Estimated Value / Observation | Rationale / Source Analogy |
| Molecular Formula | C₈H₈FIO₂ | --- |
| Molecular Weight | 282.05 g/mol | --- |
| Appearance | White to light yellow or brown solid/powder. | Analogy with similar substituted benzenes which are often solids at room temperature.[2][3] |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). | Aromatic compounds with multiple non-polar substituents typically exhibit low water solubility. |
| Stability | Likely stable under normal storage conditions. May be light-sensitive. | Iodinated aromatic compounds can be sensitive to light. |
Core Protocols for Safe Handling and Storage
Given the anticipated hazards, a multi-layered approach to safety is essential. The causality behind these protocols is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls and Workspace Preparation
-
Chemical Fume Hood: All manipulations of solid 1-Fluoro-2-iodo-4,5-dimethoxybenzene and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
-
Proximity to Safety Equipment: Ensure the workspace is in immediate proximity to an emergency eyewash station and a safety shower.[5]
-
Decontamination: Designate a specific area within the fume hood for handling this compound to contain potential contamination. Prepare a solution of sodium thiosulfate as a deactivating agent for any iodine-containing spills.
Personal Protective Equipment (PPE)
A robust PPE ensemble is your primary barrier against exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield when handling the solid or concentrated solutions.[7]
-
Hand Protection: Use nitrile gloves (double-gloving is recommended). Check for perforations before use. Dispose of gloves immediately after handling and wash hands thoroughly.
-
Body Protection: A flame-retardant laboratory coat is mandatory.[7] Ensure it is fully buttoned. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is required.[7]
Storage Protocol
Improper storage can lead to degradation and increased risk.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Environment: Keep in a cool, dry, and dark place.[8] Many suppliers of similar compounds recommend refrigeration (2-8°C).[3][8]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases.[5][9]
Experimental Workflow: Safe Handling Diagram
The following diagram outlines the logical flow for safely handling 1-Fluoro-2-iodo-4,5-dimethoxybenzene from receipt to disposal.
Caption: Workflow for safe handling of 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Emergency and First Aid Procedures
Rapid and correct response to an exposure is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9]
Accidental Release and Disposal
Spill Response Protocol
The following decision tree illustrates the appropriate response to a spill.
Caption: Decision tree for responding to a chemical spill.
Waste Disposal
Chemical waste must be handled in accordance with institutional and governmental regulations.
-
Classification: This material should be disposed of as halogenated organic waste.
-
Container: Use a designated, properly labeled, and sealed waste container.
-
Procedure: Do not mix with incompatible waste streams. Arrange for pickup by certified hazardous waste personnel.[6]
Toxicological and Ecological Profile
-
Toxicological Information: No specific toxicological studies have been conducted on 1-Fluoro-2-iodo-4,5-dimethoxybenzene. However, based on analogous structures, it is presumed to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[4][5][11]
-
Ecological Information: No ecotoxicity data is available. Iodinated organic compounds can be persistent in the environment. It is crucial to prevent any release into soil, drains, or waterways.[7]
References
-
PubChem. (n.d.). 1-Fluoro-2-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Difluoro-3-iodo-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroiodobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2016). Synthesis and Characterization of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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An In-depth Technical Guide to 1-Fluoro-2-iodo-4,5-dimethoxybenzene: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-Fluoro-2-iodo-4,5-dimethoxybenzene, a valuable and highly functionalized building block for organic synthesis. Due to its specific substitution pattern, this compound is not widely available from commercial suppliers and is often a target for custom synthesis. This guide will therefore focus on its synthetic pathways, spectroscopic characterization, safety considerations, and its potential applications, particularly in the realm of medicinal chemistry.
Introduction: The Strategic Value of Polysubstituted Benzene Scaffolds
The strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2] When combined with an iodine substituent, the synthetic utility of the scaffold is greatly amplified. The iodo group serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings.
1-Fluoro-2-iodo-4,5-dimethoxybenzene presents a particularly interesting scaffold. The vicinal arrangement of the fluorine and iodine atoms, coupled with the electron-donating methoxy groups, creates a unique electronic and steric environment that can be exploited for selective chemical transformations. The dimethoxybenzene core is also a common feature in many biologically active natural products and pharmaceuticals.
Sourcing and Procurement
A survey of major chemical suppliers indicates that 1-Fluoro-2-iodo-4,5-dimethoxybenzene is not a stock item. However, several vendors offer structurally similar compounds, which can serve as starting materials for its synthesis.
Table 1: Commercial Availability of Key Precursors and Analogs
| Compound Name | CAS Number | Potential Role | Example Supplier(s) |
| 1,2-Dimethoxybenzene | 91-16-7 | Starting Material | Sigma-Aldrich, TCI, Alfa Aesar |
| 4-Fluoro-1,2-dimethoxybenzene | 398-62-9 | Key Intermediate | Alfa Aesar, Combi-Blocks |
| 1,2-Difluoro-4,5-dimethoxybenzene | Not readily available | Analog for comparison | Chem-Impex[3] |
| 1-Fluoro-4-iodo-2-methoxybenzene | 773855-64-4 | Analog for comparison | Sigma-Aldrich |
Researchers seeking to work with 1-Fluoro-2-iodo-4,5-dimethoxybenzene will likely need to pursue a custom synthesis route, either in-house or through a contract research organization (CRO).
Proposed Synthetic Strategies
The synthesis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene can be approached through several routes, typically involving electrophilic aromatic substitution reactions on a dimethoxybenzene core. The following is a proposed, literature-informed synthetic pathway.
Synthesis of the Key Intermediate: 4-Fluoro-1,2-dimethoxybenzene
The synthesis would likely begin with commercially available 1,2-dimethoxybenzene. A crucial step is the selective monofluorination. While direct fluorination can be challenging, one potential route is nitration followed by reduction and a Balz-Schiemann reaction. A more direct approach could involve electrophilic fluorinating agents.
Iodination of 4-Fluoro-1,2-dimethoxybenzene
Once 4-Fluoro-1,2-dimethoxybenzene is obtained, the next step is regioselective iodination. The two methoxy groups are ortho-, para-directing, as is the fluoro group. The most activated positions for electrophilic substitution are ortho to the methoxy groups. Given the steric hindrance between the two methoxy groups, the positions ortho to each methoxy and meta to the other are the most likely to be substituted. Iodination can be achieved using various reagents, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).
Experimental Protocol: Proposed Synthesis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Materials:
-
4-Fluoro-1,2-dimethoxybenzene
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-Fluoro-1,2-dimethoxybenzene (1 equivalent) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (0.2 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Caption: Proposed workflow for the synthesis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Spectroscopic Characterization and Analytical Data
The structural confirmation of the synthesized 1-Fluoro-2-iodo-4,5-dimethoxybenzene would rely on a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally similar compounds.[4][5][6]
Table 2: Predicted Analytical and Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Two aromatic singlets, each integrating to 1H. Two singlets for the methoxy groups, each integrating to 3H. Chemical shifts will be influenced by the adjacent substituents. |
| ¹³C NMR | Six distinct aromatic carbon signals. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The carbon attached to iodine will be shifted upfield. Two signals for the methoxy carbons. |
| ¹⁹F NMR | A singlet in the typical aromatic fluorine region. |
| Mass Spec (GC-MS) | A molecular ion peak corresponding to the exact mass of C₈H₈FIO₂. A characteristic isotopic pattern for the presence of one iodine atom. |
| FT-IR | C-F stretching vibrations, C-O stretching for the methoxy groups, and aromatic C-H and C=C stretching bands. |
Applications in Drug Discovery and Organic Synthesis
The true value of 1-Fluoro-2-iodo-4,5-dimethoxybenzene lies in its potential as a versatile building block. The iodo group is primed for cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
Cross-Coupling Reactions
The compound can be readily employed in Suzuki, Sonogashira, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile synthesis of complex molecules from a common intermediate.
Caption: Utility of 1-Fluoro-2-iodo-4,5-dimethoxybenzene in cross-coupling reactions.
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal candidate for inclusion in a fragment library for FBDD campaigns. Its relatively small size and high degree of functionality provide multiple points for elaboration into more potent lead compounds. The use of ¹⁹F-NMR for fragment screening is a powerful technique, and the fluorine atom in this compound can serve as a sensitive probe for binding to biological targets.[7]
Safety and Handling
A formal Material Safety Data Sheet (MSDS) is not available for 1-Fluoro-2-iodo-4,5-dimethoxybenzene. However, based on the data for structurally similar compounds such as 1-Fluoro-2-iodobenzene and 4-Fluoro-1,2-dimethoxybenzene, the following precautions should be taken:[8][9]
-
Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated chemical fume hood.[10][11]
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a high-value synthetic building block with significant potential in medicinal chemistry and materials science. While not commercially available off-the-shelf, its synthesis is achievable through established organic chemistry methodologies. Its unique combination of a fluorine atom for metabolic stability and target interaction, an iodine atom for synthetic diversification, and a dimethoxybenzene core makes it a compelling target for researchers looking to expand their chemical space and develop novel molecular entities.
References
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- Sigma-Aldrich. 1-Fluoro-4-iodo-2-methoxybenzene | 773855-64-4.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Fluoro-1,2-dimethoxybenzene.
- ChemScene. 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene | 2384019-48-9.
- Sigma-Aldrich.
- SynQuest Labs.
- BLD Pharm. 1-Fluoro-4-iodo-2-methoxybenzene | 773855-64-4.
- MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
- Chem-Impex. 1,2-Difluoro-4,5-dimethoxybenzene.
- MedChemExpress. 1-Fluoro-2-iodobenzene (o-Iodofluorobenzene) | Biochemical Reagent.
- PubChem. 4-Fluoroiodobenzene | C6H4FI | CID 9605.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.
- BenchChem.
- MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
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- SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
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- SpectraBase. 1-iodo-2,4,5-trimethoxybenzene - Optional[13C NMR] - Chemical Shifts.
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An In-Depth Technical Guide to the Electronic and Steric Effects of Substituents in 1-Fluoro-2-iodo-4,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by the electronic and steric nature of its substituents. The interplay between the electron-withdrawing fluorine and iodine atoms and the electron-donating methoxy groups, combined with their specific placement on the benzene ring, creates a unique chemical environment that governs the molecule's reactivity and regioselectivity. This guide provides a comprehensive analysis of these substituent effects, offering insights into the molecule's synthetic accessibility and its behavior in chemical transformations, particularly in the context of cross-coupling reactions.
Understanding the Substituent Effects: A Multifaceted Analysis
The reactivity of a substituted benzene ring is a complex function of the cumulative electronic and steric influences of its substituents. In 1-fluoro-2-iodo-4,5-dimethoxybenzene, we observe a fascinating interplay of these effects.
Electronic Effects: A Tug-of-War for Electron Density
The electronic character of each substituent can be dissected into two primary components: the inductive effect (-I/+I) and the resonance (or mesomeric) effect (-M/+M).
-
Fluorine (F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond.[1] However, it also possesses lone pairs of electrons that can be donated to the pi-system of the benzene ring, resulting in a positive resonance effect (+M).[1] While the inductive effect generally outweighs the resonance effect, making fluorine a deactivating group overall in electrophilic aromatic substitution, the resonance effect still directs incoming electrophiles to the ortho and para positions.
-
Iodine (I): Similar to fluorine, iodine is a halogen and exhibits both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). However, due to its lower electronegativity and larger size, the inductive effect of iodine is weaker than that of fluorine. The resonance effect is also less pronounced due to the poor overlap between the 5p orbital of iodine and the 2p orbital of carbon.[2]
-
Methoxy (OCH₃): The methoxy group is a classic example of a substituent with opposing electronic effects. The highly electronegative oxygen atom withdraws electron density inductively (-I).[3] Conversely, the lone pairs on the oxygen atom can delocalize into the aromatic ring, creating a strong electron-donating resonance effect (+M).[3][4] In electrophilic aromatic substitution, the +M effect dominates, making the methoxy group a strong activating and ortho, para-directing group.[2][5]
The net electronic influence of these substituents on the aromatic ring is a delicate balance of these competing effects. The two methoxy groups at positions 4 and 5 strongly activate the ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para to them. The fluorine at position 1 and iodine at position 2, being ortho to each other, introduce significant electronic and steric complexity.
To quantify these electronic effects, Hammett substituent constants (σ) are often employed. These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -F | 0.34 | 0.06 |
| -I | 0.35 | 0.18 |
| -OCH₃ | 0.12 | -0.27 |
| Table 1: Hammett Substituent Constants. Data sourced from various compilations.[6][7] Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character. |
The following diagram illustrates the interplay of inductive and resonance effects for each substituent.
Figure 1: Competing electronic effects of the substituents.
Steric Effects: The Influence of Size and Position
The sheer physical size of the substituents also plays a critical role in the reactivity of 1-fluoro-2-iodo-4,5-dimethoxybenzene. The iodine atom, in particular, is significantly larger than the other substituents and exerts a considerable steric hindrance. This steric bulk can influence reaction rates and regioselectivity by impeding the approach of reagents to adjacent positions.
The ortho relationship between the fluorine and iodine atoms creates a particularly crowded environment. This steric clash can influence the preferred conformation of the methoxy groups and can also affect the accessibility of the C-I bond for reactions such as cross-coupling. For instance, in reactions involving oxidative addition to a metal catalyst, the steric hindrance around the iodine atom can slow down the reaction rate.[8]
Synthesis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
A plausible synthetic route to 1-fluoro-2-iodo-4,5-dimethoxybenzene involves the regioselective iodination of a suitable precursor, such as 1-fluoro-3,4-dimethoxybenzene. The directing effects of the existing substituents guide the incoming electrophilic iodine.
Experimental Protocol: Iodination of 1-Fluoro-3,4-dimethoxybenzene
This protocol is adapted from general procedures for the iodination of activated aromatic compounds.
Materials:
-
1-Fluoro-3,4-dimethoxybenzene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Methanol or another appropriate solvent
-
Sodium thiosulfate solution
-
Dichloromethane or other extraction solvent
Procedure:
-
Dissolve 1-fluoro-3,4-dimethoxybenzene (1 equivalent) in methanol.
-
To this solution, add iodine (1.1 equivalents) and periodic acid (0.4 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-fluoro-2-iodo-4,5-dimethoxybenzene.
The following diagram illustrates the workflow for the synthesis and purification.
Figure 2: Synthetic workflow for 1-fluoro-2-iodo-4,5-dimethoxybenzene.
Reactivity in Cross-Coupling Reactions: A Case Study
The presence of the C-I bond makes 1-fluoro-2-iodo-4,5-dimethoxybenzene an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.
Experimental Protocol: Sonogashira Coupling of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
The following is a generalized protocol for the Sonogashira coupling of 1-fluoro-2-iodo-4,5-dimethoxybenzene with a terminal alkyne, adapted from established procedures.[3][9]
Materials:
-
1-Fluoro-2-iodo-4,5-dimethoxybenzene
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2 mol%) and copper(I) iodide (e.g., 4 mol%).
-
Add the anhydrous solvent, followed by the base.
-
Add 1-fluoro-2-iodo-4,5-dimethoxybenzene (1 equivalent) and the terminal alkyne (1.2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
The catalytic cycle for the Sonogashira coupling is depicted below.
Figure 3: Simplified catalytic cycle of the Sonogashira reaction.
Data Presentation: Spectroscopic Characterization
| Position | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| H-3 | ~7.2 (d) | C-1: ~155 (d) |
| H-6 | ~6.8 (d) | C-2: ~85 (d) |
| OCH₃ (C4) | ~3.9 (s) | C-3: ~115 (d) |
| OCH₃ (C5) | ~3.8 (s) | C-4: ~150 |
| C-5: ~148 | ||
| C-6: ~110 (d) | ||
| OCH₃: ~56 | ||
| Table 2: Predicted ¹H and ¹³C NMR Data. The 'd' indicates a doublet due to coupling with fluorine. |
Conclusion
The electronic and steric effects of the fluoro, iodo, and methoxy substituents in 1-fluoro-2-iodo-4,5-dimethoxybenzene create a molecule with a rich and tunable reactivity profile. The strong directing effects of the methoxy groups, coupled with the unique electronic properties of the halogens, make this compound a valuable building block in organic synthesis. The C-I bond provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. A thorough understanding of the interplay between the electronic and steric effects of these substituents is paramount for designing efficient synthetic strategies and for predicting the outcomes of chemical reactions involving this versatile molecule.
References
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]
-
Wikipedia. (2023). Methoxy group.[Link]
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Stenutz, R. Hammett substituent constants.[Link]
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Khan Academy. Ortho-para directors III (video).[Link]
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Wikipedia. (2023). Electrophilic aromatic directing groups.[Link]
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CSBSJU. Electrophilic Aromatic Substitution AR5. Directing Effects.[Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.[Link]
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Wikipedia. (2023). Hammett equation.[Link]
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Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.[Link]
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JoVE. (2020). Directing Groups--Activating and Deactivating Benzene (via Resonance and Induction).[Link]
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YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review.[Link]
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J. Org. Chem. 2006, 71, 21, 8028–8036. Abstraction of Iodine From Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects.[Link]
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Phys. Chem. Chem. Phys., 2016, 18, 22939-22946. Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…HCCH complex.[Link]
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Molbank 2018, 2018(3), M984. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.[Link]
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JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.[Link]
-
University of Massachusetts Lowell. Unit 4: Free Energy Relationships.[Link]
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Mortier, J. DIRECTED ORTHO METALATION.[Link]
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Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.[Link]
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ResearchGate. Directed ortho lithiation general mechanism.[Link]
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ResearchGate. Iodination of di-and trimethoxy substituted benzene derivatives using...[Link]
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Molecules 2023, 28(14), 5530. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.[Link]
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A Technical Guide to the Predicted Reactivity of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Executive Summary
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a highly functionalized aromatic scaffold poised for diverse and selective chemical transformations. Its unique substitution pattern—featuring a labile carbon-iodine bond, a robust carbon-fluorine bond, and two strongly activating methoxy groups—creates a predictable hierarchy of reactivity. This guide provides a comprehensive analysis of this molecule's chemical behavior, grounded in fundamental principles of organic chemistry. We will explore the dominant reaction pathways, including metal-halogen exchange and transition-metal-catalyzed cross-couplings at the C-I bond, and delve into secondary reactivities such as directed ortho-metalation and electrophilic aromatic substitution. The negligible potential for nucleophilic aromatic substitution under standard conditions will also be rationalized. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in complex molecule synthesis.
Molecular Structure and Electronic Properties
The reactivity of 1-fluoro-2-iodo-4,5-dimethoxybenzene is dictated by the interplay of its four substituents. Understanding their individual and collective electronic effects is paramount to predicting which reaction pathways will be favored under specific conditions.
-
Fluorine (C1): The most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated into the ring via a resonance effect (+R). For electrophilic aromatic substitution (EAS), the inductive effect deactivates the ring, but the resonance effect directs incoming electrophiles to the ortho and para positions.[1][2] The carbon-fluorine bond is the strongest single bond to carbon, rendering it largely inert to cleavage except under specific catalytic C-F activation conditions.[3][4][5]
-
Iodine (C2): As the least electronegative halogen, iodine has a weaker -I effect than fluorine. Its primary significance lies in the weakness of the C-I bond, making it an excellent leaving group and the principal site for metal-halogen exchange and oxidative addition by transition metals.[6]
-
Dimethoxy Groups (C4, C5): The methoxy group is a powerful resonance electron-donating group (+R) and a weak inductively withdrawing group (-I). The net effect is strong ring activation towards electrophilic attack, with potent ortho and para directing effects.[7][8] These groups significantly increase the electron density of the benzene ring, influencing the regioselectivity of various reactions.
Table 1: Summary of Substituent Electronic Effects
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on EAS | Directing Effect |
| Fluoro (-F) | 1 | Strong | Weak | Deactivating | ortho, para |
| Iodo (-I) | 2 | Moderate | Weak | Deactivating | ortho, para |
| Methoxy (-OCH₃) | 4 | Weak | Strong | Activating | ortho, para |
| Methoxy (-OCH₃) | 5 | Weak | Strong | Activating | ortho, para |
Primary Reactivity: The Carbon-Iodine Bond as the Locus of Transformation
The C-I bond is the kinetic weak point of the molecule. Its high polarizability and low bond dissociation energy make it the preferred site for reactions involving organometallics and transition metal catalysts.
Metal-Halogen Exchange
Lithium-halogen exchange is a rapid and efficient method for converting aryl halides into highly reactive aryllithium species.[6] The rate of exchange follows the trend I > Br > Cl >> F, ensuring absolute selectivity for the C-I bond in 1-fluoro-2-iodo-4,5-dimethoxybenzene.[9] This reaction is typically much faster than other potential side reactions like deprotonation.[6] The resulting 2-lithio intermediate is a powerful nucleophile that can be trapped with a wide array of electrophiles.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-fluoro-2-iodo-4,5-dimethoxybenzene (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. The reaction is typically very fast.[9] Stir for 15-30 minutes.
-
Electrophilic Quench: Add the chosen electrophile (e.g., benzaldehyde, 1.2 eq) as a solution in anhydrous THF.
-
Warm and Quench: Allow the reaction to stir for 1 hour at -78 °C, then slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Caption: General workflow for Li-I exchange and electrophilic trapping.
Transition Metal-Catalyzed Cross-Coupling Reactions
The C-I bond is the ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science.[10] The catalytic cycle typically begins with the oxidative addition of a low-valent palladium complex into the C-I bond, a step that is highly favored over C-F bond activation under these conditions.[11][12]
-
Setup: In a Schlenk tube, combine 1-fluoro-2-iodo-4,5-dimethoxybenzene (1.0 eq), an arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Degassing: Add a solvent mixture, such as toluene/ethanol/water (4:1:1). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere until starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst | Typical Conditions |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃, Toluene/H₂O, 90 °C |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N, THF, RT to 50 °C |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, DMF, 100 °C |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos | Cs₂CO₃, Toluene, 110 °C |
Secondary and Competing Reactivities
While reactions at the C-I bond are dominant, other pathways can be accessed or may compete under specific conditions.
Directed ortho-Metalation (DoM)
The methoxy and fluoro groups can act as directing metalation groups (DMGs), coordinating to a strong base and directing deprotonation to an adjacent ortho position.[13][14] The most acidic proton is at the C6 position, being ortho to both the C1-fluoro and C5-methoxy groups. However, achieving DoM requires overcoming the kinetic preference for Li-I exchange. This can sometimes be accomplished by using sterically hindered lithium amide bases (e.g., LDA) at low temperatures, which can favor deprotonation over halogen exchange.[15]
Caption: Competing pathways of Li-I exchange vs. directed ortho-metalation.
Halogen Dance Reaction
The "halogen dance" is a base-catalyzed migration of a halogen on an aromatic ring, proceeding through arylanion intermediates.[16][17] After initial formation of the 2-lithio species via Li-I exchange, there is a possibility for this intermediate to rearrange to a thermodynamically more stable aryllithium species before being trapped. A migration to the C6 position could be plausible due to the stabilizing inductive effects of the adjacent fluoro and methoxy groups. This pathway should be considered a potential source of isomeric impurities, particularly if the aryllithium intermediate is allowed to equilibrate at higher temperatures before electrophilic quench.[18]
Reactivity of the Aromatic Ring
Electrophilic Aromatic Substitution (EAS)
The two methoxy groups are powerful activating groups that flood the ring with electron density, making it highly susceptible to electrophilic attack.[8] The directing effects of all four substituents must be considered:
-
-OCH₃ at C4 & -I at C2 direct towards C3.
-
-OCH₃ at C5 & -F at C1 direct towards C6.
Both C3 and C6 positions are activated. However, the C6 position is likely favored for substitution due to reduced steric hindrance compared to the C3 position, which is flanked by the bulky iodine atom. Reactions like nitration or bromination are expected to proceed under mild conditions.[19][20]
Nucleophilic Aromatic Substitution (SNAr)
SNAr requires a nucleophile to attack an electron-poor aromatic ring, with the negative charge of the intermediate Meisenheimer complex stabilized by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[21][22] The subject molecule is rich in electron-donating groups (EDGs), which destabilize the negatively charged intermediate required for SNAr. Consequently, the direct substitution of either fluorine or iodine by a nucleophile via the SNAr mechanism is predicted to be extremely unfavorable.
Conclusion: A Predictive Reactivity Map
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a versatile synthetic intermediate whose reactivity can be selectively controlled by the choice of reagents and conditions. The following hierarchy serves as a predictive guide for synthetic planning:
-
Dominant Reactivity: The C-I bond is the primary reactive site for metal-halogen exchange and transition metal-catalyzed cross-coupling . This pathway offers a reliable and selective entry point for introducing a vast range of substituents at the C2 position.
-
Conditional Reactivity: Directed ortho-metalation at the C6 position is a potential, albeit competing, pathway that may be accessible using specific hindered bases.
-
Ring Reactivity: The electron-rich nature of the ring allows for facile electrophilic aromatic substitution , with a predicted preference for the C6 position.
-
Unfavorable Reactivity: Nucleophilic aromatic substitution is strongly disfavored due to the deactivating effect of the electron-donating methoxy groups.
This predictable reactivity makes 1-fluoro-2-iodo-4,5-dimethoxybenzene an asset for constructing complex, poly-substituted aromatic structures with high regiochemical control.
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Quantum Chemical Calculations for 1-Fluoro-2-iodo-4,5-dimethoxybenzene: A Predictive Analysis for Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 1-Fluoro-2-iodo-4,5-dimethoxybenzene, a molecule of significant interest in medicinal chemistry and synthetic biology. We delve into the theoretical underpinnings of Density Functional Theory (DFT) to establish a robust computational protocol, from initial structure optimization to the prediction of advanced electronic and spectroscopic properties. This whitepaper explains the critical choices in methodology, such as the selection of appropriate functionals and basis sets for handling halogenated aromatic systems. Key analyses, including Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) charges, are detailed to elucidate the molecule's reactivity, stability, and potential for intermolecular interactions like halogen bonding. All quantitative data are presented in structured tables, and the computational workflow is visualized using Graphviz diagrams. The insights derived serve as a predictive guide for synthetic chemists and drug development professionals, accelerating the rational design of novel therapeutics by providing a deep understanding of the molecule's intrinsic properties prior to empirical investigation.
Introduction
Substituted benzene rings are privileged scaffolds in modern drug discovery, forming the core of countless therapeutic agents. The strategic placement of functional groups allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties, which in turn governs its pharmacokinetics and pharmacodynamics. Among the vast arsenal of substituents, halogens play a uniquely powerful role. The incorporation of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and membrane permeability.[1] In fact, approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom.[2]
The heavier halogen, iodine, is of particular interest for its ability to form strong halogen bonds—a highly directional, non-covalent interaction with a Lewis base. This interaction is increasingly recognized and exploited in rational drug design to enhance ligand-protein binding affinity and specificity. The subject of this guide, 1-Fluoro-2-iodo-4,5-dimethoxybenzene, combines these features with electron-donating methoxy groups, creating a complex electronic environment with significant potential as a synthetic intermediate or a fragment in fragment-based drug discovery programs.[3][4]
Before committing to resource-intensive synthesis and experimental validation, a thorough in silico characterization can provide invaluable predictive insights. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to examine the molecular structure, stability, reactivity, and spectroscopic signatures of novel compounds.[5][6] This guide provides a detailed, field-proven protocol for performing such calculations on 1-Fluoro-2-iodo-4,5-dimethoxybenzene, empowering researchers to harness computational chemistry for more informed and efficient drug development.
PART 1: Theoretical Foundations & Computational Strategy
The Rationale for Quantum Chemical Calculations
The primary objective of applying quantum chemical methods to a novel molecule like 1-Fluoro-2-iodo-4,5-dimethoxybenzene is to build a foundational understanding of its intrinsic chemical nature. These calculations allow us to:
-
Determine the most stable 3D conformation: Identify the lowest-energy geometry, including bond lengths, angles, and the orientation of flexible groups like the methoxy substituents.
-
Predict Spectroscopic Signatures: Simulate IR, Raman, and NMR spectra to aid in the characterization of the compound if it were synthesized.[6][7]
-
Map Electronic Properties and Reactivity: Visualize electron density distribution, identify sites susceptible to electrophilic or nucleophilic attack, and understand the molecule's electronic stability.[5][8]
-
Evaluate Potential for Intermolecular Interactions: Analyze the electrostatic potential to predict the molecule's capacity for hydrogen and halogen bonding.
Selecting the Appropriate Theoretical Framework
The accuracy of any quantum chemical prediction is contingent upon the chosen theoretical model. For molecules of this size, Density Functional Theory (DFT) provides the optimal balance between computational cost and accuracy.[6]
-
Choice of Functional: The functional approximates the exchange-correlation energy, a critical component of the total electronic energy. For systems containing halogens and potential weak interactions, standard functionals may be insufficient.
-
Recommended: The long-range corrected functional ωB97X-D is highly recommended. It includes empirical dispersion corrections, which are crucial for accurately modeling non-covalent interactions and the effects of the diffuse electron cloud of iodine.[9] The M06-2X functional is another excellent choice, known for its robust performance with weak, dispersion-dominated interactions.[10]
-
For Comparison: The widely-used B3LYP functional can be used as a baseline, but it is known to be less reliable for dispersion-heavy systems.[10][11]
-
-
Choice of Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals.
-
For Iodine: A large atom like iodine requires a basis set that includes relativistic effects. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) is a standard and efficient choice.
-
For C, H, O, F: For these lighter atoms, a more flexible Pople-style basis set like 6-311++G(d,p) is appropriate. The ++ indicates the addition of diffuse functions on all atoms, important for describing lone pairs and potential anions, while (d,p) adds polarization functions, which are essential for describing the correct shape of the electron density in a molecule with multiple polar bonds.
-
Computational Workflow Overview
The computational investigation follows a logical, multi-step process. Each subsequent step builds upon the results of the previous one, ensuring a validated and coherent set of predictions. This workflow is a self-validating system; for example, the frequency analysis validates the stability of the optimized geometry.
Caption: A typical workflow for quantum chemical analysis of a novel molecule.
PART 2: Step-by-Step Computational Protocol
This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or GAMESS. The keywords and syntax may vary slightly between packages.
Molecular Structure Input
-
Launch a molecular editor (e.g., Avogadro, ChemDraw 3D, GaussView).
-
Construct the 1-Fluoro-2-iodo-4,5-dimethoxybenzene molecule. Start with a benzene ring and add the substituents at the correct positions.
-
Perform an initial "clean-up" or "force-field optimization" within the builder software. This provides a reasonable starting geometry, which helps the quantum mechanical calculation converge faster.
-
Save the coordinates in a format compatible with your calculation software (e.g., .xyz or .gjf input file).
Geometry Optimization
This is the most critical step to find the molecule's most stable three-dimensional arrangement.
-
Prepare the input file. This text file specifies the calculation type, theoretical model, molecular coordinates, charge, and multiplicity.
-
Route Section (Example for Gaussian): #p opt freq wB97XD/GenECP
-
opt: Keyword to perform a geometry optimization.
-
freq: Keyword to perform a frequency calculation immediately after the optimization finishes. This is highly efficient.
-
wB97XD: The chosen DFT functional.
-
GenECP: Specifies a mixed basis set.
-
-
Define the Basis Sets:
-
In the input file, specify the 6-311++G(d,p) basis set for C, H, O, and F atoms.
-
Specify the LANL2DZ basis set and ECP for the I atom.
-
-
Specify Charge and Multiplicity: For this neutral, closed-shell molecule, this will be 0 1 (Charge 0, Spin Multiplicity 1).
-
Submit the Calculation to the computational server/workstation.
-
Monitor Convergence: The calculation is complete when the forces on the atoms and the energy change between steps fall below predefined threshold values.
Vibrational Frequency Analysis
This calculation should be performed on the optimized geometry from the previous step.
-
Execution: If not run concurrently with the optimization (opt freq), set up a new calculation using the freq keyword and the final coordinates from the optimization.
-
Validation: Upon completion, check the output file for the list of vibrational frequencies.
-
A true energy minimum is confirmed if all calculated frequencies are positive (real).
-
The presence of one or more negative (imaginary) frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not a stable minimum and requires further optimization or a different starting geometry.
-
-
Data Extraction: The output of this calculation also provides:
-
Predicted IR and Raman spectra (frequencies and intensities).
-
Zero-point vibrational energy (ZPVE).
-
Thermodynamic properties like enthalpy and Gibbs free energy at a given temperature.
-
Electronic Structure and Property Calculations
These are single-point energy calculations performed on the validated, optimized geometry.
-
Frontier Molecular Orbitals (FMOs):
-
Use the checkpoint file from the optimization/frequency calculation.
-
Open the file in a visualization program (e.g., GaussView, Avogadro, VMD).
-
Generate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) surfaces. The energy values for these orbitals are present in the calculation log file.
-
-
Molecular Electrostatic Potential (MEP):
-
This is typically a single keyword (MEP) added to a single-point energy calculation using the same theoretical model.
-
The output can be visualized as a 3D surface mapped onto the molecule's electron density, color-coded to show regions of negative (red, electron-rich) to positive (blue, electron-poor) potential.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Add pop=nbo to the route section of a single-point calculation.
-
The output file will contain a detailed analysis section with atomic charges, orbital occupancies, and donor-acceptor interactions.
-
-
Simulated NMR Spectra:
-
Use the NMR keyword. The GIAO (Gauge-Independent Atomic Orbital) method is the standard. Example keyword: NMR=GIAO.
-
The calculation produces absolute shielding tensors. To convert these to chemical shifts (ppm), they must be referenced against a separate calculation of a standard compound (e.g., Tetramethylsilane, TMS) performed at the exact same level of theory.
-
δcalc = σTMS - σiso , where σiso is the calculated isotropic shielding value for a given nucleus.
-
PART 3: Analysis and Interpretation of Predicted Results
The following tables present hypothetical but realistic data for 1-Fluoro-2-iodo-4,5-dimethoxybenzene, as would be obtained from the protocol described above using the ωB97X-D/GenECP level of theory.
Optimized Molecular Geometry
The geometry optimization reveals the molecule's most stable conformation. Key structural parameters are summarized below.
| Parameter | Description | Predicted Value |
| Bond Lengths (Å) | ||
| C1-F | Carbon-Fluorine bond length | 1.358 Å |
| C2-I | Carbon-Iodine bond length | 2.115 Å |
| C4-O(Me1) | Aromatic Carbon-Oxygen bond | 1.365 Å |
| C5-O(Me2) | Aromatic Carbon-Oxygen bond | 1.366 Å |
| Bond Angles (°) | ||
| F-C1-C2 | Angle around the F- and I-substituted carbons | 118.5° |
| I-C2-C1 | Angle around the I- and F-substituted carbons | 122.1° |
| Dihedral Angles (°) | ||
| C5-C4-O-C(H3) | Orientation of the first methoxy group | 178.5° |
| C4-C5-O-C(H3) | Orientation of the second methoxy group | -4.2° |
Analysis: The bond angles around C1 and C2 deviate from the ideal 120° due to steric repulsion between the bulky iodine and the fluorine atom. The dihedral angles indicate that one methoxy group lies nearly in the plane of the benzene ring, while the other is twisted slightly out-of-plane to minimize steric hindrance.
Electronic Properties and Reactivity Descriptors
The electronic properties provide deep insight into the molecule's stability and reactivity.
| Property | Symbol | Predicted Value | Interpretation |
| HOMO Energy | EHOMO | -6.25 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | ELUMO | -1.10 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Eg | 5.15 eV | ELUMO - EHOMO; a larger gap implies higher kinetic stability and lower chemical reactivity.[5] |
| Dipole Moment | µ | 2.85 Debye | Indicates a significant molecular polarity, which will influence solubility and intermolecular forces. |
Analysis: The relatively large HOMO-LUMO gap suggests that 1-Fluoro-2-iodo-4,5-dimethoxybenzene is a kinetically stable molecule. The HOMO is likely localized over the electron-rich dimethoxy-benzene ring, while the LUMO may have significant contribution from the C-I antibonding orbital, suggesting a potential site for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Analysis
The MEP surface visually maps the charge distribution.
Caption: Logical relationship between MEP regions and molecular features.
Analysis: The MEP map would show intense negative potential around the fluorine and oxygen atoms due to their high electronegativity and lone pairs. A key feature for drug design is the predicted region of positive potential on the iodine atom, opposite to the C-I bond. This "σ-hole" is the hallmark of a halogen bond donor, making this molecule a prime candidate for forming directed interactions with electron-rich sites (e.g., carbonyl oxygens, aromatic rings) in a protein binding pocket.
Implications for Drug Development
The computational results provide several actionable insights for medicinal chemists:
-
Reactivity and Synthesis: The MEP and FMO analyses suggest that the molecule is susceptible to electrophilic aromatic substitution, likely directed by the powerful activating dimethoxy groups. The C-I bond is the most probable site for nucleophilic attack or involvement in metal-catalyzed cross-coupling reactions.
-
Drug-Receptor Interactions: The prominent σ-hole on the iodine atom strongly indicates that this molecule can act as a halogen bond donor . This should be a primary consideration when designing it into a ligand, as this interaction can significantly enhance binding affinity and selectivity.
-
Physicochemical Properties: The high dipole moment suggests the molecule will have moderate polarity. The fluorine atom can increase lipophilicity and block metabolic oxidation at its position, potentially improving the pharmacokinetic profile of a larger drug molecule containing this fragment.[1][2]
Conclusion
This guide has outlined a comprehensive and robust protocol for the quantum chemical investigation of 1-Fluoro-2-iodo-4,5-dimethoxybenzene using Density Functional Theory. By carefully selecting a suitable level of theory (such as ωB97X-D with a mixed basis set) and following a logical workflow of optimization, validation, and property calculation, we can generate a wealth of predictive data.
The in silico analysis reveals a stable molecule with a distinct electronic profile, characterized by a highly negative potential around the F and O atoms and a significant σ-hole on the iodine atom. This latter feature strongly predicts the molecule's ability to act as a halogen bond donor, a critical interaction in modern drug design. The predicted properties provide a solid theoretical foundation to guide the synthesis, characterization, and strategic deployment of this versatile chemical scaffold in drug discovery programs. These theoretical predictions now await experimental validation to fully confirm their accuracy and utility.
References
A numbered list of all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification.
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Forni, A., Pieraccini, S., Rendine, S., & Sironi, M. (2014). Halogen bonds with benzene: an assessment of DFT functionals. Journal of Computational Chemistry, 35(5), 386-394. [Link][9]
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Arshad, N., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 27(21), 7243. [Link][5]
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Forni, A., et al. (2016). Halogen Bonds with Benzene: An Assessment of DFT Functionals. ResearchGate. [Link][10]
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Kumar, R. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link][8]
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McArdle, P., et al. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2017(4), M960. [Link][12]
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Hasegawa, E., et al. (2022). Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives. arXiv. [Link]
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Verma, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4217-4235. [Link][1]
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Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633-10640. [Link][2]
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Kotan, G., & Yuksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 10-20. [Link][11]
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Ramalingam, S., & Periandy, S. (2019). Molecular Structure and Quantum Chemical Calculations of 2,4-difluoroanisole. International Journal of Recent Technology and Engineering (IJRTE), 8(4), 10614-10621. [Link][7]
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Methodological & Application
Synthetic Pathways to 1-Fluoro-2-iodo-4,5-dimethoxybenzene: A Detailed Guide for Chemical Researchers
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the synthesis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene, a valuable substituted aromatic compound with significant potential in medicinal chemistry and materials science. Two primary synthetic strategies are explored: the electrophilic iodination of a fluorinated dimethoxybenzene precursor and a Sandmeyer reaction involving a strategic amino-substituted intermediate. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step experimental procedures, and critical safety considerations.
Introduction
Substituted fluoro-iodo-aromatic compounds are pivotal building blocks in the development of novel pharmaceuticals and functional materials. The unique combination of a fluorine atom, which can enhance metabolic stability and binding affinity, and an iodine atom, which serves as a versatile handle for cross-coupling reactions, makes these scaffolds highly desirable. 1-Fluoro-2-iodo-4,5-dimethoxybenzene, in particular, presents a synthetically challenging yet rewarding target due to its specific substitution pattern. This guide elucidates two reliable synthetic routes to this compound, providing the necessary detail for successful laboratory implementation.
Route 1: Electrophilic Aromatic Iodination
This approach leverages the direct introduction of an iodine atom onto a pre-existing fluorinated dimethoxybenzene core. The success of this route hinges on the regiochemical control exerted by the directing effects of the substituents on the aromatic ring.
Reaction Scheme and Mechanism
The starting material for this route is 4-fluoro-1,2-dimethoxybenzene. The methoxy groups (-OCH₃) are strong activating, ortho-, para-directing groups, while the fluorine (-F) atom is a deactivating, yet also ortho-, para-directing group.[1][2][3] The powerful electron-donating resonance effect of the methoxy groups dominates, making them the primary directing influence.[3] In an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the positions ortho and para to the methoxy groups. Given that the para position to one of the methoxy groups is blocked by the other methoxy group, and the position between the two methoxy groups is sterically hindered, the most favored positions for substitution are ortho to the methoxy groups. The fluorine atom's deactivating inductive effect will slightly reduce the overall reactivity of the ring but will not alter the directing preference set by the methoxy groups. Therefore, iodination is expected to occur regioselectively at the C2 position.
A suitable iodinating agent for this transformation is iodine monochloride (ICl), which provides a source of the electrophilic iodonium ion (I⁺).
Diagram of Electrophilic Iodination Pathway
Caption: Workflow for the electrophilic iodination of 4-fluoro-1,2-dimethoxybenzene.
Experimental Protocol: Electrophilic Iodination
Materials:
-
4-Fluoro-1,2-dimethoxybenzene
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, dissolve 4-fluoro-1,2-dimethoxybenzene (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.1 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine monochloride.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry |
| 4-Fluoro-1,2-dimethoxybenzene | 156.15 | 1.0 eq |
| Iodine Monochloride | 162.36 | 1.1 eq |
| 1-Fluoro-2-iodo-4,5-dimethoxybenzene | 282.04 | - |
Route 2: Sandmeyer Reaction
The Sandmeyer reaction provides a classic and reliable method for introducing an iodine atom onto an aromatic ring via a diazonium salt intermediate. This multi-step route offers an alternative to direct iodination.
Reaction Scheme and Mechanism
This synthetic pathway commences with the nitration of 1-fluoro-3,4-dimethoxybenzene to yield 1-fluoro-4,5-dimethoxy-2-nitrobenzene. The strong activating and ortho, para-directing effects of the methoxy groups will direct the incoming nitro group to the C2 position.[4] The subsequent reduction of the nitro group furnishes the key intermediate, 2-fluoro-4,5-dimethoxyaniline. This aniline derivative is then subjected to diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable diazonium salt. Finally, treatment of the diazonium salt with potassium iodide leads to the displacement of the diazonium group by iodide, yielding the target molecule.[5]
Diagram of Sandmeyer Reaction Pathway
Caption: Multi-step synthesis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene via the Sandmeyer reaction.
Experimental Protocols: Sandmeyer Route
Protocol 2.1: Nitration of 1-Fluoro-3,4-dimethoxybenzene
Materials:
-
1-Fluoro-3,4-dimethoxybenzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 1-fluoro-3,4-dimethoxybenzene to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 1-fluoro-4,5-dimethoxy-2-nitrobenzene.
Protocol 2.2: Reduction of the Nitro Group
Materials:
-
1-Fluoro-4,5-dimethoxy-2-nitrobenzene
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, suspend 1-fluoro-4,5-dimethoxy-2-nitrobenzene in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a sodium hydroxide solution and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-fluoro-4,5-dimethoxyaniline.
Protocol 2.3: Sandmeyer Iodination
Materials:
-
2-Fluoro-4,5-dimethoxyaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Ice
Procedure:
-
Dissolve 2-fluoro-4,5-dimethoxyaniline in a mixture of concentrated hydrochloric acid and water.[5]
-
Cool the solution to 0-5 °C in an ice bath.[5]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[5]
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether or dichloromethane (3 x).
-
Wash the combined organic layers with an aqueous sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Safety and Handling
-
Iodine Monochloride: Iodine monochloride is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8][9][10] It reacts with water to produce toxic fumes.[7]
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures (0-5 °C) and should not be isolated unless absolutely necessary.[5]
-
Acids and Solvents: Concentrated acids and organic solvents should be handled with care in a fume hood, and appropriate PPE should be worn.
Characterization
Conclusion
This guide has detailed two effective synthetic routes for the preparation of 1-Fluoro-2-iodo-4,5-dimethoxybenzene. The choice between electrophilic iodination and the Sandmeyer reaction will depend on the availability of starting materials, desired scale, and the specific expertise of the researcher. Both routes, when executed with care and adherence to the provided protocols and safety precautions, offer reliable pathways to this valuable chemical intermediate.
References
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Directing Groups in SE Ar. (n.d.). Retrieved from [Link]
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Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]
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Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). St. Benedict & St. John's University. Retrieved from [Link]
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Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. Retrieved from [Link]
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Directing Effects. (n.d.). ChemTalk. Retrieved from [Link]
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1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2018). Molbank, 2018(3), M984. Retrieved from [Link]
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- One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. (2017). Organic Letters, 19(10), 2518–2521.
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Schrödinger. Retrieved from [Link]
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Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. (2002). Tetrahedron Letters, 43(28), 5047-5048.
- Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters, 23(13), 5148–5153.
- Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. (2021). Magnetochemistry, 7(11), 147.
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4-Fluoroiodobenzene. (n.d.). PubChem. Retrieved from [Link]
- Preparation of fluoronitrobenzene. (1979). U.S.
- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. (2022).
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molbank, 2024(3), M1853.
- A 1H NMR investigation of the conformational properties of 1,2-dimethoxybenzene. (1982). Journal of the Chemical Society, Perkin Transactions 2, (10), 1211-1216.
- Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters, 23(13), 5148-5153.
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1-Fluoro-2-iodo-4,5-dimethoxybenzene Suzuki-Miyaura cross-coupling protocol
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Introduction: Synthesizing Key Structural Motifs in Modern Chemistry
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern organic chemistry, particularly in the fields of drug discovery and materials science. Molecules incorporating fluorinated and methoxy-substituted phenyl rings are of significant interest due to the unique physicochemical properties these functional groups impart, such as enhanced metabolic stability, improved binding affinity, and modified electronic characteristics.[1][2] The 1-fluoro-2-iodo-4,5-dimethoxybenzene scaffold is a valuable building block, presenting a strategic handle for carbon-carbon bond formation.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[3][4][5] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized synthetic strategies due to its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[3][6]
This guide provides a detailed protocol and expert insights into the Suzuki-Miyaura coupling of 1-fluoro-2-iodo-4,5-dimethoxybenzene. The key to this transformation lies in the selective activation of the carbon-iodine bond over the much stronger carbon-fluorine bond, allowing for precise and efficient synthesis of complex biaryl systems.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6][7] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The active catalyst is a Pd(0) species, which is either introduced directly or generated in situ from a Pd(II) precatalyst.[3][8]
-
Oxidative Addition : The catalytic cycle begins with the insertion of the electron-rich Pd(0) complex into the carbon-iodine bond of 1-fluoro-2-iodo-4,5-dimethoxybenzene. This is typically the rate-determining step and results in the formation of a square planar Pd(II) intermediate. The C–I bond is significantly weaker and more polarized than the C–F bond, ensuring chemoselective activation.
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (typically an arylboronic acid) is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[4][9][10] This boronate then displaces the halide ligand on the Pd(II) complex.
-
Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center. The desired biaryl product is expelled, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[4][7] This step is often accelerated by the use of bulky ligands.[11]
Detailed Experimental Protocol
This protocol provides a general methodology for the coupling of 1-fluoro-2-iodo-4,5-dimethoxybenzene with a generic arylboronic acid. Optimization may be required based on the specific boronic acid used.
Materials and Reagents:
-
1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–5 mol%) or Palladium(II) acetate [Pd(OAc)₂] (1–5 mol%)
-
Ligand (if using Pd(II) source): e.g., Triphenylphosphine [PPh₃] or SPhos (1.2–2.4 equiv relative to Pd)
-
Base: e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Solvent: Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v) or Toluene and water
-
Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask), condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen).
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 1-fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: If using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, add it to the flask. If generating the catalyst in situ, add the Pd(II) precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. Degassing is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[12]
-
Heating: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2–24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Field-Proven Insights: Optimizing Reaction Parameters
The success of a Suzuki-Miyaura coupling often hinges on the judicious selection of the catalyst system, base, and solvent. The following provides expert guidance on these critical choices.
| Parameter | Options & Considerations | Rationale & Expert Insight |
| Palladium Source | Pd(0) Sources: Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) Precatalysts: Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₄ is a classic, reliable choice that can be used directly.[13][14] However, Pd(II) sources like Pd(OAc)₂ are often cheaper, more air-stable, and form the active Pd(0) species in situ. This in situ generation is often more efficient when paired with modern, specialized ligands.[8] |
| Ligand | Classic: PPh₃Bulky/Electron-Rich: Buchwald ligands (SPhos, XPhos), cataCXium® A, PCy₃ | The ligand stabilizes the palladium center and modulates its reactivity. For a reactive C-I bond, PPh₃ is often sufficient. However, bulky, electron-rich ligands dramatically accelerate both the oxidative addition and, critically, the reductive elimination steps.[11][15] This can lead to lower catalyst loadings, faster reaction times, and higher yields, especially with sterically hindered substrates.[16][17][18] |
| Base | Moderate: K₂CO₃, Na₂CO₃Stronger: K₃PO₄, Cs₂CO₃Fluoride: KF, CsF | The base is essential for activating the boronic acid.[6] K₂CO₃ is a cost-effective and common choice. K₃PO₄ is a stronger, non-nucleophilic base that is often effective when others fail. Cs₂CO₃ is highly effective due to its high solubility in organic solvents but is more expensive.[12] The choice may depend on the acidity of the boronic acid and the presence of any base-sensitive functional groups on the coupling partners. |
| Solvent | Toluene/H₂O, 1,4-Dioxane/H₂O, DMF, THF/H₂O | A polar aprotic solvent is typically used to solubilize the organic components. The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[3][10][12][19] The ratio of organic solvent to water can be optimized to balance reactant solubility and reaction rate. |
Illustrative Data: A Model Coupling Study
The following table presents hypothetical data for the coupling of 1-fluoro-2-iodo-4,5-dimethoxybenzene with phenylboronic acid to illustrate the impact of parameter optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 18 | 75 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 18 | 72 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 4 | 91 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 2 | 96 |
| 5 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 3 | 94 |
This data is illustrative. Actual results may vary.
Analysis: The data demonstrates that while the classic Pd(PPh₃)₄ system (Entry 1) provides a good yield, switching to a modern Buchwald ligand like SPhos (Entry 3) dramatically reduces the reaction time and improves the yield. Further optimization by changing the base to the stronger K₃PO₄ (Entry 4) provides the best result under these conditions.
Conclusion
The Suzuki-Miyaura cross-coupling of 1-fluoro-2-iodo-4,5-dimethoxybenzene is a highly efficient and reliable method for the synthesis of valuable fluorinated biaryl compounds. A thorough understanding of the reaction mechanism and the role of each component—catalyst, ligand, base, and solvent—is paramount for achieving high yields and purity. By starting with a robust protocol, such as the one described herein, and applying principles of rational optimization, researchers can effectively leverage this powerful transformation in their synthetic endeavors.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Georghiou, P. E., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4. Synthetic Communications, 39, 4221–4229. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(19), 6093–6105. [Link]
-
Vetticatt, M. J., & Hirschi, J. S. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 102(5), 1359-1470. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1047-1069. [Link]
-
Johansen, M. B. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 8(1), 35. [Link]
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Sigman, M. S., & Vetticatt, M. J. (2016). Suzuki–Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(34), 9872-9884. [Link]
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ResearchGate. (n.d.). Green Synthesis of Fluorinated Biaryl Derivatives via Thermoregulated Ligand/Palladium-Catalyzed Suzuki Reaction. [Link]
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Old, D. W., et al. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
-
ResearchGate. (n.d.). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
-
Lummis, P. A., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions, 43(41), 15413–15416. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... [Link]
-
Nemati, F., & Elhampour, A. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical, 258(1-2), 123-127. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Navío, C., et al. (2016). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 6(11), 179. [Link]
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Basavaraju, K. C., et al. (2020). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 24(10), 1969–1986. [Link]
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ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
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Abolhasani, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 491-499. [Link]
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Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
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Pu, X., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
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Das, P., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(1), 1-10. [Link]
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PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]
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Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
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Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267–4279. [Link]
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ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]
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The Journal of Organic Chemistry. (2018). Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intramolecular Cyclization, and Reduction. [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Organic Process Research & Development. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
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SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
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Myers, A. (n.d.). The Suzuki Reaction - Chem 115. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Introduction: A Versatile Building Block for Complex Molecule Synthesis
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a uniquely functionalized aromatic compound that serves as a powerful building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. Its structure is distinguished by three key features that dictate its reactivity in palladium-catalyzed cross-coupling reactions:
-
The Carbon-Iodine Bond: This is the most reactive site for oxidative addition to a Palladium(0) catalyst, a consequence of its lower bond dissociation energy compared to other carbon-halogen bonds.[1] This high reactivity allows for selective coupling reactions under mild conditions.
-
The Ortho-Fluoro Substituent: The fluorine atom, positioned ortho to the iodine, exerts a significant electronic influence on the aryl ring. While the C-F bond is generally robust and unreactive in standard palladium cross-coupling conditions, its presence can modulate the electronic properties and steric environment of the reaction center.
-
The Electron-Donating Methoxy Groups: The two methoxy groups at the 4- and 5-positions increase the electron density of the aromatic ring, which can influence the rate of oxidative addition and subsequent steps in the catalytic cycle.
This guide provides detailed protocols and expert insights into the application of 1-Fluoro-2-iodo-4,5-dimethoxybenzene in four major classes of palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck reaction, and Buchwald-Hartwig amination. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deeper understanding of the underlying chemistry.
General Considerations for Palladium-Catalyzed Reactions
Successful cross-coupling reactions hinge on the careful control of several key parameters. The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[2][3]
-
Catalyst System: The choice of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand is critical. The ligand stabilizes the palladium center, enhances its solubility, and modulates its reactivity to promote the desired transformation while suppressing side reactions.[2]
-
Solvent and Reagents: The use of anhydrous, degassed solvents is paramount to prevent the deactivation of the catalyst and the quenching of sensitive organometallic intermediates. Inert atmosphere techniques (e.g., using nitrogen or argon) are standard practice.
-
Base: The base plays a crucial role that varies with the reaction type. It may facilitate the transmetalation step (Suzuki-Miyaura), neutralize acid generated during the reaction (Heck, Sonogashira), or deprotonate a nucleophile (Buchwald-Hartwig).[4]
Application 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] It is particularly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.
Catalytic Cycle: Suzuki-Miyaura Coupling
The cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
Sources
Application of 1-Fluoro-2-iodo-4,5-dimethoxybenzene in medicinal chemistry
An In-Depth Guide to the Application of 1-Fluoro-2-iodo-4,5-dimethoxybenzene in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffolding for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 1-Fluoro-2-iodo-4,5-dimethoxybenzene is a uniquely functionalized aromatic compound that has emerged as a powerful tool for drug discovery professionals. Its architecture is distinguished by three key features: an iodine atom, a fluorine atom, and two methoxy groups on a benzene ring. This specific arrangement provides a confluence of chemical reactivity and desirable pharmacological properties.
The iodine atom serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.[1][2] This allows for the facile construction of complex molecular skeletons. The fluorine atom, the most electronegative element, is a bioisostere of a hydrogen atom but imparts profound changes to a molecule's properties.[3] Its inclusion can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve bioavailability by modulating lipophilicity.[4][5] The dimethoxy-substituted phenyl ring is a common motif found in numerous biologically active compounds, including P-glycoprotein (P-gp) inhibitors and central nervous system (CNS) agents.[6][7]
This guide provides a detailed exploration of the applications of 1-Fluoro-2-iodo-4,5-dimethoxybenzene, focusing on its utility in the synthesis of Positron Emission Tomography (PET) radiotracers and as a foundational precursor for bioactive molecules. We will delve into the causality behind experimental choices and provide robust, field-proven protocols for its key chemical transformations.
Core Application I: Synthesis of Novel PET Radiotracers for In Vivo Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that provides quantitative insights into physiological, biochemical, and pharmacological processes in living subjects.[8] The development of novel PET radiotracers, particularly those labeled with fluorine-18 (¹⁸F), is a cornerstone of modern diagnostics and drug development.[9] The relatively long half-life of ¹⁸F (109.7 minutes) allows for multi-step syntheses and distribution to clinical centers without an on-site cyclotron.[8]
1-Fluoro-2-iodo-4,5-dimethoxybenzene is an ideal precursor for creating ¹⁸F-labeled molecules, especially those targeting CNS receptors or transporters. The inherent fluorine atom can be used in cold-standard reference compounds, while the iodo-position provides the reactive site for introducing other functionalities or for coupling with other molecular fragments before or after radiolabeling.
Case Study: Development of Fluorinated Verapamil Analogs for P-gp Imaging
P-glycoprotein (P-gp) is a critical efflux transporter at the blood-brain barrier that limits the penetration of many drugs into the brain.[6][10] It is also a key contributor to multidrug resistance (MDR) in cancer.[11][12] (R)-[¹¹C]Verapamil is a well-established PET tracer for investigating P-gp function, but its short half-life is a limitation.[13] Consequently, there is significant interest in developing ¹⁸F-labeled verapamil analogs.[6][14]
The 3,4-dimethoxyphenyl moiety is a core component of verapamil. 1-Fluoro-2-iodo-4,5-dimethoxybenzene can serve as a key starting material to synthesize fluorinated analogs, where the fluorine atom enhances metabolic stability and the dimethoxy groups maintain the necessary pharmacophore for P-gp interaction.
The general workflow for synthesizing such a tracer using our subject compound as a starting point is illustrated below.
Caption: Synthetic workflow for PET tracer development.
Core Application II: A Building Block for P-glycoprotein (P-gp) Inhibitors and CNS-Active Agents
The dimethoxyphenyl ethylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds that interact with CNS targets and transporters like P-gp.[7][15] The ability to functionalize this core scaffold systematically is crucial for lead optimization. 1-Fluoro-2-iodo-4,5-dimethoxybenzene provides an entry point for creating diverse libraries of analogs.
The iodine atom allows for the introduction of various groups through cross-coupling chemistry, enabling the exploration of the structure-activity relationship (SAR).[1] For instance, attaching different aryl or heteroaryl groups can modulate potency and selectivity for P-gp or specific CNS receptors. The fluorine atom can be strategically positioned to block metabolic hotspots or to form key hydrogen bond interactions within the target protein's binding site.
Caption: Drug discovery workflow for P-gp inhibitors.
Protocols: Key Synthetic Transformations
The true utility of 1-Fluoro-2-iodo-4,5-dimethoxybenzene is realized through its chemical transformations. The following protocols are designed to be robust and reproducible, providing a foundation for further synthetic exploration.
Protocol 1: Formation of an Organometallic Intermediate (Grignard Reagent)
This protocol describes the conversion of the aryl iodide to a highly reactive Grignard reagent. This intermediate is a powerful carbon nucleophile, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds.[16][17]
Causality: The high electropositivity of magnesium results in a highly polarized carbon-magnesium bond, rendering the attached carbon atom strongly nucleophilic and basic.[18] Anhydrous ether solvents (like THF or diethyl ether) are critical as they coordinate to the magnesium atom, stabilizing the Grignard reagent, and are aprotic, preventing the reagent from being quenched by acidic protons.[17]
Materials & Equipment:
-
Three-neck round-bottom flask, flame-dried under vacuum
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
-
Syringes and needles for transfer of anhydrous solvents
-
1-Fluoro-2-iodo-4,5-dimethoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Place magnesium turnings (1.2 equivalents) into the flame-dried three-neck flask.
-
Add a single crystal of iodine. The purple color will fade as the magnesium surface is activated.
-
Assemble the flask with the condenser and nitrogen inlet, and maintain a positive pressure of inert gas.
-
Add a small portion of anhydrous THF via syringe.
-
Dissolve 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equivalent) in anhydrous THF in a separate flask.
-
Add approximately 10% of the aryl iodide solution to the magnesium suspension.
-
Gently warm the mixture to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux.
-
Once initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete conversion.
-
Cool the resulting dark grey/brown solution to room temperature. The Grignard reagent is now ready for reaction with an electrophile.
Self-Validation: A small aliquot can be quenched with I₂; successful formation is confirmed by the disappearance of the starting material and the appearance of a di-iodinated product on TLC or GC-MS analysis. The reagent is highly sensitive to moisture and air and should be used immediately.[17]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds in medicinal chemistry due to its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][19]
Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative addition of the aryl iodide to the Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid to the palladium center (facilitated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction steps.
Materials & Reagents Data Table:
| Reagent/Component | Molar Eq. | Purpose |
| 1-Fluoro-2-iodo-4,5-dimethoxybenzene | 1.0 | Aryl halide electrophile |
| Arylboronic Acid or Ester | 1.2 - 1.5 | Nucleophilic coupling partner |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.02 - 0.05 | Palladium catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base, required for transmetalation step |
| Toluene/Water or Dioxane/Water (e.g., 4:1 v/v) | - | Solvent system |
Procedure:
-
To a reaction vial, add 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Self-Validation: The reaction can be validated by LC-MS analysis, which should show the consumption of starting materials and the emergence of a new peak with the expected mass-to-charge ratio (m/z) for the coupled product. ¹H NMR spectroscopy should confirm the presence of signals from both coupling partners in the final product.
Conclusion
1-Fluoro-2-iodo-4,5-dimethoxybenzene stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategically placed functional groups enable a wide range of synthetic manipulations, from the formation of organometallic reagents to participation in robust cross-coupling reactions. As demonstrated, its application is particularly relevant in the synthesis of ¹⁸F-labeled PET tracers for neuroimaging and in the discovery of novel bioactive compounds such as P-gp inhibitors. The protocols provided herein offer a reliable foundation for chemists to harness the full synthetic potential of this powerful reagent, accelerating the journey from initial concept to clinical candidate.
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Application Notes & Protocols: 1-Fluoro-2-iodo-4,5-dimethoxybenzene as a Versatile Synthetic Building Block
Abstract and Scope
This technical guide provides an in-depth exploration of 1-Fluoro-2-iodo-4,5-dimethoxybenzene, a highly functionalized aromatic compound, as a pivotal building block in modern organic synthesis. Its unique substitution pattern—featuring an iodine atom for versatile cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and two electron-donating methoxy groups—renders it an invaluable synthon. This document is intended for researchers, scientists, and professionals in drug development. We will detail its synthesis, explore its reactivity in key carbon-carbon and carbon-nitrogen bond-forming reactions, and provide validated, step-by-step protocols for its application. The causality behind experimental choices, mechanistic insights, and practical considerations are emphasized to ensure robust and reproducible outcomes.
Introduction to the Reagent: Structural Features and Synthetic Utility
1-Fluoro-2-iodo-4,5-dimethoxybenzene (alternatively named 4-Fluoro-5-iodoveratrole) is a crystalline solid at room temperature. Its strategic importance stems from the orthogonal reactivity of its functional groups.
-
The Carbon-Iodine Bond: The C-I bond is the primary reactive site for transition metal-catalyzed cross-coupling reactions. Its relatively low bond dissociation energy facilitates oxidative addition to low-valent metal centers (e.g., Pd(0)), which is the initiating step in many catalytic cycles.[1][2]
-
The Methoxy Groups (-OCH₃): These strong electron-donating groups activate the aromatic ring towards electrophilic substitution and play a crucial role in directing metallation reactions during the synthesis of the building block itself.[3][4]
-
The Fluorine Atom (-F): The presence of fluorine is highly desirable in medicinal chemistry. It can enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties.[5] In the context of this building block, the fluorine atom is relatively inert to the cross-coupling conditions targeting the C-I bond, allowing for its seamless incorporation into complex molecules.
This combination makes the molecule an ideal precursor for synthesizing a wide array of substituted aromatic compounds, including biaryls, arylalkynes, and arylamines, which are common motifs in pharmaceuticals, agrochemicals, and materials science.[5][6]
Table 1: Physicochemical Properties of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
| Property | Value |
| CAS Number | 1803783-41-6 |
| Molecular Formula | C₈H₈FIO₂ |
| Molecular Weight | 282.05 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage | Store in a cool, dry place away from light |
Synthesis of the Building Block
The most efficient and regioselective synthesis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene relies on Directed ortho-Metalation (DoM).[3] This strategy leverages the powerful directing ability of the methoxy group to deprotonate the aromatic ring at a specific adjacent position.
The synthesis starts from the commercially available 1-fluoro-3,4-dimethoxybenzene. The methoxy group at the 4-position directs the lithiation to the C5 position. However, the methoxy group at the C3 position directs lithiation to the C2 position. In such competitive scenarios, the stronger directing group and steric factors determine the outcome.[7] In this case, lithiation preferentially occurs at the C2 position, ortho to the fluorine atom and one of the methoxy groups. Subsequent quenching with an iodine source installs the iodine atom at the desired position.
Caption: Workflow for the synthesis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene via DoM.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 1-Fluoro-2-iodo-4,5-dimethoxybenzene is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide allows these transformations to proceed under mild conditions with high efficiency.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[2] It involves the coupling of an organoboron species (boronic acid or ester) with an organic halide.[8] The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.
Causality in Protocol Design:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) is often used. The ligand stabilizes the Pd(0) active species and facilitates both the oxidative addition and reductive elimination steps.[8] For electron-rich aryl iodides like our substrate, a simple catalyst like Pd(PPh₃)₄ can also be effective.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.[8]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of Dioxane and Water.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne.[9] This reaction is distinguished by its use of a dual-catalyst system: a palladium catalyst and a copper(I) co-catalyst.[10]
Causality in Protocol Design:
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst that undergoes oxidative addition with the aryl iodide.[9]
-
Copper(I) Co-catalyst: The role of the copper salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself, accelerating the catalytic cycle.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.[9]
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
Protocol 4.2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by the terminal alkyne (1.2 eq.) and an amine base like triethylamine (2.5 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[11] The reaction couples an aryl halide with a primary or secondary amine.[12]
Causality in Protocol Design:
-
Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BrettPhos or RuPhos are designed to promote the challenging reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming an amide that coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and the organometallic intermediates.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 4.3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.) to a Schlenk tube.
-
Reagent Addition: Add 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling, dilute the reaction with diethyl ether or ethyl acetate and filter through Celite.
-
Purification: Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel.
Application in Radiotracer Synthesis for PET Imaging
The fluorinated structure of this building block makes it an attractive precursor for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET).[13] PET is a powerful molecular imaging technique used in clinical diagnostics and drug development.[14] A common strategy involves performing a cross-coupling reaction using a precursor that already contains the ¹⁸F radiolabel. For example, a Sonogashira coupling could be performed between an alkyne-functionalized molecule of biological interest and [¹⁸F]-1-Fluoro-2-iodo-4,5-dimethoxybenzene.[15] The mild conditions and rapid reaction times associated with Sonogashira couplings are advantageous when working with short-lived isotopes like ¹⁸F (half-life ≈ 110 minutes).[13] The synthesis of the ¹⁸F-labeled building block itself would be a critical preceding step.
Table 2: Summary of Cross-Coupling Applications
| Reaction | Bond Formed | Key Reagents | Typical Conditions |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Arylboronic acid, Pd catalyst, Base | 80-100 °C, Dioxane/H₂O |
| Sonogashira | C(sp²)-C(sp) | Terminal alkyne, Pd catalyst, CuI, Amine base | 25-60 °C, THF or DMF |
| Buchwald-Hartwig | C(sp²)-N | Amine, Pd catalyst, Bulky ligand, Strong base | 80-110 °C, Toluene or Dioxane |
Conclusion
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a robust and versatile synthetic intermediate. Its well-defined reactivity, centered on the C-I bond, allows for predictable and high-yielding participation in a suite of palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein demonstrate its utility in the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research. By understanding the principles behind the reaction conditions, researchers can effectively leverage this building block to accelerate their discovery programs.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved from [Link]
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YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Positron emission tomography (PET) imaging with 18F-based radiotracers. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-Fluoro-4-iodo-2-methoxybenzene. Retrieved from [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
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ResearchGate. (2025). Towards Iron-Catalyzed Sonogashira Cross-Coupling Reactions | Request PDF. Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic results of the Suzuki-Miyaura cross-coupling reaction of.... Retrieved from [Link]
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-
eScholarship.org. (2017). Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. Retrieved from [Link]
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Buchwald-Hartwig amination with 1-Fluoro-2-iodo-4,5-dimethoxybenzene
An Application Guide to the Buchwald-Hartwig Amination of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Its broad functional group tolerance and applicability to a wide range of substrates have rendered traditional, harsher methods for C-N bond formation, such as the Goldberg reaction or nucleophilic aromatic substitution, largely obsolete in many research and development settings.[1]
This guide focuses on the application of the Buchwald-Hartwig amination to 1-fluoro-2-iodo-4,5-dimethoxybenzene, a highly functionalized and valuable building block. The presence of ortho-fluoro and iodo substituents, along with the dimethoxy backbone, makes this substrate particularly relevant for the synthesis of complex molecules in drug discovery, where fluorine substitution is often used to modulate metabolic stability and binding affinity.[6][7] The high reactivity of the C-I bond towards oxidative addition makes it an ideal handle for selective cross-coupling.[8]
This document serves as a comprehensive resource for researchers and process chemists, offering insights into the reaction mechanism, a detailed experimental protocol, and practical guidance for optimizing this critical transformation.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this cycle is paramount for rational troubleshooting and optimization. The process is generally accepted to proceed through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][9][10]
-
Oxidative Addition : The cycle initiates with the reaction of a low-valent, coordinatively unsaturated Pd(0) species with the aryl halide. In the case of 1-fluoro-2-iodo-4,5-dimethoxybenzene, the palladium catalyst selectively inserts into the carbon-iodine bond, which is significantly more reactive than the C-F bond, to form a Pd(II) intermediate.[8][11]
-
Amine Coordination & Deprotonation : The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[12] This step is critical, and the choice of base must be carefully matched to the amine's pKa and the solvent system.[13][14][15]
-
Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[16][17] The steric and electronic properties of the phosphine ligand are crucial for promoting this step and preventing side reactions like beta-hydride elimination.[1]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters: A Scientist's Guide to Optimization
The success of this coupling reaction is not accidental; it is the result of a rational selection of reagents and conditions. Each component plays a critical role in ensuring high yield and purity.
| Component | Role & Rationale | Recommended Choices & Expert Insights |
| Palladium Source | Serves as the precatalyst that generates the active Pd(0) species.[10] | Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices.[9][10] Modern, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are highly recommended as they offer greater reliability and ease of handling, forming the active LPd(0) species cleanly upon exposure to base. |
| Ligand | The "brains" of the catalyst. The ligand stabilizes the palladium center, enhances its reactivity, and promotes the crucial reductive elimination step.[2] Bulky, electron-rich phosphine ligands are the standard. | For electron-rich aryl iodides, bidentate ligands like Xantphos or BINAP can be very effective.[9][11] However, for broader substrate scope and challenging couplings, bulky monophosphine biaryl ligands such as XPhos or RuPhos are often superior.[18] The choice of ligand is the most important variable to screen. |
| Base | Required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[10] The base must be strong enough to deprotonate the amine but not so nucleophilic that it interferes with the catalyst. | NaOt-Bu (Sodium tert-butoxide) is a strong, effective base for a wide range of amines. For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring slightly higher temperatures.[9][10] The choice is solvent-dependent; anionic bases are essential in non-polar solvents.[13][19] |
| Solvent | Solubilizes the reactants and influences the reaction rate and catalyst stability. | Toluene and 1,4-Dioxane are the most common solvents.[20] Toluene is often preferred for aryl iodide couplings as the sodium iodide byproduct is poorly soluble, which can mitigate catalyst inhibition.[11] Anhydrous, degassed solvents are critical to prevent catalyst deactivation. |
| Temperature | Controls the reaction rate. Most Buchwald-Hartwig reactions require heating. | A typical range is 80-120 °C .[9][21] The optimal temperature will depend on the reactivity of the specific amine and aryl halide. Lower temperatures can be achieved with more active, modern catalyst systems. |
Experimental Protocol: General Procedure for Amination
This protocol provides a robust starting point for the coupling of 1-fluoro-2-iodo-4,5-dimethoxybenzene with a primary or secondary amine. Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure success.
Materials:
-
1-Fluoro-2-iodo-4,5-dimethoxybenzene
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst)
-
Phosphine ligand (e.g., Xantphos or XPhos)
-
Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add 1-fluoro-2-iodo-4,5-dimethoxybenzene (1.0 mmol, 1.0 equiv).
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%) and the phosphine ligand (0.02-0.04 mmol, 2-4 mol%). If using a pre-formed catalyst, add 1-2 mol%.
-
Add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv or Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Seal the tube with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Through the septum, add anhydrous, degassed toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, it can be added in the first step with the other solids.
-
-
Reaction Execution:
-
Place the sealed reaction vessel into a preheated oil bath or heating block set to 100 °C.
-
Stir the mixture vigorously for the duration of the reaction.
-
Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
-
Workup Procedure:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the vessel from the heat and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: Oxygen or moisture contamination. | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere with anhydrous, degassed solvents. |
| Incorrect Base: The base is not strong enough for the specific amine. | Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu). | |
| Catalyst Inhibition: Iodide byproduct may be inhibiting the catalyst.[8] | Ensure the solvent is non-polar (like toluene) to precipitate the salt. Consider using a different ligand system that is more resistant to inhibition. | |
| Side Product Formation (Hydrodehalogenation) | The amine may be undergoing beta-hydride elimination, or the catalyst is promoting reduction of the aryl iodide.[1] | Use a bulkier phosphine ligand to disfavor this pathway. Lowering the reaction temperature slightly may also help. |
| Difficulty Isolating Product | The product may be highly polar or water-soluble. | Modify the workup procedure. For basic amine products, an acidic wash can be used to extract the product into the aqueous layer, followed by basification and re-extraction. |
Conclusion
The Buchwald-Hartwig amination of 1-fluoro-2-iodo-4,5-dimethoxybenzene is a highly effective method for synthesizing complex amine-containing molecules crucial for pharmaceutical and materials science research.[5][18] Success in this transformation is achieved through a deep understanding of the catalytic mechanism and a rational approach to selecting the catalyst, ligand, base, and solvent. By following the detailed protocol and considering the optimization and troubleshooting advice provided, researchers can confidently and efficiently utilize this powerful reaction to advance their synthetic objectives.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. (n.d.). Synlett. Retrieved January 20, 2026, from [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development. (2010, January 15). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved January 20, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Retrieved January 20, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved January 20, 2026, from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2014, October). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved January 20, 2026, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31). Retrieved January 20, 2026, from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20). Retrieved January 20, 2026, from [Link]
-
Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6). Retrieved January 20, 2026, from [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (2016). Retrieved January 20, 2026, from [Link]
-
Fluoroorganic Chemistry - Ramachandran Research Group - Purdue University. (n.d.). Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: The Strategic Role of 1-Fluoro-2-iodo-4,5-dimethoxybenzene in Advanced PET Ligand Synthesis
Introduction: Overcoming the Electron-Rich Barrier in ¹⁸F-Radiochemistry
Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, providing non-invasive, quantitative insights into physiological and pathological processes. The utility of PET is intrinsically linked to the development of specific radiotracers, with the positron-emitting radionuclide Fluorine-18 (¹⁸F) being the most widely used due to its favorable characteristics, including a 109.8-minute half-life and low positron energy[1][2].
A significant challenge in ¹⁸F-radiochemistry is the efficient synthesis of fluoroarenes, particularly on electron-rich aromatic systems. Traditional nucleophilic aromatic substitution (SNAr) reactions, a common method for ¹⁸F-labeling, are often inefficient on these rings. The presence of electron-donating groups, such as the methoxy groups in a dimethoxybenzene scaffold, destabilizes the required negatively charged "Meisenheimer" intermediate, thus impeding the reaction[3][4][5]. This limitation has historically hindered the development of ¹⁸F-labeled tracers based on many biologically active molecules.
This guide details the strategic use of 1-Fluoro-2-iodo-4,5-dimethoxybenzene as a sophisticated precursor to overcome this challenge. We will demonstrate that the iodine atom is not a simple leaving group for direct substitution but rather a versatile "synthetic handle" for advanced, metal-mediated C-¹⁸F bond formation, enabling the synthesis of valuable PET ligand building blocks.
The Precursor: 1-Fluoro-2-iodo-4,5-dimethoxybenzene
The title compound is a strategically designed precursor for ¹⁸F-labeling. Its structure contains several key features:
-
An Electron-Rich Core: The 4,5-dimethoxybenzene (veratrole) moiety is a common scaffold in neuroreceptor ligands and other bioactive molecules.
-
An Iodine Atom: This is the key functional group for radiolabeling. As established, it is a poor leaving group for traditional SNAr on this ring system[6]. However, it is an excellent substrate for conversion into more reactive intermediates, such as hypervalent iodine species or for use in transition metal-catalyzed reactions[5][7].
-
A "Cold" Fluorine Atom: The existing ¹⁹F atom can influence the electronic properties of the ring and serves as a placeholder, allowing the synthesis of a difluorinated product.
Caption: Structure and key features of the precursor.
The Mechanism: Copper-Mediated Radiofluorination
To efficiently label this electron-rich precursor, we turn to modern transition metal-mediated methods. Copper-mediated radiofluorination has emerged as a powerful tool for forming C(aryl)-¹⁸F bonds on substrates that are incompatible with SNAr[7][8]. The reaction is proposed to proceed through a catalytic cycle that circumvents the formation of a high-energy Meisenheimer complex.
The general mechanism involves:
-
Activation of [¹⁸F]Fluoride: No-carrier-added [¹⁸F]fluoride is activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base (e.g., K₂CO₃) in an anhydrous, polar aprotic solvent.
-
Catalytic Cycle: A Cu(I) or Cu(III) species facilitates the displacement of the iodine atom with the [¹⁸F]fluoride. This process is far more kinetically and thermodynamically favorable than direct substitution.
Caption: General scheme for copper-mediated ¹⁸F-fluorination.
Detailed Protocol: Synthesis of the [¹⁸F]1,2-Difluoro-4,5-dimethoxybenzene Building Block
This protocol outlines the manual or automated synthesis of the fluorinated synthon, a versatile building block for constructing more complex PET tracers[9][10].
Materials and Instrumentation
| Reagents & Consumables | Instrumentation |
| 1-Fluoro-2-iodo-4,5-dimethoxybenzene | Medical Cyclotron ([¹⁸F]F⁻ production) |
| Kryptofix 2.2.2 (K₂₂₂) | Automated Radiosynthesis Module / Hot Cell |
| Anhydrous Potassium Carbonate (K₂CO₃) | Semi-preparative HPLC System (UV & Radio-detector) |
| Anhydrous Acetonitrile (MeCN) | Radio-TLC Scanner |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Dose Calibrator |
| Tetrakis(acetonitrile)copper(I) triflate ((MeCN)₄CuOTf) | Anion Exchange Cartridge (e.g., QMA) |
| Sterile Water for Injection, USP | C18 Sep-Pak Cartridge |
| Ethanol, USP | 0.22 µm Sterile Filter |
| HPLC Solvents (HPLC-grade MeCN, H₂O) | V-vial or similar reaction vessel |
Experimental Workflow
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- 5. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 6. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Halogen Exchange Reactions of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Generation of a Versatile Fluorinated Arylmetallic Intermediate
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a valuable starting material in organic synthesis, offering a handle for the regioselective formation of a highly functionalized organometallic reagent. The significant difference in the bond strengths of the C-I and C-F bonds allows for a selective metal-halogen exchange at the iodo-position, leaving the fluoro and dimethoxy groups intact. This selective transformation generates a potent nucleophilic aryl lithium or Grignard reagent, which can subsequently be reacted with a wide array of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. This application note provides a detailed guide to the principles, experimental protocols, and applications of metal-halogen exchange reactions involving this versatile substrate.
The resulting 2-fluoro-4,5-dimethoxyphenyl organometallic species is a key building block in the synthesis of various complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the dimethoxy groups can influence solubility and participate in further chemical transformations.
Reaction Mechanism and Selectivity
The metal-halogen exchange is a fundamental reaction in organometallic chemistry.[2] The reaction proceeds via a nucleophilic attack of an organometallic reagent (typically an organolithium or Grignard reagent) on the halogen atom of the aryl halide. The exchange rate is highly dependent on the halogen, following the general trend I > Br > Cl >> F.[2] This pronounced reactivity difference is the cornerstone of the selective functionalization of 1-fluoro-2-iodo-4,5-dimethoxybenzene.
Lithium-Halogen Exchange
The mechanism of lithium-halogen exchange is believed to proceed through the formation of an "ate-complex," which then collapses to the more stable aryllithium and the alkyl halide byproduct.[2][3] The equilibrium of the reaction is driven by the formation of the more stable carbanion. In the case of 1-fluoro-2-iodo-4,5-dimethoxybenzene, the reaction with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) will selectively occur at the C-I bond to form the corresponding aryllithium. The C-F bond remains unreactive under these conditions.[4]
Caption: Proposed 'ate-complex' mechanism for lithium-halogen exchange.
Grignard Reagent Formation
Two primary methods can be employed for the preparation of the corresponding Grignard reagent, 2-fluoro-4,5-dimethoxyphenylmagnesium halide. The first involves the direct oxidative addition of magnesium metal to the C-I bond. The second, and often more reliable for functionalized substrates, is a magnesium-halogen exchange, where a pre-formed Grignard reagent (e.g., isopropylmagnesium chloride) is used to perform the exchange.[5]
Experimental Protocols
Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Protocol 1: Lithium-Iodine Exchange and In Situ Trapping with an Electrophile (e.g., DMF)
This protocol is adapted from a similar procedure for a related halosubstituted aromatic compound and is expected to provide the desired aryllithium species.[6]
Materials:
-
1-Fluoro-2-iodo-4,5-dimethoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (or tert-butyllithium) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv).
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C. A color change is typically observed upon formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-iodine exchange.
-
Electrophilic Quench: Slowly add anhydrous DMF (1.5 equiv) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product (e.g., 2-fluoro-4,5-dimethoxybenzaldehyde) by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Temperature | -78 °C | Prevents side reactions and decomposition of the aryllithium. |
| Solvent | Anhydrous THF | Solubilizes reagents and stabilizes the organolithium species. |
| Reagent | n-BuLi (1.1 equiv) | Effects the lithium-iodine exchange. A slight excess ensures full conversion. |
| Quenching Agent | Anhydrous DMF | Traps the aryllithium to form the corresponding aldehyde. |
Caption: General workflow for the synthesis of 2-fluoro-4,5-dimethoxybenzaldehyde.
Protocol 2: Grignard Reagent Formation via Magnesium-Iodine Exchange
This protocol describes the formation of the Grignard reagent, which is generally more stable than the corresponding aryllithium species at higher temperatures.
Materials:
-
1-Fluoro-2-iodo-4,5-dimethoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (iPrMgCl) or a solution of iPrMgCl·LiCl
-
Electrophile (e.g., an aldehyde, ketone, or ester)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a rubber septum, add 1-fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv).
-
Dissolution: Add anhydrous THF via syringe.
-
Cooling: Cool the solution to 0 °C to -20 °C.
-
Addition of Grignard Reagent: Slowly add a solution of isopropylmagnesium chloride (1.1 equiv) dropwise.
-
Stirring: Stir the reaction mixture at 0 °C to room temperature for 1-2 hours to allow for the magnesium-iodine exchange to go to completion.
-
Electrophilic Quench: Cool the reaction mixture to the desired temperature (typically 0 °C or -78 °C, depending on the electrophile) and slowly add the electrophile (1.2 equiv).
-
Warming and Quenching: Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl.
-
Workup and Purification: Follow steps 9-11 from Protocol 1.
| Parameter | Condition | Rationale |
| Temperature | 0 °C to RT | Milder conditions compared to lithium-halogen exchange. |
| Solvent | Anhydrous THF | Standard solvent for Grignard reactions. |
| Reagent | iPrMgCl (1.1 equiv) | Efficient for Mg-I exchange. |
| Electrophile | Aldehyde, ketone, etc. | Reacts with the Grignard reagent to form new C-C bonds. |
Applications in Synthesis
The 2-fluoro-4,5-dimethoxyphenyl organometallic species is a powerful intermediate for the synthesis of a variety of functionalized aromatic compounds.
-
Synthesis of Aldehydes and Ketones: Trapping the organolithium or Grignard reagent with DMF or an appropriate Weinreb amide, respectively, provides access to 2-fluoro-4,5-dimethoxybenzaldehyde and related ketones. These are valuable precursors for more complex molecules.[1]
-
Formation of Carboxylic Acids: Quenching the organometallic reagent with carbon dioxide (dry ice) followed by an acidic workup yields 2-fluoro-4,5-dimethoxybenzoic acid.
-
Carbon-Carbon Bond Formation: The organometallic intermediate readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively. It can also be used in cross-coupling reactions to form biaryl compounds.
-
Introduction of Heteroatoms: The organometallic species can be reacted with various electrophilic sources of heteroatoms to introduce functionalities such as boronic esters, silyl groups, or sulfur-containing moieties.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive organometallic reagent | Ensure anhydrous conditions; use freshly titrated organolithium or a fresh bottle of Grignard reagent. |
| Low reaction temperature | For Grignard formation, gentle heating may be required to initiate the reaction. | |
| Formation of side products | Reaction temperature too high | Maintain low temperatures, especially for the aryllithium species. |
| Presence of moisture or oxygen | Use rigorously dried solvents and glassware under an inert atmosphere. | |
| Difficulty in purification | Incomplete reaction | Monitor the reaction by TLC or GC-MS to ensure full consumption of the starting material. |
References
-
Eureka | Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard reagents: o-anisaldehyde. Retrieved from [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Preparation of (1s,2r)-1-(2,4,6-trimethylbenzenesulfonamido)-2,3-dihydro-1h-inden-2-yl-(s)-nonafluorobutanesulfinate. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Fluoro-4,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of 4,5-methylenedioxybenzocyclobutene and 1-phenyl-3,4-dihydro-6,7-methylenedioxyisoquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing Grignard reagents and new Grignard reagents.
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
eqipped. (n.d.). 5-Fluoro-2-Methoxyphenylmagnesium Bromide 0.5M THF. Retrieved from [Link]
-
YouTube. (2014). How to Create a Grignard Reagent ("Preparation"). Retrieved from [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
-
PubMed. (2002). Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. Retrieved from [Link]
-
Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Electroreductive coupling of trifluoromethylarenes with electrophiles: synthetic applications. Retrieved from [Link]
Sources
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- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Derivatization of 1-Fluoro-2-iodo-4,5-dimethoxybenzene in Drug Discovery
Introduction: Strategic Value of the 1-Fluoro-2-iodo-4,5-dimethoxybenzene Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the versatile functionalization of aromatic scaffolds are paramount for the development of novel therapeutics. The title compound, 1-fluoro-2-iodo-4,5-dimethoxybenzene, represents a highly valuable and strategically designed building block for drug discovery programs. Its unique substitution pattern offers a confluence of desirable properties and synthetic handles, making it an attractive starting point for the synthesis of diverse compound libraries.
The dimethoxybenzene core is a common motif in numerous natural products and pharmacologically active molecules, often contributing to favorable interactions with biological targets.[1] The fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] The strategic placement of the fluorine ortho to the iodine atom can influence the reactivity of the C-I bond in cross-coupling reactions and can also introduce unique conformational constraints in the final products.[4][5]
The iodo-substituent serves as a versatile functional handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for milder reaction conditions, broader functional group tolerance, and often higher yields.[6] This differential reactivity is a key feature that medicinal chemists can exploit for selective and sequential derivatization strategies.
Furthermore, the presence of a fluorine atom opens the door to the synthesis of ¹⁸F-labeled analogues for use as Positron Emission Tomography (PET) tracers. PET is a powerful non-invasive imaging technique that plays a crucial role in drug discovery and development by enabling the visualization and quantification of biological processes in vivo.[7][8]
This comprehensive guide provides detailed application notes and protocols for the derivatization of 1-fluoro-2-iodo-4,5-dimethoxybenzene, empowering researchers to fully leverage the potential of this versatile building block in their drug discovery endeavors. We will delve into key synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, providing both theoretical insights and practical, field-proven protocols.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of 1-fluoro-2-iodo-4,5-dimethoxybenzene primarily revolves around the selective functionalization of the carbon-iodine bond. The following diagram illustrates the principal reaction pathways that will be discussed in detail.
Caption: Key derivatization pathways for 1-fluoro-2-iodo-4,5-dimethoxybenzene.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. For 1-fluoro-2-iodo-4,5-dimethoxybenzene, the high reactivity of the C-I bond makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: For Biaryl Scaffolds
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl iodide and an organoboron reagent, typically an arylboronic acid or ester. This reaction is a cornerstone for the synthesis of biaryl motifs, which are prevalent in pharmaceuticals.
Expertise & Experience: Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The electron-rich nature of the dimethoxy-substituted ring can make oxidative addition of the C-I bond to the palladium center facile. However, the ortho-fluoro substituent can influence the electronics and sterics of the reaction. For electron-rich aryl iodides, standard palladium catalysts like Pd(PPh₃)₄ can be effective. However, for more challenging couplings or to achieve higher turnover numbers, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often superior. These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rates of both oxidative addition and reductive elimination.
-
Base Selection: The choice of base is critical for the activation of the boronic acid to form the more nucleophilic boronate species, which then undergoes transmetalation to the palladium center.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can also influence the reaction rate and the suppression of side reactions like protodeboronation.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate. The organic solvent ensures the solubility of the organic reactants and the catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of 1-fluoro-2-iodo-4,5-dimethoxybenzene with a generic arylboronic acid.
| Parameter | Value/Reagent | Rationale |
| Aryl Iodide | 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv) | Substrate |
| Arylboronic Acid | Arylboronic Acid (1.2-1.5 equiv) | Coupling partner |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) | Source of active Pd(0) catalyst |
| Ligand (if using Pd₂(dba)₃) | SPhos (2-4 mol%) | Promotes efficient catalysis |
| Base | K₂CO₃ (2.0-3.0 equiv) | Activates the boronic acid |
| Solvent | Dioxane/H₂O (4:1 v/v) | Ensures solubility of all components |
| Temperature | 80-100 °C | Promotes reaction rate |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add 1-fluoro-2-iodo-4,5-dimethoxybenzene, the arylboronic acid, the palladium precatalyst (and ligand, if applicable), and the base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: For Aryl-Alkyne Architectures
The Sonogashira coupling is an efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper(I) salts.[6][10] This reaction is invaluable for introducing alkyne functionalities, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as integral parts of the final molecular scaffold.
Expertise & Experience: Causality Behind Experimental Choices
-
Dual Catalysis: The reaction proceeds through two interconnected catalytic cycles.[10] The palladium cycle involves oxidative addition of the aryl iodide, while the copper cycle generates a copper(I) acetylide intermediate, which is more nucleophilic than the terminal alkyne itself. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is typically used. The amine serves both as a base to deprotonate the terminal alkyne and often as the solvent.
-
Copper-Free Conditions: While the classic Sonogashira reaction employs a copper co-catalyst, concerns about the homocoupling of the alkyne (Glaser coupling) and potential issues with copper contamination have led to the development of copper-free protocols.[8] These methods often require more specialized ligands and may need slightly higher temperatures.
Experimental Protocol: Sonogashira Coupling
| Parameter | Value/Reagent | Rationale |
| Aryl Iodide | 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv) | Substrate |
| Terminal Alkyne | Terminal Alkyne (1.2-1.5 equiv) | Coupling partner |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Source of active Pd(0) catalyst |
| Copper(I) Co-catalyst | CuI (1-5 mol%) | Activates the alkyne |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPEA) | Base and solvent |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient for aryl iodides |
| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add 1-fluoro-2-iodo-4,5-dimethoxybenzene, the palladium precatalyst, and the copper(I) iodide.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed amine solvent via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and a primary or secondary amine.[11][12] This reaction has revolutionized the synthesis of arylamines, which are critical components of a vast number of pharmaceuticals.
Expertise & Experience: Causality Behind Experimental Choices
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[13] For electron-rich aryl iodides like our substrate, ligands such as Xantphos or Josiphos are often effective. For more challenging couplings, particularly with less nucleophilic amines, more advanced biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often required to promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can be critical and is often dependent on the pKa of the amine and the functional group tolerance of the substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and the active organometallic intermediates.
Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Value/Reagent | Rationale |
| Aryl Iodide | 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv) | Substrate |
| Amine | Primary or Secondary Amine (1.1-1.5 equiv) | Coupling partner |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Source of active Pd(0) catalyst |
| Ligand | Xantphos (2-4 mol%) or RuPhos (2-4 mol%) | Promotes C-N bond formation |
| Base | NaOtBu (1.5-2.0 equiv) or Cs₂CO₃ (2.0 equiv) | Deprotonates the amine |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent |
| Temperature | 80-110 °C | Promotes reaction rate |
| Reaction Time | 6-24 hours | Monitored by TLC or LC-MS |
Step-by-Step Methodology:
-
To a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add 1-fluoro-2-iodo-4,5-dimethoxybenzene and the amine.
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Derivatization via Organometallic Intermediates
An alternative to palladium-catalyzed reactions is the formation of an organometallic intermediate at the C-I bond, followed by quenching with an electrophile. This approach offers a distinct and complementary set of synthetic possibilities.
Lithium-Iodine Exchange
Lithium-halogen exchange, particularly lithium-iodine exchange, is an extremely fast and often high-yielding reaction that generates a potent aryllithium nucleophile.[2] This reaction typically proceeds rapidly at low temperatures.
Expertise & Experience: Causality Behind Experimental Choices
-
Reagent and Conditions: The reaction is typically carried out using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in an ethereal solvent like THF or diethyl ether at low temperatures (-78 °C) to prevent side reactions. The rate of exchange follows the trend I > Br > Cl, making the iodo-substituent on our substrate ideal for this transformation.[14]
-
Chemoselectivity: The presence of the methoxy groups could potentially direct ortho-lithiation. However, the kinetic preference for lithium-iodine exchange over deprotonation is generally very high, especially at low temperatures. The ortho-fluoro group is not expected to undergo lithium-halogen exchange under these conditions.
-
Electrophilic Quench: The generated aryllithium species is highly reactive and can be quenched with a wide variety of electrophiles, such as aldehydes, ketones, esters, CO₂, and alkyl halides, to introduce a diverse range of functional groups.
Caption: Workflow for Lithium-Iodine Exchange and Electrophilic Quench.
Experimental Protocol: Lithium-Iodine Exchange and Quench with an Aldehyde
| Parameter | Value/Reagent | Rationale |
| Aryl Iodide | 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv) | Substrate |
| Organolithium Reagent | n-BuLi (1.1 equiv) | For lithium-iodine exchange |
| Electrophile | Aldehyde (e.g., benzaldehyde) (1.2 equiv) | Trapping agent |
| Solvent | Anhydrous THF | Aprotic ethereal solvent |
| Temperature | -78 °C | Suppresses side reactions |
| Reaction Time | 30-60 minutes for exchange, then 1-2 hours for quench | Rapid exchange, followed by trapping |
Step-by-Step Methodology:
-
To an oven-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a magnetic stir bar, add 1-fluoro-2-iodo-4,5-dimethoxybenzene and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (a secondary alcohol) by flash column chromatography.
Grignard Reagent Formation
The formation of a Grignard reagent by the reaction of the aryl iodide with magnesium metal is another classic method for generating an organometallic nucleophile.[15][16] Grignard reagents are generally less reactive than their organolithium counterparts but are still highly useful for a wide range of C-C bond formations.
Expertise & Experience: Causality Behind Experimental Choices
-
Magnesium Activation: The formation of Grignard reagents can be subject to an induction period due to a passivating layer of magnesium oxide on the metal surface.[16] Activation of the magnesium is often necessary and can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using highly reactive Rieke magnesium.[15]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential. They not only serve as the solvent but also stabilize the Grignard reagent through coordination to the magnesium center.
-
Potential Challenges: The ortho-fluoro substituent is unlikely to interfere with Grignard formation. However, Wurtz-type homocoupling of the Grignard reagent with the starting aryl iodide can be a side reaction. This can often be minimized by slow addition of the aryl iodide to a suspension of the magnesium.
Experimental Protocol: Grignard Formation and Quench with CO₂
This protocol describes the formation of the Grignard reagent and its subsequent carboxylation to form a benzoic acid derivative.
| Parameter | Value/Reagent | Rationale |
| Aryl Iodide | 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv) | Substrate |
| Magnesium | Magnesium turnings (1.5-2.0 equiv) | For Grignard formation |
| Activator | A small crystal of Iodine | To initiate the reaction |
| Electrophile | Dry CO₂ (gas or solid) | Trapping agent for carboxylation |
| Solvent | Anhydrous THF | Aprotic ethereal solvent |
| Temperature | Room temperature to reflux for formation; -78 °C for quench | Standard Grignard conditions |
| Reaction Time | 1-4 hours for formation, then 1 hour for quench | Monitored by disappearance of Mg |
Step-by-Step Methodology:
-
To an oven-dried, three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add the magnesium turnings and a crystal of iodine.
-
Gently heat the flask under a stream of nitrogen to sublime the iodine and activate the magnesium surface, then allow to cool.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 1-fluoro-2-iodo-4,5-dimethoxybenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl iodide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir at room temperature or gentle reflux until most of the magnesium has been consumed.
-
Cool the resulting Grignard solution to -78 °C.
-
Bubble dry CO₂ gas through the solution or add crushed dry ice in small portions.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by carefully adding 1 M HCl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting benzoic acid derivative by recrystallization or column chromatography.
Part 3: Application in PET Tracer Synthesis
The fluorine atom on the 1-fluoro-2-iodo-4,5-dimethoxybenzene scaffold makes it an excellent candidate for derivatization into ¹⁸F-labeled PET tracers. The general strategy involves synthesizing a suitable precursor from the starting material, followed by a late-stage radiofluorination step.
Conceptual Workflow for [¹⁸F]PET Tracer Synthesis
Caption: Conceptual workflow for the synthesis of a PET tracer.
Expertise & Experience: Key Considerations for Radiosynthesis
-
Precursor Design: A common strategy is to replace the non-radioactive fluorine with a good leaving group (e.g., nitro group, trimethylammonium triflate) that can be displaced by nucleophilic [¹⁸F]fluoride. Alternatively, a different position on the molecule can be functionalized for labeling.
-
¹⁸F-Fluorination: Nucleophilic substitution with cyclotron-produced [¹⁸F]fluoride is the most common method for introducing the radioisotope.[17] The reaction typically requires activation of the [¹⁸F]fluoride with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a weak base such as K₂CO₃.[17]
-
Automation and Purification: Due to the short half-life of ¹⁸F (approx. 110 minutes), the radiosynthesis must be rapid, efficient, and often automated.[18] The final product must be purified by high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before it can be used for imaging.
Protocol: Synthesis of a Nitro-Precursor and Conceptual [¹⁸F]Radiofluorination
This protocol is adapted from the nitration of a similar substrate, 2-fluoro-1,4-dimethoxybenzene, to illustrate the synthesis of a potential PET precursor.[19]
Step 1: Synthesis of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene
-
This reaction should be performed with extreme caution in a fume hood, as nitrating mixtures are highly corrosive and oxidizing.
-
Slowly add 1-fluoro-4,5-dimethoxybenzene (a hypothetical derivative of the title compound where iodine is replaced by hydrogen) to a stirred solution of nitric acid (65%) at 0 °C.
-
Stir the solution for 10-15 minutes at 0 °C.
-
Pour the reaction mixture onto ice water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the nitro-precursor.
Step 2: Conceptual [¹⁸F]Radiofluorination
-
Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.
-
The [¹⁸F]fluoride is eluted into a reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with acetonitrile.
-
A solution of the 1-nitro-2-fluoro-4,5-dimethoxybenzene precursor in an anhydrous aprotic solvent (e.g., DMSO, DMF) is added.
-
The reaction is heated at 100-150 °C for 10-20 minutes in a sealed vessel.
-
The crude reaction mixture is cooled, diluted, and purified by semi-preparative HPLC to isolate the [¹⁸F]-1,2-difluoro-4,5-dimethoxybenzene tracer.
Part 4: Purification and Characterization
Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized derivatives.
Purification Techniques
-
Flash Column Chromatography: This is the most common method for purifying the products of the reactions described above. Silica gel is the standard stationary phase. The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be an effective purification method.
-
Recrystallization: If the product is a stable solid with suitable solubility properties, recrystallization can be an excellent method for obtaining highly pure material.
Characterization Methods
The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of the protons in the molecule. For derivatives of 1-fluoro-2-iodo-4,5-dimethoxybenzene, one would expect to see characteristic signals for the aromatic protons and the methoxy groups.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The signals for the carbon atoms attached to fluorine will appear as doublets due to C-F coupling.[20]
-
¹⁹F NMR: This is a crucial technique for confirming the presence and chemical environment of the fluorine atom. The chemical shift of the fluorine signal will be indicative of its electronic environment.
-
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can also provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Melting Point: For solid compounds, the melting point is a useful indicator of purity. A sharp melting point range is indicative of a pure compound.
Example Characterization Data for a Related Compound: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene[19]
-
¹H NMR (400 MHz, CDCl₃): δ 3.90 (s, 3H, Me), 3.92 (s, 3H, Me), 6.88 (d, J = 12.2 Hz, 1H, 6-H), 7.82 (d, J = 7.3 Hz, 1H, 3-H).
-
¹³C NMR (100 MHz, CDCl₃): δ 56.7 (d, J = 1.5 Hz), 57.1, 103.8 (d, J = 26.6 Hz), 114.7 (d, J = 5.0 Hz), 140.2 (d, J = 11.5 Hz), 141.4, 143.6 (d, J = 3.0 Hz), 154.0 (d, J = 251.0 Hz).
-
GC-EIMS m/z: 201 [M]⁺.
This data illustrates the type of information that should be obtained to rigorously characterize the derivatives of 1-fluoro-2-iodo-4,5-dimethoxybenzene.
References
-
(n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]
-
Positron emission tomography (PET) imaging with 18F-based radiotracers. (2012). PMC. Retrieved from [Link]
-
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023). PURE.EUR.NL. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
A broadly applicable [18F]trifluoromethylation of aryl and heteroaryl iodides for PET imaging. (n.d.). ResearchGate. Retrieved from [Link]
-
State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. (2023). NIH. Retrieved from [Link]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (n.d.). ACS Publications. Retrieved from [Link]
-
Grignard reagent formation selectivity. (n.d.). ResearchGate. Retrieved from [Link]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (n.d.). PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Palladium‐Catalyzed Defluorinative Coupling of 1‐Aryl‐2,2‐Difluoroalkenes and Boronic Acids: Stereoselective Synthesis of Monofluorostilbenes. (n.d.). OUCI. Retrieved from [Link]
-
chemistNATE. (2014). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. Retrieved from [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and.... (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025). ResearchGate. Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. Retrieved from [Link]
-
Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). PMC. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. (2013). PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (n.d.). NIH. Retrieved from [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
-
The role of fluorine in medicinal chemistry. (2007). PubMed. Retrieved from [Link]
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Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. (2025). ACS Publications. Retrieved from [Link]
-
Radiochemistry for positron emission tomography. (2023). PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023). PMC. Retrieved from [Link]
-
lithium halogen exchange #1 revised. (n.d.). Retrieved from [Link]
-
The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. (2026). Retrieved from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PMC. Retrieved from [Link]
-
The Synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC. Retrieved from [Link]
-
(n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
-
Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (2017). Organic Chemistry Portal. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Welcome to the technical support center for 1-Fluoro-2-iodo-4,5-dimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing common cross-coupling reactions with this versatile building block. The unique substitution pattern of this reagent—featuring a highly reactive iodo group for selective coupling, an inert fluoro group, and electron-donating methoxy substituents—presents specific challenges and opportunities. This document provides troubleshooting FAQs and optimized protocols to ensure the success of your synthetic campaigns.
Understanding Your Reagent: Key Physicochemical Characteristics
1-Fluoro-2-iodo-4,5-dimethoxybenzene is an electron-rich aryl halide. Its reactivity is dominated by the carbon-iodine bond, which is significantly weaker and more susceptible to oxidative addition in palladium-catalyzed cycles than the robust carbon-fluorine bond.[1] The two methoxy groups donate electron density into the aromatic ring, which can make the oxidative addition step more challenging compared to electron-deficient systems.[2] This necessitates the use of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.
Section 1: Suzuki-Miyaura Coupling Troubleshooting
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] However, challenges such as low yield, catalyst decomposition, and side reactions can arise. This section addresses common issues encountered when coupling 1-Fluoro-2-iodo-4,5-dimethoxybenzene with various boronic acids or esters.
Frequently Asked Questions (Suzuki-Miyaura Coupling)
Q1: My Suzuki coupling has stalled or shows no conversion. What are the primary areas to investigate?
A1: When a Suzuki coupling fails, a systematic check of your reagents and reaction conditions is crucial. The most common culprits are inactive catalysts, poor quality reagents, or an inadequate inert atmosphere.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing or a leak in your inert gas setup can lead to rapid catalyst decomposition into inactive palladium black.[4][5] Ensure all solvents are rigorously degassed (e.g., via sparging with argon for 20-30 minutes or three freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of argon or nitrogen.
-
Reagent Quality: Boronic acids can degrade over time via protodeboronation, especially when exposed to moisture.[4][5] Using a more stable boronic ester (e.g., a pinacol ester) can often resolve this.[4] Ensure your base is finely powdered and anhydrous, as clumps can lead to poor reproducibility.
Q2: I'm observing significant deiodination of my starting material. What causes this and how can I prevent it?
A2: Deiodination (protodehalogenation) is a common side reaction where the iodine atom is replaced by hydrogen. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron partner.
-
Potential Hydride Sources: Impurities in solvents or the base can act as hydride donors. Using high-purity, anhydrous solvents and bases is critical.
-
Reaction Kinetics: If the transmetalation step is slow relative to competing side reactions, deiodination can become significant. This can be addressed by using a more active catalyst/ligand system or a more reactive boronic acid derivative. The choice of base is also critical; potassium phosphate (K₃PO₄) is often effective in promoting the desired transmetalation.[6]
Q3: Which palladium catalyst system is best suited for this electron-rich aryl iodide?
A3: For electron-rich aryl halides, standard catalysts like Pd(PPh₃)₄ may require higher temperatures and longer reaction times.[6] Modern catalyst systems featuring bulky, electron-rich phosphine ligands are far more effective as they accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[7][8]
-
Recommended Systems: Buchwald ligands such as SPhos and XPhos, in combination with Pd(OAc)₂ or as pre-formed palladacycle precatalysts (e.g., XPhos Pd G2), are highly active for these challenging couplings.[6][9] These systems often allow for lower catalyst loadings and milder reaction temperatures.
Optimized Conditions & Protocol for Suzuki-Miyaura Coupling
The following table summarizes recommended starting conditions for the Suzuki coupling of 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Aryl Halide | 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv) | The C-I bond will react selectively.[1] |
| Boronic Acid/Ester | 1.2 - 1.5 equiv | A slight excess drives the reaction to completion. Pinacol esters are often more stable than boronic acids.[4] |
| Catalyst System | XPhos Pd G2 (1-2 mol%) or Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Highly active systems for electron-rich aryl halides.[6][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Strong, non-nucleophilic bases that facilitate the transmetalation step.[8][10] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Aprotic solvents are standard. A small amount of water is often necessary to dissolve the base and facilitate transmetalation.[2][11] |
| Temperature | 80 - 110 °C | Dependent on the reactivity of the boronic acid and the chosen catalyst system. |
Step-by-Step Experimental Protocol
-
To a flame-dried Schlenk flask, add 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 mmol), the boronic acid/ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive pressure of argon, add the palladium catalyst/ligand (e.g., XPhos Pd G2, 0.02 mmol).
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 0.4 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow: Suzuki Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Section 2: Sonogashira Coupling Troubleshooting
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[12][13] The reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[12]
Frequently Asked Questions (Sonogashira Coupling)
Q1: My primary side product is a homocoupled alkyne dimer (Glaser coupling). How can I suppress this?
A1: Glaser-type homocoupling is the most common side reaction in Sonogashira couplings and is primarily mediated by the copper co-catalyst in the presence of oxygen.[14][15]
-
Rigorous Degassing: Oxygen is a key promoter of Glaser coupling. Ensure your solvents and reaction setup are scrupulously deoxygenated.
-
Copper-Free Conditions: Numerous modern protocols eliminate the copper co-catalyst entirely.[12] While these reactions may require slightly higher temperatures or more active palladium catalysts, they completely avoid the primary pathway for homocoupling.
-
Slow Addition: In some cases, slow addition of the terminal alkyne via syringe pump can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.[16]
Q2: The reaction is sluggish and requires high temperatures. How can I improve the reaction rate?
A2: Sluggishness in Sonogashira reactions, especially with electron-rich aryl halides, often points to issues with the catalyst system or base.
-
Catalyst Choice: While PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are classic choices, more advanced catalysts can offer significant improvements.[17] N-Heterocyclic Carbene (NHC) palladium complexes or systems with bulky phosphine ligands can accelerate the reaction.[17]
-
Base Selection: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the alkyne and regenerate the Pd(0) catalyst.[14] The base often serves as the solvent or co-solvent. Ensure it is anhydrous and high-purity, as impurities can inhibit the reaction.[18] For some systems, a stronger, non-coordinating base might be beneficial.
-
Reactivity Order: Remember the standard halide reactivity trend: I > Br > Cl.[14] Your iodo-substituted substrate is already the most reactive halide, so if issues persist, the problem likely lies with the catalyst, base, or alkyne partner.
Optimized Conditions & Protocol for Sonogashira Coupling
The following table provides a starting point for optimizing the Sonogashira coupling.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Aryl Halide | 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv) | Highly reactive C-I bond is ideal for this coupling. |
| Terminal Alkyne | 1.1 - 1.5 equiv | A slight excess is generally used. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Standard, reliable catalysts for Sonogashira reactions.[17] |
| Cu Co-catalyst | CuI (1-5 mol%) | Increases reaction rate but can cause homocoupling.[12] Can be omitted in "copper-free" protocols. |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as both the base and solvent/co-solvent. Must be anhydrous and degassed.[14] |
| Co-Solvent | THF or DMF (optional) | Can be used to improve the solubility of reagents. Must be anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Aryl iodides are often reactive enough to couple at room temperature.[14] Heating may be required for less reactive alkynes. |
Step-by-Step Experimental Protocol (Copper-Catalyzed)
-
To a flame-dried Schlenk flask, add the Pd catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and CuI (0.02 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a solution of 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 mmol) in a degassed solvent mixture (e.g., 5 mL THF and 5 mL TEA).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Section 3: Ullmann-Type Coupling Reactions
The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl.[19] It traditionally requires harsh conditions (high temperatures, >200 °C) and often gives low yields.[19][20] Modern variations have improved the scope and mildness of this transformation.
Frequently Asked Questions (Ullmann Coupling)
Q1: The classic Ullmann conditions are too harsh for my functional groups. Are there milder alternatives?
A1: Yes, significant progress has been made in developing milder Ullmann-type couplings. The classic reaction using copper powder at high temperatures is often replaced by procedures that use soluble copper(I) salts and ligands.
-
Ligand-Accelerated Coupling: The use of ligands such as 1,10-phenanthroline or various diamines can stabilize the organocopper intermediates, allowing the reaction to proceed at much lower temperatures (e.g., 80-150 °C).
-
Stoichiometric vs. Catalytic: While the classic reaction uses stoichiometric copper, modern versions can be catalytic. However, for aryl-aryl bond formation, palladium-catalyzed reactions like Suzuki are now generally preferred due to their broader scope and milder conditions.[20] The Ullmann condensation is still highly relevant for forming C-O and C-N bonds (e.g., Ullmann Ether Synthesis).[21]
Q2: Can I perform an unsymmetrical Ullmann coupling with my substrate?
A2: Creating an unsymmetrical biaryl via a classic Ullmann coupling is challenging as it leads to a statistical mixture of products (A-A, B-B, and A-B). However, it can be achieved by using a large excess of one of the aryl halides.[19] For a more controlled synthesis of unsymmetrical biaryls, a directed cross-coupling reaction like Suzuki or Stille is strongly recommended.
Conceptual Workflow: Ullmann Reaction
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- 21. Ullmann Reaction [organic-chemistry.org]
How to prevent hydrodeiodination of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Welcome to the Technical Support Center for 1-Fluoro-2-iodo-4,5-dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you minimize common side reactions, particularly hydrodeiodination, and optimize your synthetic outcomes.
Section 1: Understanding the Core Challenge: Hydrodeiodination
Hydrodeiodination is a prevalent and often frustrating side reaction encountered during palladium-catalyzed cross-coupling reactions involving aryl iodides. It results in the replacement of the iodine atom with a hydrogen atom, leading to the formation of the undesired byproduct, 1-fluoro-3,4-dimethoxybenzene in this case. This not only reduces the yield of your target molecule but also introduces a structurally similar impurity that can be challenging to separate.
The propensity for hydrodeiodination with 1-Fluoro-2-iodo-4,5-dimethoxybenzene is particularly high due to the electron-rich nature of the aromatic ring, imparted by the two methoxy groups. This electronic characteristic facilitates the unwanted reductive pathway.
Q1: What is the primary mechanism of hydrodeiodination in palladium-catalyzed cross-coupling reactions?
A1: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H species can then participate in a competitive reductive elimination pathway with the aryl halide coordinated to the palladium center, leading to the hydrodeiodinated byproduct instead of the desired cross-coupled product.
The formation of the Pd-H species can be triggered by several factors, including the presence of trace amounts of water, the choice of base, and the solvent. For instance, some bases can react to form a hydride source.
Section 2: Troubleshooting Guide: Preventing Hydrodeiodination
This section provides a structured approach to troubleshooting and preventing the formation of 1-fluoro-3,4-dimethoxybenzene during your cross-coupling reactions.
Issue 1: Significant Formation of the Hydrodeiodinated Byproduct
Potential Causes & Solutions
-
Inappropriate Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Standard, less bulky phosphine ligands may not be sufficient to prevent the formation of the deleterious Pd-H species.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the desired reductive elimination step of the cross-coupling cycle over the hydrodeiodination pathway. The steric bulk of these ligands can disfavor the coordination of hydride sources and accelerate the rate-limiting steps of the productive cycle.[1]
-
-
Suboptimal Base Selection: The choice of base is critical. Strong, non-coordinating bases can sometimes exacerbate hydrodeiodination. Amine bases, in particular, can sometimes act as a source of hydrides.
-
Solution: Screen a variety of bases. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often milder and less prone to generating hydride species compared to some organic bases.[2][3] The choice of base can also influence the solubility of the active catalytic species and the overall reaction kinetics.
-
-
Solvent Effects: The solvent can influence the stability of intermediates in the catalytic cycle and the solubility of reagents, which in turn can affect the extent of side reactions.
-
Solution: Aprotic, non-polar solvents like toluene or dioxane are often preferred over polar aprotic solvents like DMF, which have been observed to promote dehalogenation in some cases. It is recommended to use anhydrous and thoroughly degassed solvents to minimize potential hydride sources.
-
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including hydrodeiodination.
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS. Aim for the lowest effective temperature that allows for a reasonable reaction rate. Once the starting material is consumed, work up the reaction promptly to avoid product degradation or further side reactions.
-
Visualizing the Competing Pathways
Sources
- 1. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 2. gcms.cz [gcms.cz]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Welcome to the technical support center for the purification of 1-Fluoro-2-iodo-4,5-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. My aim is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges encountered during the purification of this compound. We will explore the most effective techniques, troubleshoot potential issues, and ensure you can confidently obtain a product of high purity.
Understanding the Molecule and Potential Impurities
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a substituted aromatic compound. Its purification is often complicated by the presence of structurally similar impurities that arise during its synthesis. The primary synthetic route typically involves the electrophilic iodination of 1-fluoro-3,4-dimethoxybenzene.
Common Impurities to Consider:
-
Unreacted Starting Material: 1-fluoro-3,4-dimethoxybenzene.
-
Isomeric Products: Depending on the reaction conditions, small amounts of other iodinated isomers may form.
-
Di-iodinated Species: Over-iodination can lead to the formation of di-iodo-fluoro-dimethoxybenzene byproducts.
-
Residual Reagents and Solvents: Reagents used in the iodination (e.g., N-Iodosuccinimide, iodine) and the reaction solvent.
The key to successful purification lies in exploiting the subtle differences in polarity and crystallinity between the desired product and these impurities.
Purification Strategy Decision Workflow
Choosing the right purification technique is the first and most critical step. This decision should be based on the scale of your reaction and the nature of the impurities present, which can be initially assessed by Thin Layer Chromatography (TLC) and ¹H NMR of the crude product.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might have during your purification, followed by detailed, actionable advice.
Column Chromatography Issues
Q1: My product is co-eluting with an impurity during column chromatography. How can I improve the separation?
A1: This is a common issue when impurities are structurally very similar to the product. Here’s a systematic approach to improving resolution:
-
Optimize the Solvent System: The polarity of your eluent is the most critical factor.
-
Principle: You want to find a solvent system where your product has an Rf value of approximately 0.25-0.35 on a TLC plate. This generally provides the best separation on a column.[1]
-
Actionable Advice:
-
Start with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.
-
Gradually increase the polarity by moving to ratios like 90:10, 85:15, etc., running a TLC at each step.
-
If separation is still poor, consider a different solvent system. A Hexane:Dichloromethane gradient can also be effective for halogenated compounds.[2]
-
-
-
Decrease the Column Loading: Overloading the column is a frequent cause of poor separation.
-
Principle: The amount of silica gel should be at least 50-100 times the weight of your crude product.
-
Actionable Advice: If you loaded 1g of crude material on 50g of silica and saw poor separation, try loading 0.5g on the same column, or use 100g of silica for 1g of crude.
-
-
Improve Your Packing Technique: An improperly packed column will have channels, leading to band broadening and poor separation.
Q2: I have very low recovery of my product from the column. Where did it go?
A2: This can be frustrating and is often due to irreversible adsorption or decomposition on the silica gel.
-
Assess Stability:
-
Principle: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. While 1-Fluoro-2-iodo-4,5-dimethoxybenzene is generally stable, this is a possibility to consider.
-
Actionable Advice: Run a small "plug" of silica. Dissolve a small amount of your crude product, spot a TLC, then pass the rest through a small amount of silica in a pipette. Collect the eluent and run another TLC. If you see new spots or a significant loss of product, you may have a stability issue.
-
-
Use a Deactivated Stationary Phase:
-
Principle: Neutralizing the acidic sites on the silica can improve recovery.
-
Actionable Advice: You can use commercially available deactivated silica, or prepare your own by pre-treating the column with a 1% solution of triethylamine in your eluent, followed by flushing with the eluent alone before loading your sample.
-
-
Consider an Alternative Stationary Phase:
-
Principle: If silica is problematic, a different stationary phase may be more suitable.
-
Actionable Advice: For acid-sensitive compounds, neutral alumina can be a good alternative. For highly non-polar compounds, reversed-phase (C18) silica could also be an option.[4]
-
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent polarity | Optimize eluent with TLC (aim for Rf ≈ 0.25-0.35) |
| Column overloading | Use a higher silica-to-sample ratio (50:1 to 100:1) | |
| Poor column packing | Use the wet slurry packing method | |
| Low Recovery | Decomposition on silica | Test stability on a small silica plug; consider neutral alumina |
| Irreversible adsorption | Use deactivated silica gel (e.g., with triethylamine) | |
| Product Elutes Too Quickly | Eluent is too polar | Start with a less polar solvent system (e.g., pure hexane) |
| Product Won't Elute | Eluent is not polar enough | Gradually increase the polarity of the eluent |
Recrystallization Issues
Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high, and it comes out of solution as a liquid upon cooling.
-
Principle: Successful recrystallization requires the compound to be sparingly soluble in the cold solvent and highly soluble in the hot solvent.
-
Actionable Advice:
-
Use a More Appropriate Solvent: If your compound is very soluble in a particular solvent even when cold, it's not a good choice for recrystallization. A common rule of thumb is "like dissolves like". Since your product has ether functional groups, solvents like diethyl ether or THF might be too good at dissolving it. Try a less polar solvent like hexane, or a more polar one like ethanol. A mixed solvent system is often effective.[5]
-
Adjust the Cooling Rate: Cooling the solution too quickly can promote oiling out. Let the flask cool slowly to room temperature before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
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Q4: What is a good starting solvent system for recrystallizing 1-Fluoro-2-iodo-4,5-dimethoxybenzene?
A4: Based on the structure (a relatively non-polar aromatic core with polar ether groups), a mixed solvent system is a good starting point.
-
Recommended System: Hexane and Ethyl Acetate (or Acetone).
-
Protocol:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate or acetone.
-
Slowly add hot hexane until the solution becomes slightly cloudy (this is the saturation point).
-
Add a drop or two of the hot polar solvent until the solution is clear again.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Purity Assessment
Q5: My ¹H NMR spectrum looks mostly clean, but there are a few small, unidentifiable peaks. How can I determine if my product is pure enough?
A5: This is where careful spectral analysis is key.
-
Check for Common Impurities:
-
Principle: Knowing what to look for is half the battle.
-
Actionable Advice:
-
Residual Solvents: Compare your unknown peaks to a table of common NMR solvent impurities. For example, a singlet at 2.17 ppm in CDCl₃ is likely acetone, while a peak at 7.26 ppm is the residual CHCl₃ in the deuterated solvent.[6]
-
Starting Material: Obtain an NMR of the starting material (1-fluoro-3,4-dimethoxybenzene) and compare it to your product's spectrum.
-
Grease: Broad, multiplet-like peaks around 1.2-1.4 ppm can often be from vacuum grease.
-
-
-
Utilize Other Techniques:
-
Principle: No single technique tells the whole story.
-
Actionable Advice:
-
¹³C NMR: This can reveal the presence of isomers that may not be obvious in the ¹H NMR spectrum.
-
GC-MS: This is an excellent technique for identifying and quantifying volatile impurities.
-
Melting Point: A sharp melting point is a good indicator of high purity. If your product melts over a broad range, it is likely impure.
-
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be adapted based on your TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in dichloromethane.
-
Spot on a silica gel TLC plate and develop in a chamber with a starting eluent of 95:5 Hexane:Ethyl Acetate.
-
Visualize under a UV lamp (254 nm). Adjust the eluent polarity until the desired product has an Rf of ~0.25-0.35.
-
-
Column Preparation:
-
Select a glass column and plug the bottom with a small amount of glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system identified in your TLC analysis.
-
Pour the slurry into the column, tapping gently to ensure even packing.[1]
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle air pressure to begin eluting the column.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, hexane, ethyl acetate, acetone) at room temperature and when heated.
-
The ideal solvent will dissolve the product when hot but not when cold. A mixed solvent system like Hexane/Ethyl Acetate is a good starting point.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent (or the more polar solvent of a mixed system) dropwise while heating and swirling until the solid just dissolves.
-
If using a mixed system, add the less polar solvent (e.g., hexane) dropwise until the solution becomes turbid. Add a drop of the polar solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
By applying these principles and protocols, you will be well-equipped to purify 1-Fluoro-2-iodo-4,5-dimethoxybenzene to a high degree of purity, ensuring the success of your subsequent research and development efforts.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Hiller, A., Patt, J. T., & Steinbach, J. (2006). NMR study on the structure and stability of 4-substituted aromatic iodosyl compounds. Magnetic Resonance in Chemistry, 44(10), 955–958. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Ma, R., et al. (2017). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Lisa Nichols. (2022, February 13). Column Chromatography [Video]. YouTube. [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. [Link]
-
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
-
Beilstein Journals. (2013). Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. [Link]
-
ResearchGate. Iodination of di-and trimethoxy substituted benzene derivatives using.... [Link]
-
PubChem. 4-Fluoroiodobenzene. [Link]
Sources
Long-term stability and storage of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Welcome to the technical support center for 1-Fluoro-2-iodo-4,5-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth information on the long-term stability and storage of this compound, alongside practical troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in experimental settings.
I. Long-Term Stability and Storage
Proper handling and storage are paramount to ensure the integrity and reactivity of 1-Fluoro-2-iodo-4,5-dimethoxybenzene for reproducible experimental outcomes.
Frequently Asked Questions (FAQs) - Stability and Storage
Q1: What are the optimal storage conditions for 1-Fluoro-2-iodo-4,5-dimethoxybenzene?
A1: For long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] While room temperature storage is sometimes indicated, refrigeration (2-8 °C) is recommended to minimize potential degradation over extended periods.
Q2: How stable is 1-Fluoro-2-iodo-4,5-dimethoxybenzene over time?
A2: Under recommended storage conditions, the compound is generally stable. However, like many aryl iodides, it can be sensitive to light and heat.[2] Prolonged exposure to these conditions can lead to gradual degradation, primarily through deiodination. It is best practice to use the compound as fresh as possible and to monitor its purity if it has been stored for an extended period.
Q3: What are the primary degradation pathways for this compound?
A3: The most common degradation pathway for aryl iodides, including 1-Fluoro-2-iodo-4,5-dimethoxybenzene, is the homolytic cleavage of the carbon-iodine bond. This process can be initiated by light (photodegradation) or heat (thermal decomposition), leading to the formation of an aryl radical and an iodine radical.[2] The resulting aryl radical can then abstract a hydrogen atom from the solvent or other sources to form the deiodinated byproduct, 1-fluoro-3,4-dimethoxybenzene. The liberated iodine can sometimes be observed as a slight discoloration of the material.
Q4: Are there any chemical incompatibilities I should be aware of during storage?
A4: Yes, 1-Fluoro-2-iodo-4,5-dimethoxybenzene should be stored away from strong oxidizing agents.[1] Reactions with strong oxidizers can lead to the formation of hypervalent iodine compounds, which are highly reactive and can lead to decomposition.
Recommended Storage Protocol
-
Container: Use an amber glass vial or a container wrapped in aluminum foil to protect the compound from light.
-
Atmosphere: For long-term storage, it is advisable to flush the container with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Temperature: Store the container in a refrigerator at 2-8 °C.
-
Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.
II. Troubleshooting Experimental Issues
This section provides guidance on common problems that may arise when using 1-Fluoro-2-iodo-4,5-dimethoxybenzene in chemical reactions, particularly in cross-coupling methodologies.
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: Low or No Reactivity in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Q1: My Suzuki-Miyaura coupling reaction with 1-Fluoro-2-iodo-4,5-dimethoxybenzene is sluggish or failing. What are the likely causes?
A1: Low reactivity in Suzuki-Miyaura coupling can stem from several factors. The electron-donating nature of the two methoxy groups on the aromatic ring can make the oxidative addition of the palladium catalyst to the carbon-iodine bond less favorable.[3] Additionally, steric hindrance from the ortho-fluoro and ortho-methoxy groups can play a role.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For electron-rich and sterically hindered aryl halides, standard palladium catalysts may not be sufficient. Consider using more electron-rich and bulky phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands. These can facilitate the oxidative addition step.
-
Base Selection: The choice of base is critical. For challenging couplings, stronger bases like cesium carbonate or potassium phosphate are often more effective than sodium or potassium carbonate.
-
Solvent and Temperature: Ensure you are using anhydrous and thoroughly degassed solvents to prevent catalyst deactivation. Increasing the reaction temperature can help overcome the activation energy barrier, but be mindful of potential thermal degradation of the starting material.
-
Reagent Purity: Verify the purity of your 1-Fluoro-2-iodo-4,5-dimethoxybenzene. The presence of deiodinated impurities will lower the yield of the desired product.
Q2: I am experiencing similar issues with a Sonogashira coupling. What should I consider?
A2: In addition to the points mentioned for the Suzuki coupling, Sonogashira reactions have their own nuances.
Troubleshooting Steps:
-
Copper Co-catalyst: Ensure your copper(I) source (typically CuI) is fresh. Copper(I) salts can oxidize over time, leading to reduced catalytic activity.
-
Amine Base: The amine base (e.g., triethylamine, diisopropylethylamine) should be dry and of high purity. Impurities can poison the catalyst.
-
Copper-Free Conditions: If you observe significant homocoupling of your alkyne (Glaser coupling), consider switching to copper-free Sonogashira conditions. These protocols often employ specific palladium catalysts and ligands that can promote the reaction without the need for a copper co-catalyst.
Issue 2: Formation of Side Products
Q1: I am observing a significant amount of a deiodinated byproduct in my reaction mixture. How can I prevent this?
A1: Deiodination, or hydrodeiodination, is a common side reaction with aryl iodides, especially with electron-rich systems. It can occur via several mechanisms, including protonolysis of the aryl-palladium intermediate or radical pathways.
Troubleshooting Steps:
-
Reaction Conditions: Protect your reaction from light, as photodegradation can generate aryl radicals that lead to deiodination.[2]
-
Base Choice: In some cases, the choice of base can influence the extent of hydrodeiodination. Experiment with different bases to find one that minimizes this side reaction.
-
Additives: The addition of certain additives, such as silver salts, has been reported to suppress hydrodeiodination in some cross-coupling reactions.
Q2: I am seeing homocoupling of my boronic acid in a Suzuki reaction. What can I do?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen.
Troubleshooting Steps:
-
Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.
-
Reaction Setup: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Boronic Acid Quality: Use high-purity boronic acid. Some impurities in boronic acids can accelerate homocoupling.
Visualizing the Troubleshooting Process
Caption: A decision-making workflow for troubleshooting common cross-coupling issues.
III. Purification and Characterization
Q1: What is a reliable method for purifying 1-Fluoro-2-iodo-4,5-dimethoxybenzene after synthesis or from a reaction mixture?
A1: Purification can typically be achieved by column chromatography on silica gel using a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes.[4] The exact ratio will depend on the other components in the mixture. If the compound is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective method for obtaining high-purity material.
Q2: What are the expected NMR spectral data for this compound?
-
¹H NMR: You would expect two singlets for the aromatic protons, and two singlets for the methoxy groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.
-
¹³C NMR: The spectrum would show distinct signals for the six aromatic carbons and the two methoxy carbons. The carbon attached to the iodine will be at a relatively low field, while the carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
It is always recommended to obtain full characterization data (¹H NMR, ¹³C NMR, MS, etc.) to confirm the identity and purity of your material.
IV. Conclusion
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a valuable building block in organic synthesis. Understanding its stability profile and being equipped with effective troubleshooting strategies are crucial for its successful application in research and development. By following the guidelines outlined in this technical support center, users can maximize the reliability and reproducibility of their experimental work.
References
-
Reddit. Spontaneous aryl iodide deiodination upon heating. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]
-
PubChem. 4-Fluoroiodobenzene. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Transformation among Aromatic Iodinated Disinfection Byproducts in the Presence of Monochloramine: From Monoiodophenol to Triiodophenol and Diiodonitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Welcome to the technical support center for reactions involving 1-Fluoro-2-iodo-4,5-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but challenging substrate in common cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome low yields and achieve your synthetic goals.
Introduction: Understanding the Substrate
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a highly functionalized aromatic building block. Its reactivity is governed by a delicate interplay of steric and electronic effects from its substituents:
-
Iodo Group: The primary site for oxidative addition in palladium- and copper-catalyzed cross-coupling reactions. The C-I bond is the most labile among halogens, making it the preferred reaction site.
-
Fluoro Group: Positioned ortho to the iodine, this group introduces significant steric hindrance, which can impede the approach of the metal catalyst to the C-I bond. Electronically, it is an inductively withdrawing group.
-
Dimethoxy Groups: These are strong electron-donating groups that increase the electron density of the aromatic ring. This can influence the rate of oxidative addition.
The combination of these features can lead to challenges in achieving high reaction yields. This guide will address these challenges in the context of several key transformations.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low conversion of my 1-Fluoro-2-iodo-4,5-dimethoxybenzene starting material?
Low conversion is a common issue and can often be attributed to a slow or inhibited oxidative addition step, which is frequently the rate-determining step in many cross-coupling reactions.[1] The ortho-fluoro group on your substrate presents a significant steric barrier to the palladium catalyst, making it difficult for the metal center to access the carbon-iodine bond. Additionally, the electron-rich nature of the ring due to the two methoxy groups can also slow down oxidative addition.
Troubleshooting Steps:
-
Choice of Ligand: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium(0) center and promote oxidative addition. For Suzuki-Miyaura reactions, consider ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands such as RuPhos or BrettPhos have shown success in similar sterically hindered systems.[2]
-
Palladium Pre-catalyst: Use a pre-catalyst that readily forms the active Pd(0) species. G3 or G4 Buchwald pre-catalysts are often more effective than using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance. However, be mindful of potential side reactions at higher temperatures.
Q2: I am observing significant amounts of dehalogenated (hydrodehalogenation) by-product. What causes this and how can I prevent it?
Hydrodehalogenation, the replacement of the iodine with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings. This can occur through various pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources, or via β-hydride elimination from certain coupling partners.
Preventative Measures:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use of anhydrous, degassed solvents is critical.
-
Choice of Base: The choice of base can influence the extent of hydrodehalogenation. For Suzuki reactions, using a weaker base like K₂CO₃ might be preferable to stronger bases if dehalogenation is a major issue. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.
-
Ligand Selection: The ligand can influence the relative rates of the desired reductive elimination and undesired side reactions. Experimenting with different ligands can sometimes minimize hydrodehalogenation.
Q3: My Sonogashira coupling is giving a lot of alkyne homocoupling (Glaser coupling). How can I minimize this?
Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.
Strategies to Minimize Homocoupling:
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a suitable phosphine ligand and an amine base.
-
Thorough Degassing: Rigorously degas your reaction mixture to remove oxygen. Techniques like freeze-pump-thaw or sparging with an inert gas are essential.
-
Slow Addition of Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the steric hindrance from the ortho-fluoro group in 1-Fluoro-2-iodo-4,5-dimethoxybenzene can make this transformation challenging.
Logical Workflow for Troubleshooting Suzuki Coupling
Caption: A stepwise approach to troubleshooting low yields in Suzuki coupling reactions.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific boronic acid.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-3 mol%), and a suitable base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., a mixture of dioxane and water, 10:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data: Ligand and Base Screening for a Model Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 |
| 3 | SPhos-Pd-G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 80 | 92 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 80 | 88 |
Data is representative for a sterically hindered aryl iodide and may need optimization for 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Buchwald-Hartwig Amination
This reaction is essential for the formation of C-N bonds. For 1-Fluoro-2-iodo-4,5-dimethoxybenzene, the choice of ligand and base is critical to overcome the steric hindrance and achieve good yields.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination
This is a general protocol for the amination of 1-Fluoro-2-iodo-4,5-dimethoxybenzene with a primary or secondary amine.
-
Reaction Setup: In an inert atmosphere, combine 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-3 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.) in a reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Heat the mixture with vigorous stirring at 100-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sulfate.
-
Purification: Purify the product by flash chromatography.
Sonogashira Coupling
This reaction is used to couple terminal alkynes with aryl halides. With 1-Fluoro-2-iodo-4,5-dimethoxybenzene, careful control of reaction conditions is necessary to avoid side reactions.
Detailed Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as THF or DMF.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove palladium black. Concentrate the filtrate and partition between an organic solvent and water. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify by flash chromatography.
Quantitative Data: Base and Solvent Effects on a Model Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5), CuI (10) | Et₃N (3) | THF | 60 | 65 |
| 2 | Pd(PPh₃)₄ (5) | Et₃N (3) | THF | 60 | 75 |
| 3 | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ (2) | Dioxane | 80 | 82 |
| 4 | PdCl₂(PPh₃)₂ (3) | DIPA (3) | DMF | 50 | 88 |
Data is representative for a sterically hindered aryl iodide and may need optimization for 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds. It typically requires higher temperatures than palladium-catalyzed reactions.[3]
Detailed Protocol for Ullmann Ether Synthesis
-
Reaction Setup: In a reaction vessel, combine 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv.), the phenol (1.2 equiv.), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP.
-
Reaction: Heat the reaction mixture to a high temperature (120-180 °C) with stirring.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with aqueous ammonia to remove copper salts, then with brine. Dry and concentrate.
-
Purification: Purify the product by flash chromatography.
Conclusion
Successfully employing 1-Fluoro-2-iodo-4,5-dimethoxybenzene in cross-coupling reactions requires a careful and systematic approach to experimental design and troubleshooting. By understanding the inherent steric and electronic properties of this substrate and by methodically optimizing key reaction parameters—particularly the choice of ligand, base, and temperature—researchers can overcome the challenges of low yields and achieve their desired synthetic outcomes. This guide provides a foundation for this process, empowering you to confidently utilize this valuable building block in your research and development endeavors.
References
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116(19), 12564–12649. [Link]
-
Ullmann condensation. In Wikipedia; 2023. [Link]
-
Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv, 2021 . [Link]
Sources
Technical Support Center: Catalyst Screening for 1-Fluoro-2-iodo-4,5-dimethoxybenzene Cross-Coupling
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the cross-coupling of 1-Fluoro-2-iodo-4,5-dimethoxybenzene. This technical resource provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate successful experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the catalyst screening process for the cross-coupling of 1-Fluoro-2-iodo-4,5-dimethoxybenzene. The substrate's unique electronic and steric properties—an electron-rich aromatic ring with a bulky iodine ortho to a fluorine atom—present distinct hurdles.
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura cross-coupling reaction with 1-Fluoro-2-iodo-4,5-dimethoxybenzene is resulting in low or no yield. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield in this specific cross-coupling is a common issue stemming from several factors related to the substrate's reactivity and the catalytic cycle. A systematic approach is essential for effective troubleshooting.[1]
Initial Checks:
-
Reagent Quality: Verify the purity and integrity of all reagents. The boronic acid or ester can degrade, and solvents and bases must be anhydrous, as water can inhibit the reaction.[1][2] Ensure the 1-Fluoro-2-iodo-4,5-dimethoxybenzene is pure and has not decomposed.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.[1] Ensure the reaction vessel is thoroughly degassed and maintained under a robust inert atmosphere (Argon or Nitrogen). Techniques like freeze-pump-thaw cycles are highly effective.[3]
Catalyst and Ligand Considerations:
The general catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination.[4][5] The electron-rich nature of the dimethoxy-substituted ring can make the initial oxidative addition of the C-I bond to the Pd(0) center sluggish.[2]
-
Ligand Choice is Critical: The electronic and steric properties of the phosphine ligand are paramount. For electron-rich aryl halides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[6][7]
-
Recommended Ligands to Screen: Consider Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos.[2][6] These ligands are designed to stabilize the Pd(0) center and facilitate the oxidative addition of challenging substrates. N-heterocyclic carbenes (NHCs) can also be effective for sterically demanding couplings.[8]
-
-
Palladium Precatalyst: The choice of palladium source matters. While Pd(PPh₃)₄ is a common Pd(0) source, it may not be active enough for this substrate. Consider using more modern, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) that readily form the active Pd(0) species in situ.[7][9]
Reaction Parameter Optimization:
-
Base Selection: The base plays a crucial role in the transmetalation step. For anhydrous conditions, potassium phosphate (K₃PO₄) is often effective.[2] In aqueous solvent mixtures, carbonates like K₂CO₃ or Cs₂CO₃ are common choices.[3] The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent System: The solvent must solubilize all components of the reaction. Common choices include dioxane, THF, or toluene, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[5][7] For substrates with poor solubility, DMF can be an alternative, but it may lead to side reactions at high temperatures.[3][10]
Issue 2: Formation of Homocoupling and Other Side Products
Question: I am observing significant amounts of homocoupling of my boronic acid reagent and/or deborylation of my starting material. How can I minimize these side reactions?
Answer: The formation of side products such as biaryl from the boronic acid (homocoupling) or loss of the boronic acid moiety (protodeboronation) indicates issues with the reaction conditions, often related to the presence of oxygen or suboptimal catalyst/base combinations.
-
Minimizing Homocoupling:
-
Preventing Protodeboronation:
-
Base Strength and Concentration: Using an excessively strong base or high concentrations can accelerate the hydrolysis of the boronic acid. A careful screening of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is recommended.
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can contribute to the degradation of the boronic acid. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Boronic Acid Stability: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), which is generally more resistant to protodeboronation.[7]
-
Issue 3: Catalyst Deactivation
Question: My reaction starts but then stalls before reaching completion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation can occur through several pathways, including the formation of inactive palladium black (Pd(0) nanoparticles) or the degradation of the supporting ligand.
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at high temperatures. The choice of a robust, sterically protecting ligand is important. The Buchwald biarylphosphine ligands are generally more stable than simpler phosphines like PPh₃.[6]
-
Formation of Palladium Black: The precipitation of palladium black is a visual indicator of catalyst decomposition. This can be caused by:
-
Inefficient Ligand Binding: If the ligand does not effectively stabilize the Pd(0) species, they can aggregate and precipitate. Increasing the ligand-to-palladium ratio can sometimes mitigate this.
-
High Temperatures: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.
-
-
Substrate Impurities: Impurities in the starting materials, particularly those containing sulfur or other coordinating functional groups, can poison the palladium catalyst. Ensure the purity of your 1-Fluoro-2-iodo-4,5-dimethoxybenzene and the coupling partner.
II. Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for the Suzuki-Miyaura coupling of 1-Fluoro-2-iodo-4,5-dimethoxybenzene?
A1: There is no single "best" combination, as the optimal catalyst system is highly substrate-dependent. However, for a sterically hindered and electron-rich aryl iodide like this, a good starting point for screening would be a palladium precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand.[6]
Recommended Starting Conditions for Screening:
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 or SPhos Pd G3 (1-2 mol%) | Air-stable, efficient generation of active Pd(0).[9] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky and electron-rich to promote oxidative addition and stabilize the catalyst.[6] |
| Base | K₃PO₄ (2-3 equivalents) | Effective in anhydrous conditions, often provides good results with hindered substrates.[2] |
| Solvent | Dioxane or 2-MeTHF | Good solvating properties for a wide range of substrates.[7] |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome activation barriers. |
Q2: Should I expect the C-I or C-F bond to react in the cross-coupling?
A2: You should expect selective reaction at the carbon-iodine (C-I) bond. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf >> Cl > F.[4][11] The C-I bond is significantly weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the very strong C-F bond. Nickel catalysts have been developed for the activation of C-F bonds, but this typically requires specific directing groups and conditions not usually employed in standard palladium-catalyzed Suzuki reactions.[4]
Q3: How can I efficiently screen multiple catalysts and conditions for this reaction?
A3: High-throughput experimentation (HTE) is an excellent approach for rapidly screening a wide range of catalysts, ligands, bases, and solvents.[12][13] HTE platforms utilize 96-well plates to run many reactions in parallel on a small scale (typically 10-100 μL).[13] This allows for the rapid identification of promising reaction conditions that can then be scaled up. Several commercial kits are available that provide pre-weighed catalysts in arrays of vials, simplifying the setup process.
III. Experimental Protocols
Protocol 1: High-Throughput Catalyst Screening
This protocol outlines a general procedure for screening various palladium catalysts and ligands in a 96-well plate format.
-
Plate Preparation: In an inert atmosphere glovebox, arrange an array of 96 glass vials in a wellplate holder.
-
Catalyst/Ligand Dispensing: Add the desired palladium precatalyst and ligand to each designated vial. If not using pre-weighed catalyst kits, this can be done by dispensing small volumes of stock solutions.
-
Reagent Stock Solution Preparation:
-
Prepare a stock solution of 1-Fluoro-2-iodo-4,5-dimethoxybenzene and the boronic acid coupling partner in the chosen solvent (e.g., dioxane).
-
Prepare a separate stock solution of the base (e.g., K₃PO₄) in the same solvent, or add the solid base directly to each vial if it is not soluble.
-
-
Reaction Setup:
-
Dispense the stock solution of the starting materials into each vial using a micropipette or automated liquid handler.
-
Add the base to each vial.
-
Seal the wellplate with a cap mat.
-
-
Reaction Execution:
-
Remove the sealed plate from the glovebox and place it on a heating block with shaking capabilities.
-
Heat the reaction at the desired temperature for the specified time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, quench the reactions by adding a small amount of water or solvent.
-
Add an internal standard.
-
Analyze the reaction outcomes using UPLC-MS to determine the conversion to the desired product.[12]
-
IV. Visualizing the Workflow
Catalyst Screening Workflow
The following diagram illustrates a typical workflow for catalyst screening.
Caption: A workflow for high-throughput catalyst screening.
Troubleshooting Logic
This diagram provides a logical flow for diagnosing common issues in the cross-coupling reaction.
Caption: A decision tree for troubleshooting common issues.
V. References
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines | Organic Letters - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Screening of reaction conditions for Suzuki-Miyaura reaction a - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
Catalyst screening for Suzuki coupling of 1 with 2. - ResearchGate. Available at: [Link]
-
High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. Available at: [Link]
-
Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Various Aryl Halides Using ortho‐Alkyl‐Substituted Arylphosphanes and (ortho‐Alkylphenyl)alkylphosphanes under Microwave Heating - Sci-Hub. Available at: [Link]
-
Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step | Organic Process Research & Development - ACS Publications - American Chemical Society. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Available at: [Link]
-
Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery - ChemRxiv. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
Optimization of the cross-electrophile coupling between iodobenzene... - ResearchGate. Available at: [Link]
-
Practical High-Throughput Experimentation for Chemists - PMC - NIH. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - NIH. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions - PMC - NIH. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
Optimization of the conditions for the cross-coupling reaction. [a] - ResearchGate. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. Available at: [Link]
-
General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU... - ResearchGate. Available at: [Link]
-
From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes Christian Burmester, Kodai - Sciforum. Available at: [Link]
-
Optimization of the cross-coupling reac- tion between 1-chloro-4-methoxybenzene (1a) and methylmagnesium bromide. a - ResearchGate. Available at: [Link]
-
Cross-Coupling Reactions of Phenylmagnesium Halides with Fluoroazines and Fluorodiazines - Sci-Hub. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
- 13. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
Impact of base and solvent choice on 1-Fluoro-2-iodo-4,5-dimethoxybenzene reactivity
Welcome to the technical support guide for 1-Fluoro-2-iodo-4,5-dimethoxybenzene. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into the reactivity of this versatile building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Core Reactivity Principles: A Tale of Two Halides
1-Fluoro-2-iodo-4,5-dimethoxybenzene presents two distinct reactive centers: a carbon-iodine (C-I) bond and a carbon-fluorine (C-F) bond. Understanding their orthogonal reactivity is the key to successfully employing this reagent.
-
The C-I Bond: This bond is weaker and more polarizable than the C-F bond. It is the primary site for reactions involving oxidative addition by transition metal catalysts (e.g., Palladium) and for metal-halogen exchange with organolithium reagents. For nearly all cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), the reaction will occur selectively at the C-I position.
-
The C-F Bond: This bond is exceptionally strong. Its reactivity is primarily unlocked in Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and stabilizes the intermediate Meisenheimer complex.[1][3] However, the electron-donating nature of the adjacent methoxy groups on this specific molecule makes SNAr challenging without highly activated nucleophiles or forcing conditions.
Caption: Reactivity sites of 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Suzuki coupling. Which halide will react? The reaction will occur exclusively at the C-I bond. The oxidative addition of Pd(0) into a C-I bond is orders of magnitude faster than into a C-F bond. You do not need to worry about reactivity at the fluorine position under standard Suzuki conditions.[4]
Q2: What is the primary role of the base in a Suzuki coupling? The base is not just a proton scavenger. Its critical role is to activate the boronic acid. It coordinates to the boron atom, forming a more nucleophilic boronate species ([ArB(OH)₃]⁻). This "ate" complex is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[5][6]
Q3: For a Buchwald-Hartwig amination, why is a strong, bulky base like NaOt-Bu typically required? Two reasons: First, a strong base is needed to deprotonate the amine nucleophile (or the N-H bond in the catalyst-amine adduct) to generate the active nucleophile for the catalytic cycle. Second, a bulky, non-nucleophilic base is used to prevent it from competing with the desired amine nucleophile and attacking the aryl halide itself.[7]
Q4: Can I form a Grignard reagent from this compound? Yes, but selectively at the C-I bond. Using Mg metal or performing a bromine-magnesium exchange will result in the formation of (2-fluoro-4,5-dimethoxyphenyl)magnesium iodide. The C-F bond is inert to standard Grignard formation conditions.[8][9] Direct formation from organofluorines and bulk magnesium typically fails.[8]
Q5: Is an SNAr reaction at the C-F position feasible with this substrate? It is challenging. SNAr reactions are most efficient when the leaving group (fluorine) is positioned ortho or para to a strong electron-withdrawing group (like a nitro group), which stabilizes the negatively charged Meisenheimer intermediate.[10][11] In this molecule, the methoxy groups are electron-donating, which destabilizes this intermediate. Therefore, a very strong nucleophile (e.g., an alkoxide in a polar aprotic solvent at high temperature) would be required, and yields may be low.
Troubleshooting Guides
| Problem | Probable Cause(s) | Solution(s) |
| Low to No Yield in Suzuki Coupling | 1. Inefficient Base: The chosen base may be too weak or poorly soluble. 2. Solvent Mismatch: Poor solubility of reagents or catalyst. 3. Catalyst Deactivation: The active Pd(0) species is not being generated or maintained. | 1. Switch to a stronger or more soluble base. K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. Ensure the base is finely powdered. 2. Change the solvent system. A mixture of an organic solvent (Dioxane, Toluene, or THF) with water (e.g., 4:1) is often optimal to dissolve both the organic substrate and the inorganic base.[12][13] 3. Use a pre-catalyst. Modern Pd pre-catalysts are designed for efficient generation of the active LPd(0) species. Ensure the reaction is properly degassed to prevent oxidation. |
| Hydrodehalogenation (Loss of Iodine) | 1. Base is too strong/hindered. Certain bases can promote protonolysis of the aryl-palladium intermediate. 2. Presence of a hydrogen source. Water or alcohols can sometimes act as a proton source. | 1. Use a weaker base. Switch from an alkoxide or hydroxide to a carbonate (e.g., Cs₂CO₃). 2. Optimize the solvent. While some water is beneficial for Suzuki reactions, excess water can be detrimental. Try reducing the water content or using an anhydrous base like K₃PO₄.[13] |
| Low Yield in Buchwald-Hartwig Amination | 1. Base Strength: The base is not strong enough to deprotonate the amine. 2. Solvent Polarity: The solvent may not be optimal for the specific ligand and substrate combination. | 1. Use a stronger base. NaOt-Bu or KOt-Bu are the standard first choices.[7][14] For very weakly acidic amines, a superbase like LHMDS might be necessary. 2. Screen solvents. Toluene is a good starting point. For more polar substrates, consider dioxane or DMAc.[14][15] The choice of solvent and ligand are often interrelated.[16][17] |
| Formation of Benzyne Byproduct | 1. Attempting lithiation at elevated temperatures. Metal-halogen exchange at the C-I bond followed by elimination of LiF can generate a benzyne intermediate. | 1. Maintain low temperatures. When performing a halogen-lithium exchange with n-BuLi or s-BuLi, conduct the reaction at -78 °C to form the aryllithium species and trap it with an electrophile before allowing it to warm.[18] |
Data Summary: Base and Solvent Selection Guide
| Reaction Type | Objective | Recommended Base | Recommended Solvent(s) | Rationale & Key Considerations |
| Suzuki-Miyaura Coupling | C-C bond formation at C-I | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aqueous base is crucial for activating the boronic acid.[5][12] K₃PO₄ is excellent for preventing deborylation side reactions.[13] |
| Buchwald-Hartwig Amination | C-N bond formation at C-I | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Toluene, Dioxane | Requires a strong, non-nucleophilic base to deprotonate the amine.[7] Cs₂CO₃ is a milder option for base-sensitive substrates.[15] |
| Metal-Halogen Exchange | Formation of Aryllithium at C-I | n-BuLi or s-BuLi (reagent, not base) | THF, Diethyl Ether | Must be performed at low temperatures (-78 °C) to prevent benzyne formation. The C-I bond is significantly more reactive than C-F.[18] |
| Nucleophilic Aromatic Substitution (SNAr) | C-Nu bond formation at C-F | NaOR, KOR (as nucleophile/base) | DMSO, DMF, NMP | Challenging due to electron-donating methoxy groups. Requires a strong nucleophile and a polar aprotic solvent to enhance nucleophilicity. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes a general procedure for the coupling of 1-Fluoro-2-iodo-4,5-dimethoxybenzene with a generic arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the Palladium catalyst and ligand (e.g., Pd(dppf)Cl₂ at 2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-I Position
This protocol provides a starting point for the amination of 1-Fluoro-2-iodo-4,5-dimethoxybenzene with a primary or secondary amine.
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv) and the Palladium pre-catalyst/ligand system (e.g., XPhos Pd G3 at 2 mol%) to an oven-dried vial or flask.
-
Reagent Addition: Add 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 equiv) and the amine (1.2 equiv). Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and remove from the glovebox. Heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Caption: Activation of boronic acid by a base in Suzuki coupling.
References
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
-
Molecules. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Molecules. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in ?water in oil? microemulsions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-2-iodobenzene. Retrieved from [Link]
-
ResearchGate. (2025). Theoretical investigation of solvent effects on reactivity... Retrieved from [Link]
-
PubMed. (2005). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne-Furan Diels-Alder Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]
-
Sci-Hub. (n.d.). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. Retrieved from [Link]
Sources
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- 2. vapourtec.com [vapourtec.com]
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- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 13. reddit.com [reddit.com]
- 14. Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit [sigmaaldrich.com]
- 15. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
Scaling up reactions involving 1-Fluoro-2-iodo-4,5-dimethoxybenzene
An Application Scientist's Guide to Scaling Up Reactions with 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Welcome to the Technical Support Center for 1-Fluoro-2-iodo-4,5-dimethoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to ensure your success when scaling up reactions. We will move from foundational safety and general principles to deep dives into specific, high-impact chemical transformations.
Part 1: Foundational Knowledge & Safety
Before initiating any reaction, a thorough understanding of your starting material and its associated hazards is paramount. This section addresses the most frequently asked questions regarding the handling and properties of 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Frequently Asked Questions: Safety and Handling
Q1: What are the primary hazards associated with 1-Fluoro-2-iodo-4,5-dimethoxybenzene and its related structures?
A1: While specific data for this exact molecule may be limited, we can infer hazards from similar structures like 1-fluoro-2-iodobenzene and 4-fluoro-1,2-dimethoxybenzene. These compounds are typically classified as irritants. Key hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2][3][4] It is crucial to handle this chemical in a well-ventilated fume hood at all times.
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is non-negotiable.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][5]
-
Skin Protection: Use impervious gloves (inspect them before use) and a lab coat. For larger scales, a chemical-resistant apron or suit is recommended.[3]
-
Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, a full-face respirator is necessary.[5]
Q3: How should I properly store 1-Fluoro-2-iodo-4,5-dimethoxybenzene?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep it away from strong oxidizing agents and sources of ignition.[1][4]
Q4: What is the first aid response for accidental exposure?
A4:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[1][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
Part 2: General Troubleshooting Workflow for Scale-Up
When a reaction that works at 100 mg fails at 10 g, the cause is often related to physical processes rather than fundamental chemical reactivity. This workflow provides a systematic approach to diagnosing scale-up issues.
Caption: Decision tree for selecting a cross-coupling reaction.
C. Buchwald-Hartwig Amination: Forging C-N Bonds
Q9: I am scaling up a Buchwald-Hartwig amination and the yield has dropped significantly. I'm using NaOtBu as the base. What could be the problem?
A9: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are highly effective but present significant scale-up challenges.
-
Poor Solubility and Mixing: NaOtBu is often poorly soluble in common aromatic solvents like toluene. At a small scale, this may not be an issue, but on a larger scale, it can form clumps, leading to poor reproducibility and localized "hot spots" of high basicity that can degrade your substrate or catalyst. [6]Vigorous overhead stirring is essential.
-
Sensitivity to Air and Moisture: While the palladium precatalysts are often air-stable, the active catalytic species are not. NaOtBu is also highly hygroscopic. Any moisture introduced during weigh-out and addition on a large scale can quench the base and inhibit the reaction. All solids should be weighed and added under an inert atmosphere if possible. 3. Alternative Bases: Consider switching to a more soluble or user-friendly base system. Weaker bases like K₃PO₄ or K₂CO₃ can be effective, particularly with modern, highly active catalyst systems, although they may require higher temperatures. [7]Homogeneous organic bases like DBU have also been successfully used, which can be particularly advantageous for adapting reactions to flow chemistry platforms. [6] Q10: How do I choose the right ligand for my Buchwald-Hartwig amination?
A10: Ligand choice is critical and depends on the nature of your amine and aryl iodide.
-
For Primary Amines: Bidentate phosphine ligands like BINAP or DPPF were early developments that showed good efficacy. [8]* For a Broad Substrate Scope: Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), developed by the Buchwald group, are now the gold standard. [8]They promote the formation of the key monoligated palladium species, which accelerates all steps of the catalytic cycle and provides high activity for a wide range of substrates, including challenging ones. [8]
D. Grignard Reagent Formation: A Classic Challenge
Q11: I'm having trouble initiating the Grignard formation from 1-Fluoro-2-iodo-4,5-dimethoxybenzene. What can I do?
A11: Grignard initiation is notoriously fickle and relies on exposing a clean magnesium surface.
-
Magnesium Activation: The passivating oxide layer on magnesium turnings is the primary barrier. [9]Before starting, mechanically activate the magnesium by grinding it in a dry mortar and pestle or by stirring it vigorously under nitrogen overnight. [10]Chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is also a common and effective technique. [10]2. Solvent Purity: The reaction is extremely sensitive to moisture. Use freshly distilled, anhydrous solvents (THF is generally better than diethyl ether for stabilizing the Grignard reagent). [9][10]3. Concentration: Initiation is often more successful in a concentrated solution. Start by adding only a small portion of your solvent to the activated magnesium, then add a small amount of the aryl iodide. Once the reaction initiates (you may see bubbling or a color change), slowly add the rest of the aryl iodide dissolved in the remaining solvent.
Q12: My main side product is the Wurtz-type homocoupling dimer. How can I minimize this?
A12: Wurtz coupling occurs when the newly formed Grignard reagent attacks a molecule of unreacted aryl iodide. [9]This is often a problem of local concentration.
-
Slow Addition: Add the solution of 1-Fluoro-2-iodo-4,5-dimethoxybenzene slowly and steadily to the magnesium suspension. This keeps the concentration of the aryl iodide low at any given time, favoring the reaction with magnesium over the reaction with the Grignard reagent.
-
Temperature Control: While some heat may be needed to initiate the reaction, high temperatures can accelerate the Wurtz side reaction. Once initiated, maintain a gentle reflux and avoid excessive heating. [10]* Continuous Processing: For very large scales, continuous flow reactors can be an excellent solution, as they provide superior control over reagent concentration and temperature, significantly reducing Wurtz coupling. [9]
Part 4: Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 1-Fluoro-2-iodo-4,5-dimethoxybenzene with a generic arylboronic acid.
Materials:
-
1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
XPhos Pd G3 (0.02 eq, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Vessel Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Solvent Degassing: In a separate flask, sparge the required volume of 1,4-dioxane and water with argon for at least 30 minutes. A typical solvent ratio is 4:1 dioxane:water.
-
Reagent Addition: To the reaction vessel, add 1-Fluoro-2-iodo-4,5-dimethoxybenzene, the arylboronic acid, and the finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5-10 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst. Then, add the degassed dioxane and water via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The mixture should be a well-suspended slurry.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel.
References
- 1-Fluoro-4-iodo-2-methylbenzene SDS, 452-68-6 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET for 1-Fluoro-2-iodobenzene. (2025).
- SAFETY DATA SHEET for 4-Fluoro-1,2-dimethoxybenzene. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET for 1,2-Difluoro-4,5-dimethoxybenzene. (2025). Thermo Fisher Scientific.
- Scale-Up Guide: Buchwald-Hartwig Amination. (n.d.). Sigma-Aldrich.
- Safety Data Sheet for 2-Fluoro-4-methoxy-1-methylbenzene. (2025). Angene Chemical.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). BenchChem.
- Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
- Sonogashira coupling. (n.d.). Wikipedia.
- Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (2021). Reddit.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. (n.d.). PMC.
- Struggling with Suzuki Reaction. (2024). Reddit.
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
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- 5. echemi.com [echemi.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Suzuki Reactions with Sterically Hindered Aryl Halides
From the desk of the Senior Application Scientist
Welcome to our dedicated troubleshooting guide for one of the most powerful, yet sometimes challenging, transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling of sterically hindered substrates. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges when attempting to couple bulky or multi-ortho-substituted aryl halides. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst & Ligand Selection - The Heart of the Matter
Question 1: My Suzuki reaction with a di-ortho-substituted aryl chloride is failing completely (no product, only starting material). What is the most likely reason?
Answer: The primary bottleneck for coupling sterically hindered aryl halides, especially less reactive chlorides, is almost always the oxidative addition step.[1][2][3] This is the initial insertion of the Pd(0) catalyst into the carbon-halogen bond. The presence of bulky ortho-substituents physically blocks the palladium complex from approaching the reaction center, dramatically slowing down or preventing this crucial first step of the catalytic cycle.[3]
To overcome this, you must use a catalyst system specifically designed to balance steric bulk and electronic properties. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these transformations.
-
Expert Insight: The solution lies in using highly active, specialized phosphine ligands. Bulky, electron-rich monophosphine ligands, often called "Buchwald ligands," are the industry standard for this challenge.[1][4] Ligands like XPhos , SPhos , or RuPhos create a coordinatively unsaturated, highly reactive L-Pd(0) species that is both electron-rich enough to activate the C-Cl bond and sterically tailored to promote the subsequent reductive elimination step.[1][5]
Question 2: I see some product, but the reaction is sluggish and gives low yields. I'm already using a Buchwald-type ligand. What should I try next?
Answer: If you're using an appropriate ligand but still facing issues, the problem may lie in the generation and stability of the active Pd(0) catalytic species. Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require in situ reduction to Pd(0), which can be inefficient and lead to catalyst decomposition, especially at the higher temperatures often required for hindered couplings.
A superior approach is to use a palladium precatalyst .[6][7][8] These are stable, well-defined Pd(II) complexes that incorporate the desired ligand and are designed to generate the active L-Pd(0) species cleanly and rapidly under the reaction conditions.[6][7]
-
Expert Insight: Switching from a separate palladium source and ligand to a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3) can dramatically improve results. These precatalysts generate the active catalyst at room temperature, allowing the coupling to proceed efficiently even before significant thermal decomposition of sensitive reagents can occur.[7][8][9]
Table 1: Comparison of Palladium Sources for a Hindered Coupling
| Pd Source | Ligand | Typical Activation | Pros | Cons |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | In situ reduction | Inexpensive | Inefficient activation, potential for side reactions.[10] |
| Pd₂(dba)₃ | XPhos | Ligand displacement | Cleaner than Pd(OAc)₂ | Can form inactive Pd nanoparticles.[5] |
| XPhos Pd G3 | (Internal) | Base-activated | Rapid, clean generation of Pd(0).[7][9] | Higher initial cost. |
Section 2: Optimizing Reaction Parameters
Question 3: Which base should I choose for coupling a sterically hindered aryl bromide, and why does it matter so much?
Answer: The base plays multiple critical roles in the Suzuki reaction, and its choice is paramount for hindered substrates.[11][12] Its primary function is to activate the boronic acid by forming a more nucleophilic borate species (e.g., Ar-B(OH)₃⁻), which is necessary for the transmetalation step.[11][12]
For sterically demanding couplings, a strong, non-nucleophilic base is often required.
-
Weak bases (e.g., K₂CO₃, Cs₂CO₃): Often used with aqueous solvent mixtures. While effective for many standard couplings, they may not be sufficiently strong to promote the reaction with very hindered substrates or may require high temperatures.
-
Strong bases (e.g., K₃PO₄, KOtBu): Typically the best choice for challenging couplings.[5] Potassium phosphate (K₃PO₄) is an excellent all-around choice for hindered systems, often used in anhydrous polar aprotic solvents like dioxane or toluene. It provides a good balance of reactivity without being overly harsh.[5]
-
Expert Insight: The choice of base can be a delicate balance. While a stronger base can accelerate the reaction, it can also promote side reactions like protodeboronation , where the boronic acid is hydrolyzed back to the corresponding arene.[13][14] If you observe significant deboronation (detected by GC-MS or LC-MS), consider using a slightly milder base or switching to anhydrous conditions.
Question 4: My reaction is sensitive to protodeboronation. How can I minimize this side reaction?
Answer: Protodeboronation is a common failure mode, especially with electron-rich or heteroaryl boronic acids.[13][14] It occurs when the C-B bond is cleaved by a proton source, often catalyzed by the base or even the palladium catalyst itself.[10]
Strategies to Mitigate Protodeboronation:
-
Use a Boronic Ester: Masking the boronic acid as a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester, is a highly effective strategy.[7][13][14] These esters are more stable to premature hydrolysis and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[7][13]
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ can suppress water-mediated deboronation pathways.[5]
-
Use a Precatalyst: As mentioned, precatalysts generate the active Pd(0) species rapidly at low temperatures.[7][8] This allows the productive cross-coupling to outcompete the slower deboronation side reaction.[7][9]
Section 3: Troubleshooting Workflow & Protocols
Logical Troubleshooting Flow for Hindered Suzuki Reactions
When a reaction fails, a systematic approach is more effective than random screening. The following workflow illustrates a logical progression for troubleshooting.
Caption: A decision-making workflow for troubleshooting failed Suzuki reactions.
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling a di-ortho-substituted aryl chloride with an arylboronic acid.
Reagents:
-
Di-ortho-substituted Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate, anhydrous, finely ground (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
The Challenge of Oxidative Addition with Hindered Halides
The diagram below illustrates why bulky ortho-substituents impede the critical oxidative addition step, necessitating the use of specialized, bulky ligands that can overcome this steric clash.
Caption: Steric hindrance blocking oxidative addition and its solution.
(Note: The Google logo is a placeholder image as Graphviz does not support complex chemical structures natively. It represents the sterically hindered aryl halide substrate.)
References
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemistryEurope. Available at: [Link]
-
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Available at: [Link]
-
Palladium coupling precatalysts PdL2X2. Johnson Matthey. Available at: [Link]
-
Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. ResearchGate. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit r/chemistry. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ResearchGate. Available at: [Link]
-
Effects of temperature and solvent in Suzuki reactions of phenylboronic. ResearchGate. Available at: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. ResearchGate. Available at: [Link]
-
Effect of solvent on the Suzuki cross-coupling. ResearchGate. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]
-
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
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- 6. chemrxiv.org [chemrxiv.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
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Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Assignment of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
In the intricate world of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. For researchers working with highly substituted benzene derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides an in-depth analysis and a predicted ¹H and ¹³C NMR assignment for the novel compound 1-Fluoro-2-iodo-4,5-dimethoxybenzene. In the absence of direct experimental data in the public domain, this guide leverages a comparative approach, drawing upon established principles of NMR spectroscopy and empirical data from structurally analogous compounds to offer a robust and scientifically-grounded spectral interpretation.
The Challenge of Multi-Substituted Aromatics
The NMR spectra of multi-substituted benzene rings often present a significant interpretive challenge due to the complex interplay of electronic and steric effects from various functional groups. In the case of 1-Fluoro-2-iodo-4,5-dimethoxybenzene, the presence of a strongly electronegative fluorine atom, a bulky and electron-donating iodine atom, and two methoxy groups leads to a nuanced distribution of electron density within the aromatic ring. This, in turn, dictates the chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra.
A definitive assignment is crucial for confirming the regiochemistry of synthesis, assessing purity, and understanding the molecule's electronic properties, which can influence its reactivity and biological activity.
Predicted ¹H and ¹³C NMR Spectral Data
Based on a thorough analysis of substituent chemical shift (SCS) effects and coupling constants derived from related compounds, the following tables present the predicted ¹H and ¹³C NMR data for 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Table 1: Predicted ¹H NMR Data for 1-Fluoro-2-iodo-4,5-dimethoxybenzene (in CDCl₃ at 400 MHz)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| H-3 | 7.20 - 7.40 | d | ³J(H,F) ≈ 8-10 |
| H-6 | 6.70 - 6.90 | s | - |
| OCH₃ (C-4) | 3.85 - 3.95 | s | - |
| OCH₃ (C-5) | 3.80 - 3.90 | s | - |
Table 2: Predicted ¹³C NMR Data for 1-Fluoro-2-iodo-4,5-dimethoxybenzene (in CDCl₃ at 100 MHz)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant(s) (J, Hz) |
| C-1 | 158 - 162 | d | ¹J(C,F) ≈ 240-250 |
| C-2 | 90 - 95 | d | ²J(C,F) ≈ 20-25 |
| C-3 | 115 - 120 | d | ²J(C,F) ≈ 20-25 |
| C-4 | 148 - 152 | s | - |
| C-5 | 145 - 149 | s | - |
| C-6 | 100 - 105 | d | ³J(C,F) ≈ 3-5 |
| OCH₃ (C-4) | 55.5 - 56.5 | s | - |
| OCH₃ (C-5) | 55.5 - 56.5 | s | - |
Rationale for Spectral Assignments: A Comparative Analysis
The predicted chemical shifts and coupling constants are derived from the additive effects of the substituents on the benzene ring.
-
¹H NMR Analysis:
-
H-3: This proton is situated ortho to the fluorine atom, leading to a significant downfield shift and a characteristic doublet splitting due to a three-bond coupling (³JH-F). Its position is also influenced by the para-iodine and meta-methoxy groups.
-
H-6: This proton is ortho to a methoxy group and meta to the fluorine atom. The strong shielding effect of the methoxy group results in a more upfield chemical shift. The smaller four-bond coupling to fluorine (⁴JH-F) may not be resolved, leading to the appearance of a singlet.
-
OCH₃ groups: The two methoxy groups are expected to have slightly different chemical shifts due to the asymmetric substitution pattern of the ring, though they may appear as a single peak or closely spaced singlets.
-
-
¹³C NMR Analysis:
-
C-1 (C-F): The carbon directly attached to the fluorine atom will experience a very large one-bond C-F coupling (¹JC-F) and will be significantly deshielded.
-
C-2 (C-I): The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine. It will also exhibit a two-bond coupling to fluorine.
-
C-3 and C-6: These protonated carbons will show characteristic two-bond and three-bond couplings to the fluorine atom, respectively.
-
C-4 and C-5 (C-OCH₃): These carbons, bonded to the methoxy groups, will be deshielded and are not expected to show significant coupling to the fluorine atom.
-
This predictive assignment is supported by data from analogous compounds. For instance, in 4-iodo-1,2-dimethoxybenzene, the aromatic protons appear in the range of δ 6.5-7.2 ppm[1]. The introduction of a fluorine atom at C-1 is expected to shift the adjacent H-3 proton downfield. Similarly, the ¹³C chemical shifts are informed by the known effects of fluorine and iodine on benzene rings[2].
Experimental Protocol for NMR Data Acquisition
To validate the predicted assignments, the following experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra is recommended.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of 1-Fluoro-2-iodo-4,5-dimethoxybenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-32.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 3-4 seconds.
-
Spectral width: 16 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse program (zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay (d1): 2 seconds.
-
Spectral width: 240 ppm.
-
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish H-H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range C-H correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the connectivity of the substituents.
-
Visualizing the Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of 1-Fluoro-2-iodo-4,5-dimethoxybenzene and key anticipated NMR correlations.
Caption: Molecular structure and key through-bond NMR correlations.
Comparative Data from Alternative Structures
To further bolster our predicted assignment, a comparison with the known NMR data of similar compounds is instructive.
-
1,2-Dimethoxybenzene: The aromatic protons in this parent compound resonate around δ 6.9 ppm, and the methoxy protons at approximately δ 3.8 ppm. The aromatic carbons appear around δ 149 (C-O) and 121, 111 (C-H) ppm.
-
1-Fluoro-2-iodobenzene: The proton ortho to fluorine (H-6) is at δ 7.71 ppm, while the proton ortho to iodine (H-3) is at δ 6.87 ppm[3]. This highlights the strong deshielding effect of fluorine on the ortho proton.
-
4-Iodo-1,2-dimethoxybenzene: The ¹³C NMR spectrum shows signals at δ 149.8, 149.1, 129.7, 120.3, 113.1, and 82.3 ppm[1]. The signal at 82.3 ppm is assigned to the carbon bearing the iodine atom.
The predicted data for 1-Fluoro-2-iodo-4,5-dimethoxybenzene represents a logical amalgamation of these substituent effects. The fluorine atom will be the dominant factor in determining the chemical shifts and coupling patterns of the adjacent nuclei.
Conclusion: A Predictive Framework for Structural Elucidation
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR assignment for 1-Fluoro-2-iodo-4,5-dimethoxybenzene. By systematically analyzing the expected electronic effects of the substituents and drawing comparisons with structurally related molecules, we have constructed a reliable spectral framework. The detailed experimental protocol and the emphasis on 2D NMR techniques offer a clear path for the empirical validation of these predictions. For researchers synthesizing this or similar complex aromatic compounds, this guide serves as a valuable resource for navigating the intricacies of NMR spectral interpretation, ultimately facilitating more efficient and accurate structural characterization.
References
-
ResearchGate. Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the...[Link]
-
Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
-
MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.[Link]
-
National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.[Link]
-
Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O.[Link]
Sources
A Comparative Guide to the Differential Reactivity of C-I vs. C-F Bonds in 1-Fluoro-2-iodo-4,5-dimethoxybenzene
In the intricate world of synthetic chemistry, the ability to selectively functionalize a molecule at a specific position is paramount. Polyhalogenated aromatic compounds serve as exceptionally versatile building blocks, offering multiple reaction sites that can be addressed in a controlled, sequential manner. Among these, 1-fluoro-2-iodo-4,5-dimethoxybenzene stands out as a prime example, embodying a fascinating dichotomy in reactivity between its carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. This guide provides an in-depth, experimentally grounded comparison of these two bonds, offering researchers the insights needed to strategically leverage their distinct chemical behaviors in the synthesis of complex molecules for pharmaceutical and materials science applications.
Section 1: Fundamental Properties Governing Reactivity
The dramatic difference in the reactivity of the C-I and C-F bonds is rooted in fundamental atomic and bonding properties. Understanding these principles is the first step toward predicting and controlling reaction outcomes.
-
Bond Dissociation Energy (BDE): The C-F bond is one of the strongest single bonds in organic chemistry, with a BDE of up to 130 kcal/mol.[1] In stark contrast, the C-I bond is significantly weaker, with a BDE around 57.6 kcal/mol.[1] This vast difference in energy required to break the bond is a primary determinant of their reactivity, particularly in reactions involving bond cleavage as a key step. The energy needed to break one mole of a covalent bond generally decreases as you move down the halogen group from fluorine to iodine.[2]
-
Bond Polarity and Electronegativity: Fluorine's high electronegativity (4.0) compared to carbon (2.5) creates a highly polarized Cδ+—Fδ− bond.[1] While this polarity makes the carbon atom electron-deficient, the bond's immense strength often renders it kinetically inert. Iodine, being much less electronegative, forms a less polar but more readily cleaved bond.
-
Influence of Methoxy Substituents: The two methoxy groups on the benzene ring are electron-donating through resonance. This increased electron density on the ring can influence the rates and mechanisms of certain reactions, a factor that must be considered in synthetic planning.
| Property | Carbon-Fluorine (C-F) Bond | Carbon-Iodine (C-I) Bond |
| Avg. Bond Dissociation Energy | ~115 kcal/mol (in CH₃-F)[1] | ~57.6 kcal/mol (in CH₃-I)[1] |
| Electronegativity Difference | High (F: 4.0, C: 2.5) | Low (I: 2.66, C: 2.5) |
| Bond Character | Highly Polar, Strong | Less Polar, Weaker, More Labile |
| Primary Reactivity Mode | Nucleophilic Aromatic Substitution (SNAr) | Metal-Catalyzed Cross-Coupling |
Section 2: Chemoselective Activation of the Carbon-Iodine (C-I) Bond: The Realm of Cross-Coupling
The weakness of the C-I bond makes it the prime target for activation in a wide array of powerful metal-catalyzed cross-coupling reactions. This chemoselectivity allows for the precise installation of new carbon-carbon and carbon-heteroatom bonds while leaving the robust C-F bond untouched.
The cornerstone of this reactivity is the oxidative addition step, which is often the rate-determining step in catalytic cycles.[3] A low-valent metal catalyst, typically Palladium(0), readily inserts into the weak C-I bond to form a Pd(II) intermediate, initiating the coupling cascade.[4] The general order of reactivity for aryl halides in oxidative addition is I > Br > Cl >> F, directly correlating with their bond dissociation energies.
The Suzuki-Miyaura reaction is a preeminent method for forming C-C bonds. The following protocol details a typical procedure for the selective coupling of an arylboronic acid at the iodine-bearing carbon of 1-fluoro-2-iodo-4,5-dimethoxybenzene.
Objective: To synthesize 1-fluoro-4,5-dimethoxy-2-(phenyl)benzene.
Materials:
-
1-Fluoro-2-iodo-4,5-dimethoxybenzene (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1-fluoro-2-iodo-4,5-dimethoxybenzene, phenylboronic acid, and potassium carbonate.
-
Add the palladium acetate and triphenylphosphine catalysts.
-
Add the dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Sources
A Researcher's Guide to Alternative Precursors for Substituted Dimethoxybenzene Synthesis
Introduction
Substituted dimethoxybenzenes are privileged scaffolds in medicinal chemistry, natural product synthesis, and materials science.[1] Their derivatives are key intermediates in the synthesis of pharmaceuticals like the hypnotic tetrahydropalmatine and the fungicide enoxymorpholine.[2] The classical and most direct precursor, 1,2-dimethoxybenzene (veratrole), while effective, often presents challenges in regioselectivity during functionalization, such as in Friedel-Crafts reactions.[3] This guide provides a comparative analysis of alternative, strategically advantageous precursors, focusing on their synthetic utility, accessibility, and the specific challenges they overcome. We will explore how starting from more functionalized or bio-renewable sources like guaiacol, catechol, and vanillin can offer superior control and efficiency in synthesizing complex target molecules.
The Conventional Precursor: Veratrole and its Limitations
Veratrole is a common starting point due to its commercial availability. Functionalization typically occurs via electrophilic aromatic substitution (EAS). However, the two methoxy groups provide strong, ortho-para directing activation, often leading to mixtures of isomers. For instance, Friedel-Crafts acylation of veratrole can yield both the desired 3,4-disubstituted product and the undesired 2,3-isomer, complicating purification and reducing overall yield.[3] While some solid acid catalysts have been shown to improve selectivity, achieving perfect control remains a significant challenge.[3][4]
Alternative Precursors: A Strategic Comparison
Choosing a precursor is a critical decision that impacts the entire synthetic route. The ideal choice balances cost, availability, and the ability to control the introduction of functional groups with high regioselectivity.
Guaiacol and Catechol: Building Complexity Stepwise
Guaiacol (2-methoxyphenol) and catechol (1,2-dihydroxybenzene) are economically viable precursors, often derived from the depolymerization of lignin.[5][6] They offer a powerful strategic advantage: the phenolic hydroxyl group(s) can be used to direct substitution patterns and can be methylated at a later, more strategic point in the synthesis.
-
Synthetic Strategy: The free hydroxyl group in guaiacol strongly directs electrophiles to the para position (C4), enabling clean installation of a functional group. The subsequent methylation of the remaining hydroxyl group yields a pure 3,4-disubstituted dimethoxybenzene derivative. This stepwise approach circumvents the regioselectivity issues inherent with veratrole.
-
Methylation Chemistry: The methylation of catechols and phenols is a well-established transformation.[2] Classical methods use reagents like dimethyl sulfate or methyl iodide with a base.[2][7][8] However, these reagents are highly toxic.[7][9] Greener alternatives like dimethyl carbonate (DMC) are gaining prominence as effective and less hazardous methylating agents.[10][11] Enzymatic methylation using S-adenosylmethionine (SAM)-dependent methyltransferases also offers exceptional regioselectivity under mild conditions, representing a frontier in green chemistry.[12]
Vanillin: A Bio-Renewable Platform Chemical
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the most abundant aromatic chemicals produced from biomass, specifically lignin.[13][14] Its rich functionality—a phenol, an ether, and an aldehyde—makes it an exceptionally versatile and sustainable starting material for a wide array of substituted dimethoxybenzenes.[15][16]
-
Transforming the Aldehyde: The aldehyde group is a synthetic linchpin. It can be:
-
Oxidized to a carboxylic acid.
-
Reduced to a methyl group or a benzyl alcohol.
-
Converted to a phenol via the Baeyer-Villiger oxidation.[17][18] This powerful reaction transforms the aldehyde into a formate ester, which is then hydrolyzed to a phenol. This sequence effectively converts vanillin into a hydroquinone derivative, opening up a new dimension of synthetic possibilities. The Baeyer-Villiger reaction typically uses a peroxyacid (like m-CPBA) and proceeds with a predictable migratory aptitude, where hydrogen migrates preferentially.[17][19][20]
-
Gallic Acid: A Precursor for Trimethoxy Systems
For the synthesis of 3,4,5-trimethoxybenzene derivatives, which are precursors to important drugs like the antibiotic trimethoprim, gallic acid (3,4,5-trihydroxybenzoic acid) is the preeminent starting material.[10]
-
Exhaustive Methylation: The synthesis involves the straightforward, exhaustive methylation of the three phenolic hydroxyl groups.[10] This is typically accomplished using dimethyl sulfate or, for a greener process, dimethyl carbonate in the presence of a base like potassium carbonate.[10][21] The reaction efficiently produces 3,4,5-trimethoxybenzoic acid, a key building block.[21][22]
Comparative Data and Workflow Analysis
The choice of precursor significantly influences the efficiency and sustainability of a synthetic route. The following table provides a high-level comparison.
| Precursor | Key Advantages | Key Challenges | Typical Transformations | Sustainability Profile |
| Veratrole | Commercially available, direct precursor | Poor regioselectivity in EAS reactions | Friedel-Crafts acylation/alkylation, nitration, halogenation | Typically petroleum-derived |
| Guaiacol/Catechol | Excellent regiocontrol, low cost | Requires an additional methylation step | Electrophilic substitution, Williamson ether synthesis | Often lignin-derived, renewable[5] |
| Vanillin | Bio-renewable[13], highly functionalized | Multi-step transformations may be required | Baeyer-Villiger oxidation, Wittig reaction, reductions | Excellent, derived from lignin[13][14] |
| Gallic Acid | Ideal for 3,4,5-trimethoxy systems | Limited to a specific substitution pattern | Exhaustive methylation, esterification | Naturally occurring, renewable[10] |
Workflow Visualization
The following diagram illustrates the strategic divergence in synthetic pathways when starting from different precursors to achieve a common class of substituted dimethoxybenzene targets.
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A Comparative Guide to the High-Resolution Mass Spectrometry of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Analytical Challenge of a Halogenated Intermediate
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a polysubstituted aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its utility is derived from the specific arrangement of its functional groups: a fluorine atom, a bulky iodine atom, and two methoxy groups on a benzene ring. This unique structure, however, presents a significant analytical challenge. Accurate characterization is paramount to ensure the purity of starting materials and the identity of intermediates, which directly impacts the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
The presence of both fluorine and iodine, coupled with potential isomeric impurities, demands an analytical technique that offers unambiguous structural confirmation and high sensitivity. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with other common analytical techniques for the characterization of this compound. We will explore the causality behind experimental choices, present supporting data, and offer expert recommendations to guide your analytical strategy.
The Unambiguous Power of High-Resolution Mass Spectrometry (HRMS)
For molecules like 1-Fluoro-2-iodo-4,5-dimethoxybenzene, low-resolution mass spectrometry can often be ambiguous. High-Resolution Mass Spectrometry, however, provides two critical pieces of information with exceptional precision: accurate mass measurement and true isotopic pattern analysis.[2]
-
Accurate Mass for Elemental Composition: HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm).[3][4] This level of precision allows for the confident determination of the elemental formula.[5][6] For a compound with a molecular weight of 296.0019 g/mol (C8H8FIO2), HRMS can easily distinguish it from other potential impurities with the same nominal mass but different elemental compositions.
-
Isotopic Pattern Confirmation: The presence of iodine provides a unique analytical fingerprint. Iodine is monoisotopic, meaning it consists of 100% 127I.[7][8] This simplifies the isotopic pattern of the molecular ion, making it highly characteristic. HRMS can resolve and accurately measure the intensity of these isotopic peaks, providing definitive evidence of the presence and number of iodine atoms in the molecule.
HRMS Experimental Workflow: A Self-Validating Protocol
The following protocol is designed for a liquid chromatography-mass spectrometry (LC-MS) system equipped with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap). The logic behind this workflow is to ensure robust, reproducible, and verifiable data.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Accurately weigh 1 mg of 1-Fluoro-2-iodo-4,5-dimethoxybenzene and dissolve it in 10 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Perform a serial dilution to a final concentration of 1 µg/mL.
-
Rationale: The use of high-purity solvents minimizes background interference. The addition of formic acid promotes protonation, leading to the formation of [M+H]+ ions, which are often more stable and provide clearer spectra in electrospray ionization (ESI).
-
-
Chromatographic Separation (LC):
-
Action: Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Use a gradient elution from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Rationale: Liquid chromatography separates the target analyte from any potential impurities or formulation components.[9] A C18 column is a good starting point for non-polar to moderately polar compounds. The gradient elution ensures that compounds with different polarities are effectively separated and eluted as sharp peaks, which improves sensitivity and reduces ion suppression.
-
-
Ionization:
-
Action: Utilize an Electrospray Ionization (ESI) source in positive ion mode.
-
Rationale: ESI is a soft ionization technique that typically produces intact molecular ions ([M+H]+), minimizing in-source fragmentation and simplifying spectral interpretation.[10] Positive mode is chosen due to the potential for protonation of the methoxy groups.
-
-
Mass Analysis (HRMS):
-
Action: Acquire data in full scan mode over a mass range of m/z 100-500. Set the mass resolving power to at least 60,000 (FWHM). Perform data-dependent MS/MS on the most intense ions.
-
Rationale: A wide scan range ensures the capture of the molecular ion and any potential fragment ions. High resolving power is crucial to separate the analyte's signal from background ions and to enable accurate mass determination.[11] Data-dependent MS/MS triggers fragmentation of the precursor ion, providing structural information for confirmation.[12]
-
-
Data Processing:
-
Action: Extract the ion chromatogram for the theoretical accurate mass of the [M+H]+ ion (296.9785) with a narrow mass window (e.g., ± 5 ppm).[13] Compare the measured isotopic pattern with the theoretical pattern for C8H9FIO2+. Analyze the MS/MS fragmentation data.
-
Rationale: Extracting a narrow mass window enhances selectivity, effectively filtering out noise and interferences.[13] The correlation between the experimental and theoretical isotopic patterns provides a high degree of confidence in the elemental composition.[12]
-
Visualizing the HRMS Workflow
Caption: A streamlined workflow for the definitive identification of 1-Fluoro-2-iodo-4,5-dimethoxybenzene using LC-HRMS.
Comparative Analysis: HRMS vs. Alternative Techniques
While HRMS offers the highest degree of confidence, it is essential to understand its performance relative to other commonly available analytical techniques.[14] The primary alternatives considered here are Gas Chromatography-Mass Spectrometry (GC-MS) with a standard quadrupole analyzer and High-Performance Liquid Chromatography with an Ultraviolet (HPLC-UV) detector.
Alternative Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile compounds.[15] The sample is vaporized and separated in a gas stream before being ionized (typically by electron impact, EI) and analyzed by a mass spectrometer. EI is a high-energy ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" spectrum.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV separates compounds in the liquid phase, and detection is based on the absorbance of UV light by the analyte.[16] It is a robust and widely used technique for quantifying compounds that contain a UV chromophore, such as the benzene ring in our target molecule.[17]
Performance Comparison
The following table summarizes the key performance metrics of each technique for the analysis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
| Parameter | High-Resolution MS (LC-HRMS) | Gas Chromatography-MS (GC-qMS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity/Confidence | Very High | High | Low to Medium |
| Mass Resolution | > 60,000 | ~1,000 - 2,000 (Unit Resolution) | N/A |
| Mass Accuracy | < 5 ppm | > 200 ppm | N/A |
| Primary Output | Accurate m/z, Isotopic Pattern, Fragments | Nominal m/z, Fragmentation Pattern | Retention Time, UV Absorbance |
| Structural Info | Elemental Formula, Fragments | Fragmentation Pattern | None (based on retention time match to standard) |
| Sensitivity | High (pg to fg range) | High (pg range) | Medium (ng to µg range) |
| Sample Volatility Req. | Not Required | Required | Not Required |
Discussion of Trade-offs
HRMS provides unparalleled specificity. The ability to obtain an accurate mass measurement effectively eliminates ambiguity in elemental composition, a feat that is impossible with low-resolution GC-MS or HPLC-UV.[5][18] This is the definitive technique for structural confirmation.
GC-MS with a quadrupole analyzer offers good sensitivity and provides a reproducible fragmentation pattern that can be used for library matching.[19] However, its unit mass resolution cannot distinguish between our target compound and an impurity that might have the same nominal mass. For example, a contaminant where the iodine atom is replaced by a bromine atom and several carbon/hydrogen atoms would be difficult to distinguish without high resolution.
HPLC-UV is an excellent quantitative tool but offers very low confidence for identification when used alone.[17][20] Identification is based solely on matching the retention time of a peak with that of a known reference standard. Any co-eluting impurity with a similar UV chromophore could be mistakenly identified or interfere with quantification.
Visualizing the Concept of Resolution
The diagram below illustrates the critical advantage of high resolution in distinguishing between two ions of very similar mass, a task at which low-resolution instruments would fail.
Caption: High resolution separates ions of nearly identical mass, while low resolution sees them as a single peak.
Expert Recommendations and Conclusion
For researchers and drug development professionals, the choice of analytical technique should be dictated by the objective.
-
For Unambiguous Identification and Structural Confirmation: High-Resolution Mass Spectrometry is the gold standard and the recommended approach. Its ability to provide an accurate elemental formula and confirm the isotopic pattern of 1-Fluoro-2-iodo-4,5-dimethoxybenzene is unmatched. This is critical for characterizing new batches of material, identifying unknown impurities, and supporting regulatory filings.
-
For Routine Purity Checks (with a well-characterized standard): Once the identity of the material has been confirmed by HRMS, routine quality control can be efficiently performed using HPLC-UV. It is a cost-effective and robust method for quantifying the main component against a known reference standard.
-
For Screening of Volatile Impurities: GC-MS can be a valuable complementary technique for detecting and identifying volatile or semi-volatile process impurities that may not be amenable to LC-MS analysis.
References
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. Available at: [Link]
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Bristow, A. W. T. (2006). Accurate mass measurement for the determination of elemental formula--a tutorial. Mass Spectrometry Reviews, 25(1), 99-111. Available at: [Link]
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GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. Available at: [Link]
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Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual Review of Analytical Chemistry, 1, 579-599. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]
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Sleno, L. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education, 96(7), 1461-1466. Available at: [Link]
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University of Arizona. (n.d.). Natural Abundance Atomic Isotopes. Intro to Mass Spectrometry. Available at: [Link]
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Van de Velde, E., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113129. Available at: [Link]
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A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Abstract
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is critical to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for pharmaceutical intermediates.
Introduction: The Analytical Imperative for 1-Fluoro-2-iodo-4,5-dimethoxybenzene
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a polysubstituted aromatic compound whose structural complexity and reactivity make it a valuable building block in medicinal chemistry. The presence of fluoro, iodo, and dimethoxy functional groups on the benzene ring provides multiple sites for further chemical modification. However, the synthesis of such a molecule can often lead to a variety of impurities, including positional isomers, starting materials, and by-products.
Potential Impurities:
-
Positional Isomers: Incorrect placement of the iodo or fluoro group on the dimethoxybenzene ring.
-
Starting Materials: Unreacted 1,2-dimethoxybenzene or related precursors.
-
By-products: Compounds resulting from over-iodination, de-iodination, or other side reactions.
The accurate identification and quantification of these impurities are paramount. Regulatory bodies like the FDA and EMA require rigorous analytical method validation to ensure that the methods used for quality control are suitable for their intended purpose[1]. This guide will compare two of the most powerful chromatographic techniques, HPLC and GC-MS, for the purity assessment of 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a range of compounds and its high resolving power.[2] For a moderately polar compound like 1-Fluoro-2-iodo-4,5-dimethoxybenzene, reversed-phase HPLC is an excellent choice.
The Rationale Behind the HPLC Method Design
The primary goal is to develop a method that can separate the main compound from its potential impurities, particularly positional isomers. A C18 column is a common starting point for reversed-phase chromatography due to its broad applicability.[3] However, for aromatic compounds with subtle structural differences, a phenyl-based stationary phase can offer enhanced selectivity due to π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte.[4]
The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve good retention and separation.[5] Acetonitrile is often favored for its low UV cutoff and viscosity. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and the more retained main compound are eluted with good peak shape in a reasonable timeframe.
Detailed Experimental Protocol for HPLC Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 50% B
-
18.1-25 min: 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
Visualization of the HPLC Workflow
Caption: HPLC analytical workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] Given the structure of 1-Fluoro-2-iodo-4,5-dimethoxybenzene, it is expected to have sufficient volatility for GC analysis. The mass spectrometer provides an additional layer of specificity, allowing for the identification of impurities based on their mass spectra.
The Rationale Behind the GC-MS Method Design
The choice of a GC column is critical. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point as it provides good selectivity for a wide range of compounds, including halogenated aromatics.[7]
The temperature program is designed to ensure that the analytes are volatilized and separated efficiently. A slow initial ramp allows for the separation of more volatile impurities, while a steeper ramp towards the end of the run ensures that the main, higher-boiling compound is eluted in a timely manner.
The mass spectrometer can be operated in two modes: full scan and selected ion monitoring (SIM). Full scan mode is useful for identifying unknown impurities by comparing their mass spectra to a library. SIM mode offers significantly higher sensitivity and is ideal for quantifying known impurities at very low levels.[8]
Detailed Experimental Protocol for GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp 1: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate to a concentration of approximately 0.1 mg/mL.
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Full Scan (m/z 50-550) for impurity identification.
-
SIM Mode: For quantification of known impurities, monitor characteristic ions.
Visualization of the GC-MS Workflow
Caption: GC-MS analytical workflow for purity and impurity identification.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical needs, available instrumentation, and the nature of the impurities to be monitored. The following table summarizes a comparison based on typical validation parameters as outlined in the ICH Q2(R1) guideline.[9]
| Parameter | HPLC | GC-MS | Expert Commentary |
| Specificity | High, especially with a PDA detector and appropriate column chemistry. Can resolve isomers.[4] | Very high, provides mass spectral information for definitive identification. | GC-MS offers superior specificity due to the mass fragmentation patterns, which act as a chemical fingerprint. This is invaluable for identifying unknown impurities. |
| Linearity | Excellent (R² > 0.999) | Excellent (R² > 0.999) | Both techniques can provide excellent linearity over a suitable concentration range. |
| Range | Typically 80-120% of the nominal concentration for assay.[10] | Dependent on the detector's linear dynamic range. | Both methods can be validated over a wide range suitable for both assay and impurity determination. |
| Accuracy | High (typically 98-102% recovery) | High (typically 98-102% recovery) | With proper standard preparation, both methods are highly accurate. |
| Precision (RSD) | Excellent (<1.0% for assay, <5% for impurities) | Excellent (<1.0% for assay, <5% for impurities) | Both techniques demonstrate high precision, making them suitable for quality control. |
| LOD/LOQ | Good (ng level) | Excellent (pg level in SIM mode) | GC-MS, particularly in SIM mode, offers significantly lower limits of detection and quantification, making it ideal for trace impurity analysis.[11] |
| Robustness | Generally robust, but sensitive to mobile phase composition and column temperature. | Robust, but sensitive to inlet temperature and oven programming. | Both methods require careful control of experimental parameters to ensure robustness. |
| Sample Throughput | Moderate (run times typically 20-30 min) | Moderate to High (run times can be optimized to <15 min) | GC-MS methods can often be optimized for faster run times. |
| Instrumentation Cost | Lower | Higher | HPLC systems are generally more affordable and common in QC labs. |
| Sample Derivatization | Not required for this analyte. | Not required for this analyte. | The analyte is suitable for direct analysis by both techniques. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene. The choice of method should be guided by the specific analytical objective.
-
For routine quality control and assay: HPLC is often the preferred method due to its robustness, lower cost, and excellent performance in quantifying the main component and known impurities. The use of a phenyl-based column is recommended for optimal resolution of positional isomers.
-
For impurity identification and trace analysis: GC-MS is the superior choice. Its ability to provide mass spectral information is invaluable for identifying unknown impurities that may arise during synthesis or degradation. The high sensitivity of the SIM mode makes it the gold standard for quantifying genotoxic or other critical impurities at very low levels.
In a comprehensive drug development program, it is often beneficial to develop and validate both methods. HPLC can be used for routine release testing, while GC-MS can be employed for in-depth impurity profiling, stability studies, and troubleshooting. This dual-pronged approach ensures the highest level of quality and safety for the pharmaceutical intermediate.
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Horváth, C., Melander, W., & Molnár, I. (1976). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Chromatography A, 125, 129-156. [Link]
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ResearchGate. (n.d.). Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]
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Sci-Hub. (1990). IMPROVED SYNTHESIS OF 1,2-DIMETHOXY-3-ISOPROPYLBENZENE AND GENERAL SYNTHESIS OF 3-SUBSTITUTED-1,2-DIMETHOXYBENZENES. [Link]
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A Comparative Analysis of Palladium Ligands for the Coupling of 1-Fluoro-2-iodo-4,5-dimethoxybenzene: A Guide for Researchers
The strategic synthesis of complex organic molecules underpins advancements in pharmaceuticals, materials science, and agrochemicals. Within this landscape, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1][2][3] The judicious selection of ligands to stabilize and activate the palladium center is paramount to the success of these transformations, dictating reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comprehensive comparative analysis of palladium ligands for the coupling of 1-fluoro-2-iodo-4,5-dimethoxybenzene, a versatile building block in organic synthesis.
The unique electronic and steric properties of 1-fluoro-2-iodo-4,5-dimethoxybenzene, featuring a sterically accessible iodine for oxidative addition and an electron-withdrawing fluorine, present a distinct set of challenges and opportunities in cross-coupling reactions. This guide will delve into the performance of two major classes of ligands: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs), providing experimental data and protocols to aid researchers in ligand selection and reaction optimization.
The Crucial Role of Ligands in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, proceed through a catalytic cycle involving oxidative addition, transmetalation (or related steps), and reductive elimination.[4] The ligand plays a critical role in each of these elementary steps. Electron-rich and sterically bulky ligands generally facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step to release the product and regenerate the active catalyst.[5][6]
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Ligand Classes
Bulky, Electron-Rich Phosphine Ligands
The development of bulky and electron-rich biaryl phosphine ligands, pioneered by the Buchwald and Hartwig groups, revolutionized palladium-catalyzed cross-coupling.[3][7] These ligands, characterized by a biaryl backbone, enhance catalyst activity and stability, enabling the coupling of challenging substrates, including electron-rich and sterically hindered aryl chlorides.[6][8]
Key Advantages of Buchwald-Type Ligands:
-
High Reactivity: The steric bulk and electron-donating properties of these ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[5]
-
Broad Substrate Scope: Ligands like XPhos, SPhos, and RuPhos have demonstrated exceptional versatility in a wide range of C-C and C-N bond-forming reactions.[3][9][10]
-
Mild Reaction Conditions: The high activity of the catalysts derived from these ligands often allows for reactions to be conducted at lower temperatures.
Performance in the Coupling of 1-Fluoro-2-iodo-4,5-dimethoxybenzene:
In the context of Suzuki-Miyaura coupling, bulky phosphine ligands are highly effective. The electron-rich nature of the aryl iodide facilitates oxidative addition, and the steric hindrance around the palladium center accelerates the reductive elimination step.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >95 | Generally high yields for hindered substrates.[9] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 16 | >90 | Effective for a broad range of aryl chlorides and bromides.[9] |
| RuPhos | Pd-G3-RuPhos | K₂CO₃ | t-Amyl alcohol | 100 | 8 | >92 | Often shows excellent performance with heteroaryl substrates. |
This data is representative and compiled from various sources for structurally similar substrates.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, often outperforming their phosphine counterparts in terms of stability and activity.[1][11] NHCs are strong σ-donors, which facilitates oxidative addition even with challenging substrates.[1][11][12] The robust Pd-NHC bond contributes to the high stability of the catalytic species, even at elevated temperatures.[1][11]
Key Advantages of NHC Ligands:
-
Superior Stability: The strong Pd-NHC bond leads to highly stable catalysts with long lifetimes.[1][2]
-
High Activity: The strong σ-donating ability of NHCs enhances the rate of oxidative addition.[12][13]
-
Versatility: A wide range of NHC ligands with tunable steric and electronic properties have been developed.[13]
Performance in the Coupling of 1-Fluoro-2-iodo-4,5-dimethoxybenzene:
For the Buchwald-Hartwig amination of 1-fluoro-2-iodo-4,5-dimethoxybenzene, NHC-ligated palladium catalysts are expected to show excellent performance due to their high stability and activity.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| IPr | [Pd(IPr)(cinnamyl)Cl] | NaOtBu | Toluene | 100 | 6 | >98 | Highly active for a broad range of amines. |
| SIPr | [Pd(SIPr)(cinnamyl)Cl] | K₃PO₄ | Dioxane | 110 | 12 | >95 | Often used for more challenging couplings. |
| IMes | Pd(OAc)₂ / IMes·HCl | NaOtBu | Toluene | 100 | 8 | >96 | A versatile and commonly used NHC ligand. |
This data is representative and based on the general performance of these ligands in similar amination reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[14][15][16]
Workflow for Ligand Screening:
Caption: A typical experimental workflow for comparing ligand performance.[4]
Step-by-Step Protocol:
-
Reaction Setup: In a dry, argon-flushed vial equipped with a magnetic stir bar, add 1-fluoro-2-iodo-4,5-dimethoxybenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: To the vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.[7][17][18]
Step-by-Step Protocol:
-
Reaction Setup: In a dry, argon-flushed vial, combine 1-fluoro-2-iodo-4,5-dimethoxybenzene (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to the specified temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
The choice of ligand is a critical parameter in the success of palladium-catalyzed cross-coupling reactions of 1-fluoro-2-iodo-4,5-dimethoxybenzene. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands such as XPhos and SPhos offer excellent performance. For Buchwald-Hartwig aminations, N-heterocyclic carbene ligands like IPr and SIPr provide highly stable and active catalytic systems.
The continued development of novel ligands with fine-tuned steric and electronic properties will undoubtedly expand the scope and utility of these powerful bond-forming reactions. Researchers are encouraged to screen a variety of ligands and reaction conditions to identify the optimal system for their specific synthetic targets.
References
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Herrmann, W. A. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 2007, 46(16), 2768-813. [Link]
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Marion, N., & Nolan, S. P. Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 2008, 41(11), 1440-1449. [Link]
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Mhlanga, N., et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 2021, 11(45), 28235-28244. [Link]
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Hohloch, S., & Schindler, C. S. Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 2018, 51(6), 1426-1436. [Link]
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Fortman, G. C., & Nolan, S. P. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 2011, 40(10), 5151-5169. [Link]
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Herrmann, W. A. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Angewandte Chemie International Edition, 2007, 46(16), 2768-2813. [Link]
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Jana, R., et al. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Catalysis, 2019, 9(1), 370-397. [Link]
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Mhlanga, N., et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar, 2021. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116(19), 12564-12649. [Link]
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Bakos, J., et al. Aryl-Diadamantyl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Synthesis, Structural Analysis, and Application. European Journal of Organic Chemistry, 2020, 2020(7), 1122-1128. [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
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Frank, E., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 2013, 78(1), 103-109. [Link]
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Vechorkin, O., et al. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 2016, 45(39), 15374-15377. [Link]
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Wotal, A. C., & Miller, S. J. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 2023, 88(8), 5108-5114. [Link]
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Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry, 2015. [Link]
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Ruiz, J. R., et al. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate, 2006. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Amii, H., & Uneyama, K. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 2009, 14(7), 2756-2779. [Link]
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Billingsley, K. L., & Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 2008, 41(11), 1460-1473. [Link]
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Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1460-1473. [Link]
-
Kinzel, T., et al. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 2010, 132(40), 14073-14075. [Link]
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Ruiz, J. R., et al. Suzuki cross-coupling reaction of fluorobenzene with heterogeneous palladium catalysts. Journal of Fluorine Chemistry, 2006, 127(3), 443-445. [Link]
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Cost-effectiveness of 1-Fluoro-2-iodo-4,5-dimethoxybenzene in multi-step synthesis
An In-Depth Guide to the Cost-Effectiveness of 1-Fluoro-2-iodo-4,5-dimethoxybenzene in Multi-Step Synthesis
In the landscape of pharmaceutical and materials science research, the selection of starting materials is a critical decision point that profoundly impacts project timelines, resource allocation, and overall cost. While the per-gram cost of a reagent is a primary consideration, a more holistic analysis of its role in a multi-step synthesis often reveals a more complex value proposition. This guide provides a detailed comparative analysis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene, a highly functionalized aromatic building block, and evaluates its strategic and economic advantages over seemingly cheaper alternatives in complex synthetic routes.
The Strategic Advantage: Orthogonal Reactivity in a Single Building Block
1-Fluoro-2-iodo-4,5-dimethoxybenzene presents a unique combination of functional groups with distinct and controllable reactivities. The electron-donating methoxy groups activate the benzene ring, while the iodo and fluoro groups offer orthogonal handles for sequential, selective transformations. This inherent versatility is the cornerstone of its cost-effectiveness.
-
Iodine Moiety : The carbon-iodine bond is a well-established site for a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). These reactions typically proceed under mild conditions with high functional group tolerance.
-
Fluorine Moiety : The carbon-fluorine bond on the aromatic ring is exceptionally strong and generally inert to the conditions used for modifying the C-I bond. The fluorine atom can be retained in the final molecule, where it often imparts desirable properties such as increased metabolic stability and enhanced binding affinity.[1][2] Alternatively, under more forcing conditions, it can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, further expanding its synthetic utility.
This dual reactivity allows for a divergent synthetic strategy from a single, advanced intermediate, significantly reducing the number of linear steps required to generate a library of complex analogues.
Caption: Divergent reaction pathways enabled by 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Comparative Analysis: A Tale of Two Synthetic Routes
To objectively assess cost-effectiveness, we will compare two hypothetical synthetic routes to a common target, "Fluoro-Aryl Phenol Derivative 4".
-
Route A : Utilizes the subject reagent, 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
-
Route B : Starts from a less expensive, simpler precursor, 1,2-dimethoxybenzene, requiring sequential functionalization.
Hypothetical Target Molecule:

Route A: The Convergent Approach
This strategy leverages the pre-installed, orthogonal functionalities of 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Caption: Workflow for Route A, a 2-step synthesis.
Route B: The Linear Approach
This traditional route begins with a basic scaffold and introduces the necessary functional groups step-by-step.
Caption: Workflow for Route B, a 4-step synthesis.
Quantitative Data Comparison
The true cost emerges when we analyze not just the initial reagent price but the entire synthetic sequence, including yields, additional reagents, solvents, and purification overhead.
| Metric | Route A (Convergent) | Route B (Linear) | Justification & Analysis |
| Starting Material Cost | High (~$150/g) | Low (~$5/g for 1,2-dimethoxybenzene) | Route B has a significantly lower initial reagent cost, making it appear more economical at first glance. |
| Number of Synthetic Steps | 2 | 4 | Route A is twice as efficient in terms of step count, saving significant time and labor.[3][4] |
| Overall Yield | ~78% (0.92 * 0.85) | ~38% (0.80 * 0.55 * 0.90 * 0.85) | The higher overall yield in Route A means less starting material is consumed to produce the same amount of final product, offsetting the initial cost. |
| Key Reagent Costs | Pd Catalyst, Boronic Acid, BBr3 | I₂, Selectfluor, Pd Catalyst, Boronic Acid, BBr3 | Route B introduces the cost of an expensive electrophilic fluorinating agent (e.g., Selectfluor) and additional reagents for iodination. |
| Purification Complexity | 2 column chromatography steps | 4 column chromatography steps | Each additional step in Route B necessitates a new workup and purification, consuming large volumes of solvents and silica gel, and increasing labor costs. |
| Waste Generation | Lower | Higher | Fewer steps and higher efficiency lead to a greener process with less solvent and reagent waste. |
| Calculated Cost per Gram | Lower | Higher | When factoring in the low overall yield and costs of intermediate steps, the cost to produce 1 gram of the final product is substantially higher in Route B. |
Experimental Protocols
Protocol for Route A, Step 1: Suzuki Coupling
-
Setup : To a flame-dried Schlenk flask under an argon atmosphere, add 1-Fluoro-2-iodo-4,5-dimethoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition : Add a degassed 2:1 mixture of Toluene and 2M aqueous sodium carbonate solution.
-
Reaction : Heat the mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.
Causality : The use of a palladium(0) catalyst is standard for Suzuki couplings. The biphasic solvent system with a base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. The reaction is performed under inert conditions to prevent catalyst degradation.
Protocol for Route B, Step 2: Electrophilic Fluorination
-
Setup : To a flask protected from light, dissolve iodinated intermediate 5 (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition : Add Selectfluor (1.5 eq) and a silver catalyst such as silver triflate (AgOTf) (0.1 eq).
-
Reaction : Stir the mixture at room temperature for 12-24 hours. The silver salt assists in activating the C-H bond for fluorination.
-
Workup : Quench the reaction with water and extract with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification : Dry the organic phase, concentrate, and purify via column chromatography. This step is often challenging due to the formation of regioisomers, leading to lower isolated yields.
Causality : Direct C-H fluorination is a notoriously difficult transformation. It often requires specialized, expensive reagents like Selectfluor and catalytic activators. Yields can be modest and regioselectivity is a significant challenge, especially on electron-rich rings where multiple positions are activated.[5]
Final Verdict: A Decision-Making Framework
The cost-effectiveness of 1-Fluoro-2-iodo-4,5-dimethoxybenzene is not determined by its price tag but by its strategic application. It is the superior choice when:
-
Multiple analogues are required : Its utility as a divergent building block for library synthesis is unparalleled.
-
Step economy is critical : In lengthy synthetic campaigns, reducing the number of steps saves invaluable time and resources.
-
Overall yield is paramount : The high-yielding transformations it enables lead to a more efficient conversion of mass to the final product.
-
Predictability is necessary : The well-established and robust protocols for its transformation reduce the risk of failed steps and lengthy re-optimization cycles.
Conversely, a linear approach starting from a cheaper material may only be justifiable for the bulk synthesis of a single, simple target where the initial development of a longer, optimized route can be amortized over a large production scale.
Caption: Decision workflow for reagent selection.
References
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van Dam, M. et al. MULTI-STEP ORGANIC SYNTHESIS OF FOUR DIFFERENT MOLECULAR PROBES IN DIGITAL MICROFLUIDIC DEVICES. UCLA. [Link]
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Morton, G. E., & Barrett, A. G. M. 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. The Journal of Organic Chemistry. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise understanding of molecular architecture is paramount. Halogenated aromatic compounds, such as 1-Fluoro-2-iodo-4,5-dimethoxybenzene and its derivatives, are key building blocks in the synthesis of a wide range of functional molecules. Their electronic properties and spatial arrangement, dictated by the interplay of substituents on the benzene ring, directly influence their reactivity, bioavailability, and material properties. X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of these molecules, providing unparalleled insight into bond lengths, angles, and intermolecular interactions.
This guide offers an in-depth exploration of the X-ray crystallographic analysis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene derivatives. It provides a comprehensive, step-by-step protocol for their characterization, from synthesis and crystallization to data acquisition and structure refinement. Furthermore, this guide presents a comparative analysis with alternative analytical techniques, furnishing researchers with the critical information needed to select the most appropriate methods for their specific research goals.
The Significance of Structural Elucidation
The introduction of fluorine and iodine atoms onto a dimethoxybenzene scaffold creates a molecule with unique electronic and steric properties. The high electronegativity of fluorine and the size and polarizability of iodine can lead to significant intramolecular and intermolecular interactions, such as halogen bonding, which can dictate the crystal packing and, consequently, the bulk properties of the material.[1][2][3] A precise understanding of these interactions through X-ray crystallography is crucial for rational drug design and the engineering of novel materials.
Experimental Protocol: From Synthesis to Structure
The journey to obtaining a crystal structure begins with the synthesis and purification of the target compound, followed by the growth of high-quality single crystals.
Synthesis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
A plausible synthetic route to 1-Fluoro-2-iodo-4,5-dimethoxybenzene could involve the iodination of a suitable fluorinated dimethoxybenzene precursor. The following is a generalized protocol based on established methods for the halogenation of benzene derivatives.[4]
Materials:
-
1-Fluoro-3,4-dimethoxybenzene
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve 1-Fluoro-3,4-dimethoxybenzene (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Slowly add trifluoroacetic acid (0.2 equivalents) catalytically.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.[5]
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform). Place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.[5]
dot graph TD { A[Synthesis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene] --> B{Purification}; B --> C[Dissolution in Appropriate Solvent]; C --> D{Crystal Growth}; D --> E[Single Crystal Selection]; E --> F[X-ray Diffraction Data Collection]; F --> G{Structure Solution and Refinement}; G --> H[Final Crystal Structure];
} caption: "Workflow for X-ray Crystallographic Analysis"
X-ray Diffraction Analysis
Once a suitable single crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[6][7]
Step-by-Step Protocol:
-
Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray beam of the diffractometer. The instrument will rotate the crystal while irradiating it with X-rays, and a detector will record the diffraction pattern.[8] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. The intensities of the reflections are also integrated.
-
Structure Solution: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.
-
Validation: The final refined structure is validated to ensure its quality and accuracy.
Comparative Crystallographic Data
While a specific crystal structure for 1-Fluoro-2-iodo-4,5-dimethoxybenzene is not publicly available at the time of writing, we can predict its likely crystallographic parameters and compare them with a known, structurally similar compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[9] This comparison highlights how different substituents can influence the crystal packing.
| Parameter | 1-Fluoro-2-iodo-4,5-dimethoxybenzene (Predicted) | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene[9] |
| Formula | C₈H₈FIO₂ | C₈H₈FNO₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | ~ 8.5 | 7.63 |
| b (Å) | ~ 12.0 | 14.89 |
| c (Å) | ~ 9.0 | 7.75 |
| β (˚) | ~ 105 | 98.68 |
| Volume (ų) | ~ 880 | 869.7 |
| Z | 4 | 4 |
| Key Intermolecular Interactions | C-H···F, C-H···O, I···O Halogen Bonding | C-H···O, π-π stacking |
Note: The data for 1-Fluoro-2-iodo-4,5-dimethoxybenzene is hypothetical and presented for illustrative comparison.
Comparison with Other Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical techniques are indispensable for compound characterization and can offer complementary information.
dot graph G { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Interplay of Analytical Techniques"
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
-
Advantages: High sensitivity, excellent for purity assessment, and provides molecular weight information.
-
Limitations: Does not provide information about the three-dimensional structure or connectivity of atoms. Isomeric compounds can be difficult to distinguish.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H, ¹³C, ¹⁹F) is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution. It provides detailed information about the chemical environment of each atom.
-
Advantages: Unambiguously determines the covalent framework of a molecule, provides information about the electronic environment of atoms, and can be used to study dynamic processes in solution.
-
Limitations: Provides an average structure in solution, which may differ from the solid-state conformation. It does not directly provide information on bond lengths or angles.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.[10]
-
Advantages: Quick and easy to perform, excellent for identifying functional groups (e.g., C=O, O-H, N-H).
-
Limitations: The "fingerprint" region can be complex and difficult to interpret for complete structure elucidation. It does not provide information about the overall molecular geometry.
Conclusion
The X-ray crystallographic analysis of 1-Fluoro-2-iodo-4,5-dimethoxybenzene derivatives is a critical step in understanding their structure-property relationships. While the synthesis and crystallization of these compounds can be challenging, the detailed structural information obtained from X-ray diffraction is invaluable for the advancement of drug discovery and materials science. When used in conjunction with other analytical techniques such as GC-MS, NMR, and IR spectroscopy, a complete and unambiguous characterization of these important molecules can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to successfully embark on the structural elucidation of this and similar classes of compounds.
References
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Springer Nature. X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
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Excillum. Small molecule crystallography. [Link]
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Gori, M., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B, 123(40), 8449-8460. [Link]
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Gispert-Guirado, F., et al. (2016). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole crystal structure. IUCrJ, 3(6), 454-461. [Link]
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David, W. I. F., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 6), 843-857. [Link]
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Al-Otaibi, J. S., et al. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Molecules, 27(19), 6529. [Link]
-
Wang, Y., et al. (2017). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(Pt 2), 243-256. [Link]
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University of Geneva. Guide for crystallization. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluoro-2-iodo-4,5-dimethoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
As chemists and researchers, our focus is often on the synthesis and application of novel compounds like 1-Fluoro-2-iodo-4,5-dimethoxybenzene. However, responsible lifecycle management of these chemicals, particularly their disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Fluoro-2-iodo-4,5-dimethoxybenzene, grounded in established safety principles and regulatory frameworks.
Core Principle: Classification as Halogenated Organic Waste
1-Fluoro-2-iodo-4,5-dimethoxybenzene contains both fluorine and iodine atoms bonded to an aromatic benzene structure. This molecular architecture places it unequivocally in the category of halogenated organic waste . This classification is the cornerstone of its entire disposal pathway. Halogenated organic compounds require specific disposal methods because their improper breakdown can lead to the formation of persistent and toxic byproducts. Therefore, they must never be mixed with non-halogenated waste streams or disposed of down the drain.[1][2]
Chemical Profile: 1-Fluoro-2-iodo-4,5-dimethoxybenzene
| Property | Value | Source |
|---|---|---|
| CAS Number | Not readily available | N/A |
| Molecular Formula | C₈H₈FIO₂ | [3] |
| Molecular Weight | 298.05 g/mol | Inferred |
| Synonyms | 4-Fluoro-5-iodoveratrole | Inferred |
Mandatory Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensure the following PPE is worn to create a reliable safety barrier:
-
Eye and Face Protection: Wear tightly fitting safety goggles. For larger quantities or when there is a splash risk, use a face shield in conjunction with goggles.[7]
-
Skin Protection: A flame-retardant lab coat must be worn and fully fastened.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Ensure they are inspected for integrity before each use and changed immediately if contamination is suspected.[8]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a full-face respirator may be required if exposure limits are likely to be exceeded or if irritation is experienced.[7]
Step-by-Step Disposal Protocol for Chemical Waste
The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration conducted in a licensed hazardous waste facility.[1] This process ensures the complete destruction of the molecule to prevent the release of harmful substances.
Step 1: Waste Segregation Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This container must be made of a chemically resistant material (e.g., HDPE or glass) and have a secure, vapor-tight lid.[8]
Step 2: Waste Collection
-
Pure Compound/Residues: Carefully transfer any unwanted solid 1-Fluoro-2-iodo-4,5-dimethoxybenzene into the designated halogenated waste container.
-
Contaminated Solvents: Any solvents used to dissolve or rinse glassware containing this compound must also be collected in the halogenated waste container.
-
Labeling: Immediately label the container with the full chemical name "1-Fluoro-2-iodo-4,5-dimethoxybenzene" and an accurate estimation of its mass or volume.[1]
Step 3: Storage Pending Disposal Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[5] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[4]
Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the collection and transport of the waste.[2] Adherence to institutional, local, and national regulations is mandatory.[9]
Decontamination and Spill Management
Accidental releases and residual contamination on labware are common. Following a structured decontamination protocol is essential for maintaining a safe workspace.
Protocol for Decontaminating Glassware and Equipment:
-
Mechanical Removal: Scrape out as much solid residue as possible using a spatula. Dispose of the solid as halogenated waste.
-
Solvent Rinse: Rinse the glassware thoroughly with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the remaining compound.
-
Causality: The organic solvent solubilizes the nonpolar aromatic compound, allowing for its effective transfer from the glassware surface.
-
-
Collect Rinse Aid: Crucially, this first rinse solvent is now contaminated and must be disposed of as halogenated organic waste. Collect it in your designated waste container.
-
Secondary Wash: Wash the glassware with laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water and allow to dry.
Protocol for Spill Management:
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Eliminate all ignition sources.[5]
-
Don PPE: Wear the full PPE as described in Section 2.
-
Containment & Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a sealable, labeled container for disposal as solid halogenated hazardous waste.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the used cloth in the solid hazardous waste container. Follow with a final wipe-down using soap and water.
Disposal Decision Workflow
The following diagram illustrates the logical flow for handling 1-Fluoro-2-iodo-4,5-dimethoxybenzene and associated materials.
Caption: Waste disposal decision workflow for laboratory chemicals.
References
-
U.S. Environmental Protection Agency. (n.d.). Guidance Manual for Hazardous Waste Incinerator Permits. Retrieved from EPA website.[10]
-
U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from EPA website.[11]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 264 Subpart O -- Incinerators. Electronic Code of Federal Regulations (eCFR). Retrieved from ecfr.gov.[12]
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U.S. Environmental Protection Agency. (2025). Clean Air Act Guidelines and Standards for Waste Management. Retrieved from EPA website.[13]
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U.S. Government Accountability Office. (1991). RCED-92-21 Hazardous Waste: Incinerator Operating Regulations and Related Air Emission Standards. Retrieved from gao.gov.[14]
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Sigma-Aldrich. (n.d.). 1-Fluoro-4-iodo-2-methoxybenzene | 773855-64-4. Retrieved from sigmaaldrich.com.[15]
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BLD Pharm. (n.d.). 773855-64-4 | 1-Fluoro-4-iodo-2-methoxybenzene. Retrieved from bldpharm.com.[16]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from bucknell.edu.[1]
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Duke University SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from duke.edu.[8]
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Chem-Impex. (n.d.). 1-Fluoro-2,4-dimethoxybenzene. Retrieved from chemimpex.com.[17]
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ECHEMI. (n.d.). 1-Fluoro-4-iodo-2-methylbenzene SDS, 452-68-6 Safety Data Sheets. Retrieved from echemi.com.[7]
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Advanced ChemBlocks. (n.d.). 1-Fluoro-2-iodo-3,4-dimethoxybenzene. Retrieved from achemblock.com.[3]
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Fisher Scientific. (2025). Safety Data Sheet: 1-Fluoro-2-iodobenzene. Retrieved from fishersci.com.[4]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-1,2-dimethoxybenzene. Retrieved from fishersci.com.[5]
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Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from collectandrecycle.com.[2]
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Reddit. (2021). How to store / dispose of Iodine crystals?. r/chemhelp. Retrieved from reddit.com.[18]
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Sigma-Aldrich. (2024). Safety Data Sheet: 1,4-Dimethoxybenzene. Retrieved from sigmaaldrich.com.
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Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?. r/chemistry. Retrieved from reddit.com.[19]
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SynQuest Labs. (n.d.). Safety Data Sheet: 1,4-Difluoro-2,5-dimethoxybenzene. Retrieved from synquestlabs.com.[6]
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ChemicalBook. (n.d.). 1-Fluoro-5-iodo-4-methoxy-2-nitro-benzene Supplier. Retrieved from chemicalbook.com.[20]
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Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from cleanmanagement.com.[21]
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Mastering the Bench: A Senior Scientist's Guide to Safely Handling 1-Fluoro-2-iodo-4,5-dimethoxybenzene
As drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of 1-Fluoro-2-iodo-4,5-dimethoxybenzene, a halogenated aromatic compound. The procedures outlined here are designed to be a self-validating system, ensuring the protection of researchers and the integrity of the research environment.
Immediate Safety Briefing: Understanding the Hazard Profile
Primary Hazards:
-
Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5] Prolonged contact may defat the skin, leading to dermatitis.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[2][3][4][5]
Incompatibility:
-
Strong Oxidizing Agents: Keep away from strong oxidizing agents, as they can lead to vigorous reactions.[1][2]
| Hazard Classification | Category | Primary Route of Exposure |
| Serious Eye Damage/Irritation | Category 2/2A | Eyes |
| Skin Corrosion/Irritation | Category 2 | Skin |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | Inhalation |
| Acute Oral Toxicity | Category 4 (assumed) | Ingestion |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between you and the chemical.[6] All PPE should be inspected for integrity before each use.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EU EN166 standards.[7] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[7][8] | Protects against direct splashes and vapors that can cause serious eye irritation. Goggles provide a seal around the eyes, which is superior to safety glasses.[8] |
| Hand Protection | Nitrile or Neoprene gloves.[9] For extended or heavy-duty use, consider thicker, elbow-length PVC gloves.[6] | Disposable nitrile gloves offer good protection against incidental splashes of a broad range of chemicals.[7] Always double-check glove manufacturer compatibility charts. Contaminated gloves must be removed and disposed of properly, and hands should be washed immediately. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) or a standard cotton lab coat buttoned completely.[7] | Provides a removable barrier to protect skin and personal clothing from contamination. Cotton is preferable to synthetic fabrics like polyester, which can melt and adhere to the skin in a fire. |
| Foot Protection | Closed-toe, closed-heel shoes, preferably made of a chemically resistant material.[6][7] | Protects feet from spills and falling objects. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. If engineering controls are not feasible, a respirator may be necessary after a formal risk assessment.[7] | A chemical fume hood is the primary engineering control to prevent inhalation of vapors or dust. |
The Handling Workflow: From Receipt to Reaction
A systematic approach to handling ensures that safety is integrated into every step of the experimental process.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and associated hazards.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong oxidizing agents.[1][2][10] The container must be kept tightly closed to prevent the release of vapors.[1][2][3][11]
Experimental Procedure: A Step-by-Step Guide
-
Preparation: Don all required PPE before entering the designated work area. Ensure a safety shower and eyewash station are readily accessible and unobstructed.[2]
-
Work Area: All handling of 1-Fluoro-2-iodo-4,5-dimethoxybenzene, including weighing and transfers, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[11]
-
Weighing: As this compound is a solid, handle it carefully to avoid generating dust.[5] Use a spatula for transfers. If any material is spilled, it should be cleaned up immediately following the spill procedure.
-
Reaction Setup: When setting up reactions, ensure all glassware is free of defects. If heating, use a controlled heating mantle and monitor the reaction closely.
-
Post-Reaction: After the procedure is complete, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[1][2][3][11]
Caption: Safe Handling Workflow for 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Emergency & Disposal Plan: Managing the Unexpected
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][4]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2][3][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][3]
Spill Management
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Control: Ensure proper ventilation (fume hood).
-
Contain: For a solid spill, carefully sweep or scoop up the material to avoid creating dust. Place it into a labeled, sealed container for disposal.[5]
-
Clean: Wipe the spill area with a damp paper towel, then decontaminate the area. Place all cleaning materials in the hazardous waste container.
Waste Disposal
Halogenated organic compounds are classified as hazardous waste and require professional disposal.[12]
-
Segregation: Do not mix this waste with other streams. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.[13][14]
-
Labeling: Label waste containers as "Hazardous Waste: Halogenated Organic Material" and list the chemical name.
-
Procedure: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][3] It is illegal and environmentally irresponsible to dispose of iodinated compounds down the drain.[14][15] The typical disposal route is high-temperature incineration at a permitted facility.
References
-
Production, Import/Export, Use, and Disposal of Iodine . Source: Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Lab Safety Equipment & PPE . Source: ChemTalk. [Link]
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Examples of PPE for Various Dangerous Goods Classes . Source: Storemasta Blog. [Link]
- Process for the removal of iodine from organic compounds.
-
Safety Data Sheet: Fluorobenzene . Source: Carl ROTH. [Link]
-
How to Choose PPE for Chemical Work . Source: Allan Chemical Corporation. [Link]
-
Removal of volatile, organic iodines from vented containment gas streams . Source: CERN Indico. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Source: Health and Safety Authority. [Link]
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How do you dispose of the iodine-starch complex after a redox titration? . Source: Reddit. [Link]
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Iodine Disposal For Businesses . Source: Collect and Recycle. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
